2-Amino-2'-deoxy-2'-fluoroadenosine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
IUPAC Name |
(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWHYOFBOWTAHZ-DXTOWSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433509 | |
| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134444-47-6 | |
| Record name | 2-Amino-2'-deoxy-2'-fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of 2-Amino-2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic nucleoside analog that has garnered significant interest within the scientific community, particularly for its potential as an antiviral agent. This document provides a comprehensive overview of its core properties, including its chemical and physical characteristics, mechanism of action, and relevant experimental protocols. The information is presented to support further research and development efforts in the fields of medicinal chemistry and virology.
Core Chemical and Physical Properties
This compound is a purine nucleoside analog characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom and the addition of an amino group at the 2-position of the adenine base. These modifications significantly influence its biological activity and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C10H13FN6O3 | [][2] |
| Molecular Weight | 284.25 g/mol | [] |
| CAS Number | 134444-47-6 | [][2] |
| Appearance | White to Off-white Powder/Crystals | [][3] |
| Purity | >97% | [] |
| Boiling Point (Predicted) | 748.9 ± 70.0 °C at 760 mmHg | [] |
| Density (Predicted) | 2.2 ± 0.1 g/cm³ | [] |
| Storage Conditions | -20°C | [2] |
| IUPAC Name | (2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | [] |
| Synonyms | 9-(2-Fluoro-2-deoxy-b-D-ribofuranosyl)-2,6-diaminopurine; 2'-Deoxy-2'-fluoro-diaminopurine riboside; 2-Amino-2'-fluoro-2'-deoxyadenosine | [] |
Mechanism of Action and Biological Activity
The primary therapeutic potential of this compound lies in its activity as an antiviral agent, particularly against the Hepatitis C virus (HCV).[] Its mechanism of action is analogous to that of other nucleoside inhibitors of viral replication.
The generally accepted mechanism involves a multi-step intracellular process:
-
Cellular Uptake: The molecule is transported into the host cell.
-
Phosphorylation: Host cell kinases catalyze the phosphorylation of the nucleoside analog to its active triphosphate form.
-
Viral Polymerase Inhibition: The triphosphate analog acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).
-
Chain Termination: Incorporation of the analog into the growing viral RNA chain leads to premature termination of replication.
The presence of the 2'-fluoro group can enhance the stability of the glycosidic bond and influence the sugar pucker conformation, which may contribute to its selective incorporation by viral polymerases over host DNA or RNA polymerases.
Experimental Protocols
The following are generalized protocols for assessing the antiviral efficacy of this compound. Specific cell lines, virus strains, and reagent concentrations should be optimized for the particular experimental system.
HCV Replicon Luciferase Assay
This assay is used to determine the ability of the compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and non-essential amino acids.
-
This compound.
-
Positive control (e.g., a known HCV inhibitor).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that will result in 50-80% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of the compound. Include wells with a positive control and a no-drug (vehicle) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Acquisition: Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the EC50 value (the concentration that inhibits luciferase activity by 50%).
Plaque Reduction Assay
This functional assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus).
-
Virus stock with a known titer.
-
Minimal Essential Medium (MEM) with 2% FBS.
-
This compound.
-
Positive control (e.g., Acyclovir for HSV).
-
Methylcellulose overlay medium.
-
Crystal violet staining solution.
-
6-well cell culture plates.
Methodology:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Dilute the virus stock to a concentration that will produce 50-100 plaques per well. Infect the cell monolayers with the virus dilution for 1 hour at 37°C.
-
Compound Treatment: During the infection, prepare serial dilutions of this compound in the overlay medium.
-
Overlay: After the 1-hour infection period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Overlay the cells with the methylcellulose medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Remove the overlay and stain the cells with crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the no-drug control and determine the IC50 value (the concentration that reduces the number of plaques by 50%).[4]
Synthesis
The synthesis of this compound can be achieved through various chemical routes. One reported method involves the deaminative fluorination of 2-aminoadenosine, followed by silylation of the 3' and 5'-hydroxyl groups. Subsequent thiocarbonylation and deoxygenation at the 2' position, followed by desilylation, yields the final product.[5][6] Another approach starts from commercially available 2-fluoroadenine, which is coupled with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside, followed by separation of anomers and deprotection.[6]
Conclusion
This compound is a promising nucleoside analog with demonstrated potential as an antiviral agent. Its unique structural modifications contribute to its mechanism of action, which involves the inhibition of viral RNA-dependent RNA polymerase. The experimental protocols outlined in this guide provide a framework for the continued investigation of its biological activity and therapeutic applications. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy against a broader range of viral pathogens.
References
- 2. 2-Amino-2'-fluoro-2'-deoxyadenosine, 134444-47-6 | BroadPharm [broadpharm.com]
- 3. 2'-Amino-2'-deoxy-2-fluoroadenosine [metkinenchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 2-Amino-2'-deoxy-2'-fluoroadenosine (CAS Number 134444-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2'-deoxy-2'-fluoroadenosine, with the Chemical Abstracts Service (CAS) number 134444-47-6, is a synthetic purine nucleoside analog that has garnered interest in the fields of virology and oncology. Structurally, it is a derivative of the natural nucleoside adenosine, featuring a fluorine atom at the 2' position of the ribose sugar and an additional amino group at the 2-position of the adenine base. These modifications confer unique biochemical properties, including altered metabolic stability and target enzyme interactions, making it a subject of investigation for its potential as a therapeutic agent.
This technical guide provides a comprehensive overview of this compound, summarizing its chemical properties, synthesis, mechanism of action, and biological activities. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antiviral and anticancer drugs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 134444-47-6 |
| Molecular Formula | C₁₀H₁₃FN₆O₃ |
| Molecular Weight | 284.25 g/mol |
| IUPAC Name | 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-9H-purine |
| Synonyms | 2,6-Diamino-9-(2'-deoxy-2'-fluoro-β-D-ribofuranosyl)purine |
| Appearance | White to off-white crystalline solid |
| Purity | Typically >99% for research-grade material |
| Storage | Store at -20°C for long-term stability |
Synthesis
A plausible synthetic workflow, based on the synthesis of similar compounds, is outlined below. It is important to note that this is a generalized representation and specific reaction conditions would require optimization.
Key steps in such a synthesis would likely include:
-
Protection of functional groups: The amino and hydroxyl groups on the purine base and the sugar moiety are protected to prevent unwanted side reactions.
-
Glycosylation: The protected purine base is coupled with a fluorinated sugar derivative, often a glycosyl halide or a related activated species. This is a critical step that establishes the β-N-glycosidic bond.
-
Deprotection: The protecting groups are removed to yield the final product.
Researchers interested in the specific synthesis would need to consult specialized organic chemistry literature and potentially patents related to nucleoside analogs.
Mechanism of Action
The primary mechanism of action for many nucleoside analogs, including this compound, involves their intracellular conversion to the corresponding 5'-triphosphate derivative. This active metabolite then acts as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases (RdRp) or reverse transcriptases.[1]
The proposed mechanism of action against viruses like Hepatitis C Virus (HCV) is as follows:
-
Cellular Uptake: The nucleoside analog is transported into the host cell via nucleoside transporters.
-
Phosphorylation: Cellular kinases sequentially phosphorylate the compound to its monophosphate, diphosphate, and finally the active triphosphate form.
-
Inhibition of Viral Polymerase: The triphosphate analog competes with the natural nucleotide (dATP) for the active site of the viral polymerase.
-
Chain Termination: Upon incorporation into the growing viral RNA or DNA chain, the presence of the 2'-fluoro modification can lead to chain termination, thus halting viral replication.[1]
The presence of the 2-amino group may also influence the binding affinity of the nucleoside to cellular kinases and the viral polymerase, potentially enhancing its activity and selectivity.
Biological Activity
Antiviral Activity
While specific quantitative data for this compound is limited in publicly available literature, studies on closely related 2'-amino-substituted and 2'-fluoro-substituted purine nucleosides have demonstrated significant antiviral effects, particularly against HCV.[1] Certain 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides with a 2-amino group have been shown to reduce HCV RNA levels in subgenomic replicon assays.[1]
The antiviral activity of nucleoside analogs is typically quantified by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.
Cytotoxicity
The cytotoxicity of a compound is a critical parameter in drug development and is often expressed as the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. A high CC₅₀ value is desirable, as it indicates lower toxicity to host cells.
The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.
Experimental Protocols
Detailed experimental protocols are essential for the evaluation of antiviral compounds. Below are generalized protocols for key assays used to characterize the activity of nucleoside analogs.
HCV Replicon Assay
This cell-based assay is used to determine the ability of a compound to inhibit HCV RNA replication.
Workflow:
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (often expressing a reporter gene like luciferase).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Positive control (a known HCV inhibitor).
-
96-well cell culture plates.
-
Reagents for the reporter gene assay (e.g., luciferase assay kit).
-
Luminometer.
Methodology:
-
Seed the replicon-containing Huh-7 cells in 96-well plates.
-
Prepare serial dilutions of the test compound and the positive control.
-
Add the compound dilutions to the cells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Perform the reporter gene assay according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the EC₅₀ value by non-linear regression analysis.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Workflow:
Materials:
-
A host cell line susceptible to the virus of interest.
-
Virus stock with a known titer.
-
Cell culture medium and supplements.
-
Test compound.
-
Positive control (a known antiviral for the specific virus).
-
Overlay medium (e.g., containing methylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
-
6-well or 12-well cell culture plates.
Methodology:
-
Seed host cells to form a confluent monolayer.
-
Infect the cells with a dilution of the virus calculated to produce a countable number of plaques.
-
After an adsorption period, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.
-
Incubate the plates until plaques are visible.
-
Fix the cells and stain with a suitable dye to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.
Pharmacokinetics and In Vivo Efficacy
Currently, there is a lack of publicly available data on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound. Such studies in animal models are crucial to assess its potential for further drug development.
Conclusion
This compound is a modified nucleoside with the potential for development as an antiviral agent, particularly against HCV. Its structural features suggest a mechanism of action involving the inhibition of viral RNA-dependent RNA polymerase. However, a comprehensive evaluation of its biological activity, including specific quantitative data on its efficacy and cytotoxicity against a range of viruses, is still needed. Furthermore, detailed studies on its synthesis, pharmacokinetics, and in vivo efficacy are required to fully assess its therapeutic potential. This technical guide provides a foundational overview to aid researchers in their investigation of this promising compound.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Amino-2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic purine nucleoside analog with potential therapeutic applications as an antiviral and antitumor agent. As a member of the nucleoside analog class of molecules, its mechanism of action is predicated on its structural similarity to natural nucleosides, allowing it to be recognized and metabolized by cellular and viral enzymes. This guide provides a detailed examination of the putative mechanism of action of this compound, drawing upon the established pharmacology of related fluorinated nucleoside analogs. We will explore its anticipated pathway of activation, from cellular uptake and intracellular phosphorylation to its interaction with viral polymerases, ultimately leading to the inhibition of viral replication. Furthermore, its potential as a prodrug in enzyme-directed cancer therapy will be discussed. This document synthesizes the available information to provide a comprehensive technical overview for researchers and drug development professionals.
Introduction
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their efficacy lies in their ability to mimic natural nucleosides, thereby hijacking cellular and viral enzymatic machinery to disrupt nucleic acid synthesis and replication. This compound belongs to this class of compounds, characterized by a fluorine substitution at the 2'-position of the deoxyribose sugar and an amino group at the 2-position of the adenine base. These modifications are designed to enhance the molecule's therapeutic properties, including increased metabolic stability and selective targeting of viral or cancer cells. This guide will provide an in-depth analysis of the core mechanism of action of this compound, focusing on its journey from a prodrug to an active antiviral or antitumor agent.
Proposed Mechanism of Action: Antiviral Activity
The generally accepted mechanism of action for antiviral nucleoside analogs like this compound involves a multi-step intracellular process that culminates in the inhibition of viral replication.[1][2] This process can be broken down into three key stages: cellular uptake, intracellular phosphorylation, and viral polymerase inhibition.
Cellular Uptake and Intracellular Phosphorylation
For this compound to exert its antiviral effect, it must first enter the host cell. The cellular uptake of nucleoside analogs is primarily facilitated by two families of membrane transport proteins: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs) . Following transport into the cytoplasm, the nucleoside analog undergoes a series of phosphorylation events, catalyzed by host cell kinases, to be converted into its active triphosphate form. This bioactivation is a critical step, as the triphosphate metabolite is the species that directly interacts with the viral polymerase. The initial phosphorylation to the monophosphate is often the rate-limiting step in this activation pathway.
The proposed intracellular activation pathway of this compound is depicted below:
References
A Comparative Technical Guide: 2-Amino-2'-deoxy-2'-fluoroadenosine vs. 2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. Their structural similarity to endogenous nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This guide provides an in-depth technical comparison of two such analogs: 2-Amino-2'-deoxy-2'-fluoroadenosine and 2'-deoxy-2'-fluoroadenosine. While structurally similar, the presence of an amino group at the C2 position of the purine ring in the former imparts distinct biochemical properties that influence its metabolic fate and biological activity. This document will delve into their synthesis, mechanism of action, available quantitative data, and relevant experimental protocols to serve as a comprehensive resource for researchers in the field.
Chemical Structures and Physicochemical Properties
The core structural difference between the two molecules lies in the substitution at the C2 position of the adenine base. 2'-deoxy-2'-fluoroadenosine possesses a hydrogen atom at this position, whereas this compound features an amino group. This seemingly minor alteration can significantly impact the molecule's electronic distribution, hydrogen bonding capabilities, and interaction with metabolic enzymes.
| Property | This compound | 2'-deoxy-2'-fluoroadenosine |
| Molecular Formula | C₁₀H₁₃FN₆O₃ | C₁₀H₁₂FN₅O₃ |
| Molecular Weight | 284.25 g/mol | 269.23 g/mol [1] |
| CAS Number | 134444-47-6 | 64183-27-3[2] |
| Appearance | White to off-white crystals | White solid |
| Solubility | Data not readily available | Soluble in DMSO and water[3] |
| Key Structural Feature | Amino group at C2 of adenine | Hydrogen at C2 of adenine |
Synthesis of the Compounds
Detailed synthetic procedures are crucial for the production and further investigation of these analogs.
Synthesis of 2'-deoxy-2'-fluoroadenosine
A convenient method for the synthesis of 2'-deoxy-2'-fluoroadenosine starts from commercially available 2-fluoroadenine. The key steps involve:
-
Silylation of 2-fluoroadenine: 2-Fluoroadenine is silylated to protect the reactive functional groups.
-
Glycosylation: The silylated base is coupled with a protected 2-deoxy-2-fluoro-ribose derivative, such as phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside. This reaction typically yields a mixture of α and β anomers.
-
Anomer Separation: The α and β anomers are separated using chromatographic techniques.
-
Desilylation: The protecting silyl groups are removed to yield the final product, 2'-deoxy-2'-fluoroadenosine.[4]
Another described synthesis involves the deaminative fluorination of 2-aminoadenosine, followed by silylation, deoxygenation at the 2' position, and subsequent desilylation.[5]
Synthesis of this compound
While specific, detailed protocols for the synthesis of this compound are less commonly reported in readily available literature, a general approach would likely involve the coupling of a protected 2,6-diaminopurine base with a suitable 2-deoxy-2-fluoro-ribose derivative, followed by deprotection steps. The introduction of the 2-amino group prior to glycosylation is a key strategic consideration.
Mechanism of Action
Both compounds function as nucleoside analogs, but their metabolic activation and targets can differ.
2'-deoxy-2'-fluoroadenosine
This compound acts as a prodrug. Its mechanism of action involves:
-
Cellular Uptake: It is transported into the cell.
-
Enzymatic Cleavage: In some therapeutic strategies, it is cleaved by enzymes like E. coli purine nucleoside phosphorylase (PNP) to release the toxic base, 2-fluoroadenine (FAde).[2]
-
Phosphorylation: Alternatively, it can be phosphorylated by cellular kinases to its triphosphate form, 2'-deoxy-2'-fluoroadenosine triphosphate (2'-FdATP).
-
Incorporation into DNA: 2'-FdATP can be incorporated into growing DNA chains by DNA polymerases.[2] This incorporation can lead to chain termination or altered DNA structure, ultimately interfering with DNA replication and repair.[2]
This compound
Information on the specific mechanism of action for this compound is less detailed in the available literature. However, based on its structure and the known mechanisms of similar nucleoside analogs, a likely pathway involves:
-
Cellular Uptake: Transport into the target cell.
-
Phosphorylation: Sequential phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate (2-amino-dF-ATP). A key feature of this molecule is its resistance to enzymatic deamination, which could lead to a longer intracellular half-life and greater accumulation of the active triphosphate metabolite compared to its non-aminated counterpart.
-
Inhibition of Viral Polymerases: The triphosphate form likely acts as a competitive inhibitor or an alternative substrate for viral RNA or DNA polymerases, leading to chain termination upon incorporation into the growing nucleic acid strand.
Quantitative Biological Data
Quantitative data on the biological activity of these compounds is essential for comparative evaluation.
Antiviral and Antitumor Activity of 2'-deoxy-2'-fluoroadenosine
| Target | Cell Line/System | Assay | Value | Reference |
| Hepatitis B Virus (HBV) | HepG2 2.2.15 cells | Anti-HBV Activity | EC₅₀: 1.5 µM | [6] |
| Respiratory Syncytial Virus (RSV) | HEp-2 cells | Antiviral Activity | IC₅₀: 7.7 µM | [6] |
| Trichomonas vaginalis | - | Antiprotozoal Activity | MIC: 1-3 µM (for susceptible lines) | [2][6] |
| Tumor Cells expressing E. coli PNP | D54 Glioblastoma Xenograft | Antitumor Activity (in vivo) | Inhibition of tumor growth | [2][3] |
Note: EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition, respectively. MIC (Minimum inhibitory concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Biological Activity of this compound
Quantitative data for the specific antiviral or anticancer activity of this compound is not extensively available in the public domain. It is primarily characterized as a building block for nucleic acids and is noted for its resistance to enzymatic deamination.[7] Studies on closely related 2'-amino-substituted purine nucleosides have shown antiviral effects, suggesting its potential in this area.[8]
Experimental Protocols
Standardized protocols are vital for the evaluation and comparison of nucleoside analogs.
General Protocol for Antiviral Activity Assay (Plaque Reduction Assay)
This assay is a common method to determine the concentration of an antiviral compound that inhibits virus replication by 50% (EC₅₀).
-
Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., 2'-deoxy-2'-fluoroadenosine).
-
Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the test compound.
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to a no-drug control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
General Protocol for Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to a vehicle-treated control. The CC₅₀ value is determined from the dose-response curve.
Conclusion and Future Directions
2'-deoxy-2'-fluoroadenosine has demonstrated notable potential as both an antiviral and an anticancer prodrug, with a well-defined mechanism of action involving its conversion to a toxic base or incorporation into DNA. In contrast, while this compound possesses the advantageous property of being resistant to enzymatic deamination, which could enhance its therapeutic window, there is a clear need for more extensive research to quantify its biological activities and fully elucidate its mechanism of action.
Future research should focus on obtaining comprehensive quantitative data (EC₅₀, IC₅₀, and CC₅₀ values) for this compound against a panel of viruses and cancer cell lines. Head-to-head comparative studies with 2'-deoxy-2'-fluoroadenosine under identical experimental conditions would be invaluable. Furthermore, detailed metabolic studies to track the intracellular phosphorylation and fate of this compound will be crucial in understanding its pharmacological profile and potential for further development as a therapeutic agent. The insights gained from such studies will be instrumental in guiding the rational design of next-generation nucleoside analogs with improved efficacy and safety profiles.
References
- 1. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The preparative method for 2-fluoroadenosine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Amino-2'-deoxy-2-fluoroadenosine [metkinenchemistry.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Structural Analogs of 2-Amino-2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic nucleoside analog that has garnered significant interest within the scientific community due to its potential as a therapeutic agent. Its structural similarity to natural nucleosides allows it to be recognized by cellular and viral enzymes, while the strategic placement of a fluorine atom at the 2'-position of the ribose sugar and an amino group at the 2-position of the adenine base confers unique biochemical properties. These modifications can lead to enhanced metabolic stability, altered sugar conformation, and distinct interactions with target enzymes, making this class of compounds a fertile ground for the development of novel antiviral and anticancer drugs. This guide provides a comprehensive overview of the structural analogs of this compound, detailing their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation.
Core Structure and Rationale for Analog Development
The core structure of this compound consists of a 2-aminopurine base linked to a 2'-deoxy-2'-fluororibose sugar moiety. The fluorine atom at the 2'-position is a key modification that enhances the stability of the glycosidic bond to acidic and enzymatic cleavage.[1][2] The 2-amino group on the purine ring can also influence the molecule's interaction with target enzymes.[3]
The development of structural analogs focuses on modifications at three primary sites: the sugar moiety, the nucleobase, and the 5'-hydroxyl group, with the aim of improving efficacy, selectivity, and pharmacokinetic properties.
Quantitative Biological Activity of Structural Analogs
The biological activity of this compound and its analogs is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based or enzymatic assays. Cytotoxicity is assessed by the half-maximal cytotoxic concentration (CC50), and the therapeutic potential is often expressed as the selectivity index (SI), calculated as the ratio of CC50 to EC50.
Table 1: Antiviral Activity of 2'-Deoxy-2'-fluoroadenosine Analogs
| Compound/Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2'-Deoxy-2'-fluoroguanosine | Herpes Simplex Virus (HSV) Type I | Chicken Embryo Cells | 0.093 | >200 | >2150 | [4] |
| 2'-Deoxy-2'-fluoroguanosine | Influenza Virus (FPV/Rostock/34) | Chicken Embryo Cells | 1.44 | >200 | >138 | [4] |
| 3'-Deoxy-3'-fluoroadenosine | Tick-Borne Encephalitis Virus (TBEV) | Porcine Kidney (PS) Cells | <12.5 | >25 | >2 | [5] |
| 2',3'-dideoxyriboside of 2,6-diaminopurine (ddDAPR) | HIV | MT-4 | 2.5 - 3.6 | >400 | 112 | [6] |
| 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR) | HIV | MT-4 | 0.3 - 4.5 | >100 | 157 | [6] |
| 3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR) | HIV | MT-4 | 0.3 - 4.5 | >100 | >22 | [6] |
| 2'-C-Methyl-7-deaza-adenosine | Dengue Virus (DENV-2) | Huh-7 | 0.64 | >50 | >78 | [7] |
| Sofosbuvir (2'-fluoro-2'-C-methyluridine prodrug) | Hepatitis C Virus (HCV) | Huh-7 | 0.014 - 0.11 | >100 | >909 | [8] |
Table 2: Anticancer Activity of 2'-Deoxy-2'-fluoroadenosine Analogs
| Compound/Analog | Cancer Cell Line | Activity Parameter | Value (µM) | Reference |
| 2-Chloro-adenosine (2CA) | Human Astrocytoma | Apoptosis Induction | Concentration-dependent | [9] |
| 2-Chloro-2'-deoxyadenosine (2CdA) | Human Astrocytoma | Apoptosis Induction | Concentration-dependent | [9][10] |
| 2-Amino-4-chloro-pyrimidine derivative (Compound 6) | Human Colon Colorectal (HCT116) | EC50 | 89.24 ± 1.36 | [11] |
| 2-Amino-4-chloro-pyrimidine derivative (Compound 6) | Breast Cancer (MCF7) | EC50 | 89.37 ± 1.17 | [11] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many antiviral nucleoside analogs, including those related to this compound, is the inhibition of viral RNA-dependent RNA polymerase (RdRp).[3][12] In their anticancer capacity, these analogs can induce apoptosis through various signaling pathways.[9]
Antiviral Mechanism of Action
The antiviral activity of these nucleoside analogs is dependent on their intracellular conversion to the active triphosphate form by host cell kinases. This triphosphate analog then competes with the natural nucleoside triphosphate for incorporation into the growing viral RNA or DNA chain by the viral polymerase. The presence of the 2'-fluoro modification can act as a chain terminator, halting further elongation of the nucleic acid strand and thereby inhibiting viral replication.[3][13]
Caption: Intracellular activation and mechanism of action of antiviral nucleoside analogs.
Anticancer Mechanism: Induction of Apoptosis
In cancer cells, analogs like 2-chloro-adenosine and 2-chloro-2'-deoxyadenosine have been shown to induce apoptosis.[9][10] The process is initiated intracellularly following the uptake of the analog and its subsequent phosphorylation by cellular kinases. The activated analog can then interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and the activation of apoptotic pathways. While the precise signaling cascades can vary, they often involve the activation of caspases and are independent of extracellular adenosine receptors.[9]
Caption: General signaling pathway for apoptosis induction by anticancer nucleoside analogs.
Experimental Protocols
Synthesis of 2'-Deoxy-2'-fluoroadenosine Analogs
The synthesis of 2'-deoxy-2'-fluoroadenosine and its analogs often involves multi-step chemical processes. A common approach is the coupling of a protected sugar moiety with a modified purine base.
Example Synthetic Scheme: Synthesis of 2'-Deoxy-2'-fluoroadenosine from 2-Fluoroadenine [14]
-
Preparation of the Glycosyl Donor: 2'-Deoxyribose is converted into a suitable thioglycoside donor with protecting groups (e.g., t-butyldimethylsilyl) on the 3' and 5' hydroxyl groups.
-
Silylation of the Nucleobase: 2-Fluoroadenine is silylated using an agent like bis(trimethylsilyl)amine to enhance its solubility and reactivity.
-
Glycosylation: The silylated 2-fluoroadenine is coupled with the thioglycoside donor in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α and β anomers.
-
Separation of Anomers: The α and β anomers are separated using column chromatography.
-
Deprotection: The protecting groups on the sugar moiety are removed to yield the final 2'-deoxy-2'-fluoroadenosine product.
Caption: General workflow for the synthesis of 2'-deoxy-2'-fluoroadenosine.
Plaque Reduction Assay for Antiviral Activity (EC50 Determination)[6][15][16]
This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Viral Infection: Infect the cell monolayers with a known amount of virus in the presence of the different compound concentrations.
-
Overlay: After an adsorption period, remove the virus-containing medium and add an overlay medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 is the compound concentration that reduces the plaque number by 50%.
MTT Assay for Cytotoxicity (CC50 Determination)[4][17][18][19][20]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to serial dilutions of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Incubation: Incubate the plates to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 is the compound concentration that reduces cell viability by 50%.
Caption: Experimental workflows for determining antiviral activity and cytotoxicity.
Pharmacokinetics and Drug Development Considerations
The pharmacokinetic profile of 2'-fluorinated nucleoside analogs is a critical aspect of their development as therapeutic agents. The fluorine substitution generally enhances metabolic stability.[1][2][15] Prodrug strategies, such as the phosphoramidate ProTide approach used for sofosbuvir, have been successfully employed to improve oral bioavailability and intracellular delivery of the active triphosphate form.[8] Further research into the absorption, distribution, metabolism, and excretion (ADME) properties of novel this compound analogs is essential for their clinical translation.
Conclusion and Future Directions
The structural analogs of this compound represent a promising class of compounds with significant potential for the development of new antiviral and anticancer therapies. The strategic incorporation of a 2'-fluoro substituent and a 2-amino group provides a robust scaffold for further chemical modification to optimize biological activity and pharmacokinetic properties. Future research should focus on expanding the library of these analogs, conducting comprehensive structure-activity relationship (SAR) studies, and elucidating their precise interactions with viral and cellular targets. Advanced drug delivery strategies and combination therapies will also be crucial in maximizing the therapeutic potential of this versatile class of nucleoside analogs.
References
- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by 2-chloro-adenosine and 2-chloro-2'-deoxy-adenosine in a human astrocytoma cell line: differential mechanisms and possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arabjchem.org [arabjchem.org]
- 12. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Structural and Functional Impact of 2-Amino-2'-deoxy-2'-fluoroadenosine on RNA Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rational design of therapeutic oligonucleotides, including siRNAs, aptamers, and antisense agents, hinges on the strategic incorporation of chemical modifications to enhance their stability, binding affinity, and pharmacokinetic properties. Among the myriad of available modifications, those at the 2'-position of the ribose sugar have proven particularly effective in modulating the structural and functional characteristics of RNA. This technical guide provides an in-depth exploration of the role of a unique dual-modified nucleoside, 2-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-2-NH2-A), in shaping RNA structure. While direct and extensive experimental data on this specific combined modification is limited, this guide synthesizes the well-established principles of 2'-fluoro and 2'-amino modifications to project the anticipated impact of 2'-F-2-NH2-A on RNA architecture, offering a valuable resource for the design and development of next-generation RNA-based therapeutics.
Core Concepts: The Influence of 2'-Modifications on RNA Structure
The conformation of the ribose sugar, known as the sugar pucker, is a critical determinant of RNA's helical geometry. In natural RNA, the sugar predominantly adopts a C3'-endo pucker, which is characteristic of an A-form helix. This conformation is stabilized by the presence of the 2'-hydroxyl group. Modifications at this position can significantly influence the sugar pucker equilibrium and, consequently, the overall structure and stability of the RNA duplex.
The Stabilizing Effect of the 2'-Fluoro Modification
The substitution of the 2'-hydroxyl group with a fluorine atom (2'-F) has a profound stabilizing effect on RNA duplexes. The high electronegativity of fluorine favors a C3'-endo sugar pucker, thereby pre-organizing the nucleotide for incorporation into an A-form helix.[1] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a significant increase in thermal stability, typically by approximately 1.8°C per modification.[1] Furthermore, the 2'-F modification enhances resistance to nuclease degradation, a crucial attribute for therapeutic applications.[1]
The Destabilizing Influence of the 2'-Amino Modification
In contrast to the 2'-fluoro group, the introduction of a 2'-amino (2'-NH2) group at the 2'-position tends to destabilize RNA duplexes. The 2'-amino group can favor a C2'-endo sugar pucker, which is more characteristic of a B-form helix found in DNA. This conformational preference disrupts the canonical A-form geometry of an RNA duplex, leading to a decrease in thermal stability. However, the 2'-amino group provides a valuable handle for post-synthesis conjugation of other molecules.
The Hypothesized Role of this compound in RNA Structure
The incorporation of this compound into an RNA strand introduces a fascinating interplay between the opposing conformational preferences of the 2'-fluoro and 2'-amino groups. While direct experimental validation is sparse, we can hypothesize the resulting structural and functional consequences:
-
Conformational Ambiguity: The strong C3'-endo preference of the 2'-fluoro group would likely dominate, forcing the sugar into a conformation compatible with an A-form helix. However, the presence of the 2'-amino group might introduce localized conformational flexibility or minor distortions within the RNA duplex.
-
Thermodynamic Compromise: The stabilizing effect of the 2'-fluoro modification and the destabilizing effect of the 2'-amino group would likely result in a net change in thermal stability that is less pronounced than with a 2'-fluoro modification alone. The precise thermodynamic contribution would depend on the local sequence context and the specific interactions of the 2'-amino group.
-
Nuclease Resistance: The presence of the 2'-fluoro group is expected to confer significant resistance to nuclease degradation.
-
Functional Handle: The 2-amino group on the adenine base provides a site for potential post-synthetic modifications, allowing for the attachment of labels, ligands, or other functional moieties without directly perturbing the ribose-phosphate backbone.
Quantitative Data on Related 2'-Modifications
To provide a framework for understanding the potential impact of 2'-F-2-NH2-A, the following tables summarize the thermodynamic effects of individual 2'-fluoro and 2'-amino modifications on RNA duplex stability.
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Primary Sugar Pucker Preference | Reference |
| 2'-Fluoro (2'-F) | +1.8 | C3'-endo | [1] |
| 2'-Amino (2'-NH2) | Destabilizing (exact value is sequence-dependent) | C2'-endo |
Experimental Protocols
The synthesis and analysis of RNA containing novel modifications like this compound require a suite of specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Synthesis of 2'-F-2-NH2-A Modified RNA Oligonucleotides
The synthesis of RNA oligonucleotides containing this compound is achieved through automated solid-phase phosphoramidite chemistry.
1. Phosphoramidite Synthesis:
The synthesis of the this compound phosphoramidite building block is a multi-step organic synthesis process. A potential synthetic route is outlined below.
2. Automated Solid-Phase Oligonucleotide Synthesis:
References
An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the nucleoside analog, 2-Amino-2'-deoxy-2'-fluoroadenosine. The content is tailored for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, data presentation, and visualizations of molecular pathways and experimental workflows.
Introduction
This compound is a synthetic purine nucleoside analog that belongs to a class of compounds with significant potential in antiviral and anticancer therapies. The strategic incorporation of a fluorine atom at the 2'-position of the deoxyribose sugar moiety can enhance the metabolic stability and biological activity of the nucleoside. The 2-amino group on the purine base can further influence its interaction with target enzymes. While extensive public data on this specific molecule is limited, its structural features suggest it may act as an inhibitor of viral polymerases, a mechanism shared by many clinically successful nucleoside analogs.[1] This guide outlines the general principles of its synthesis, methods for its biological evaluation, and the proposed mechanism of action based on related compounds. One company has noted its potential in combating Hepatitis C infections by impeding viral replication.[2]
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be constructed based on established methods for the synthesis of fluorinated nucleoside analogs.[3] The general approach involves the coupling of a protected fluorinated sugar derivative with a protected purine base, followed by deprotection steps.
General Synthetic Approach
A common strategy for synthesizing nucleosides is the N-glycosylation of a protected fluoro-sugar with a nucleobase.[3] A potential synthetic workflow is outlined below.
Experimental Protocols
Note: The following protocols are generalized procedures for key reactions in nucleoside synthesis and should be adapted and optimized for the specific synthesis of this compound.
Protocol 2.2.1: Glycosylation of a Protected Sugar with a Purine Base
This protocol describes a typical Vorbrüggen glycosylation reaction.
-
Preparation of the Silylated Base: To a suspension of 2-fluoroadenine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA). Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating the formation of the silylated purine.
-
Coupling Reaction: Cool the solution to room temperature and add the protected 2-deoxy-2-fluororibofuranosyl acetate. Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2.2.2: Deprotection of the Nucleoside
This protocol describes a standard method for removing protecting groups.
-
Base-catalyzed Deprotection (for acyl groups): Dissolve the protected nucleoside in a solution of ammonia in methanol. Stir the solution at room temperature for 12-24 hours.
-
Acid-catalyzed Deprotection (for silyl groups): Treat the protected nucleoside with a solution of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Purification: Concentrate the reaction mixture and purify the final product by column chromatography or recrystallization to yield this compound.
Biological Activity and Evaluation
The biological activity of nucleoside analogs like this compound is primarily assessed through in vitro antiviral and cytotoxicity assays.
Proposed Mechanism of Action
The generally accepted mechanism of action for antiviral nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT).[1]
Quantitative Data
Due to the limited availability of public data for this compound, the following table presents data for a closely related compound, 2'-C-Methyl-7-deaza-adenosine, to illustrate the typical parameters measured.[4]
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 2'-C-Methyl-7-deaza-adenosine | HCV | Huh-7 | 0.3 | >100 | >333 |
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response.[1] CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells.[1] Selectivity Index (SI): Calculated as CC₅₀/EC₅₀, it is a measure of the therapeutic window of a compound.[1]
Experimental Protocols for Biological Assays
Protocol 3.3.1: Hepatitis C Virus (HCV) Subgenomic Replicon Assay
This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.[1]
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in 96-well plates.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium and add to the cells. Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3.3.2: MTT Cytotoxicity Assay
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Seed a suitable cell line (e.g., Huh-7) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.
Conclusion
This compound represents a promising scaffold for the development of novel antiviral agents. Its synthesis, while not detailed in publicly available literature, can be approached through established methodologies in nucleoside chemistry. The evaluation of its biological activity relies on standard in vitro assays to determine its efficacy and toxicity. The proposed mechanism of action, centered on the inhibition of viral polymerases, aligns with that of many successful nucleoside analog drugs. Further research is warranted to fully elucidate the therapeutic potential of this compound.
Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biophysical Characterization of 2-Amino-2'-deoxy-2'-fluoroadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biophysical characteristics of 2-Amino-2'-deoxy-2'-fluoroadenosine, a synthetic nucleoside analog with potential therapeutic applications. Due to the limited availability of direct quantitative data for this specific molecule, this guide incorporates information from closely related analogs to infer its likely properties and enzymatic interactions. The document details its presumed mechanism of action, summarizes key biophysical and structural data from analogous compounds, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
This compound is a purine nucleoside analog distinguished by a fluorine atom at the 2'-position of the deoxyribose sugar and an amino group at the 2-position of the adenine base. As a member of the family of fluorinated nucleosides, it is of significant interest for its potential antiviral and antineoplastic properties.[1][2] The introduction of a fluorine atom at the 2'-position is known to enhance the metabolic stability of nucleosides by making them resistant to enzymatic degradation.[1] One supplier notes that this compound is resistant to enzymatic deamination.[3]
The general mechanism of action for such nucleoside analogs involves intracellular phosphorylation by host cell kinases to the active triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral RNA or DNA polymerases, thereby disrupting viral replication.[4][5][6] The primary kinases anticipated to be involved in the initial phosphorylation of this compound are adenosine kinase (ADK) and deoxycytidine kinase (dCK), given their known roles in the activation of similar nucleoside analogs.[7][8][9]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₆O₃ | [10] |
| Molecular Weight | 284.25 g/mol | [10] |
| CAS Number | 134444-47-6 | [10] |
| Appearance | White to Off-white Powder | [11] |
| Purity | >97% | [11] |
| Solubility | Information not available | |
| Melting Point | Information not available |
Proposed Mechanism of Action: A Signaling Pathway
The proposed intracellular activation and mechanism of action of this compound as an antiviral agent is depicted in the following signaling pathway diagram.
Biophysical Data Summary (from Analogs)
Table 1: Binding Affinity and Enzymatic Activity of Analogous Compounds
| Compound | Enzyme | Parameter | Value | Method | Source |
| 2'-Deoxyadenosine | Adenosine Deaminase (Human) | Binding Affinity (relative to Adenosine) | Lower | MD Simulation | [12] |
| 2-Aminodeoxyadenosine | - | Duplex Formation Tendency | Increased (vs. deoxyadenosine) | 1D NMR | [13] |
| 2'-Deoxy-2'-fluoroguanosine triphosphate | Influenza Virus Transcriptase | Kᵢ | 1.0 µM | Enzyme Kinetics | [14] |
| 2'-Deoxy-2'-fluoro-4'-azidocytidine triphosphate | HIV-1 Reverse Transcriptase | Incorporation Efficiency | High | Enzyme Kinetics | [4] |
| 2'-Deoxy-2'-fluoro-4'-azidocytidine triphosphate | SARS-CoV-2 RdRp | Incorporation Efficiency | Very Low | Enzyme Kinetics | [4] |
Table 2: Structural Data of Analogous Compounds
| Compound | Method | Key Findings | Source |
| 2'-Deoxy-2'-fluoroinosine | X-ray Crystallography | Sugar pucker is a twisted conformation (C3'-endo-C4'-exo and C4'-exo-C3'-endo). | [15] |
| 2'-Deoxy-2'-fluoroarabinofuranosyl thymine (in B-DNA) | X-ray Crystallography | Incorporated nucleosides adopt an O4'-endo conformation. | [16] |
| α-D-2'-Deoxyadenosine | X-ray Crystallography | Both conformers adopt a syn conformation of the nucleobase with a C2'-endo sugar pucker. | [17] |
| 2-Aminodeoxyadenosine (in d(T-A'-T-A')) | 1D NMR | Adopts a stacked B-DNA type structure at low temperatures. | [13] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the biophysical properties of this compound. These protocols are based on established methods for similar nucleoside analogs.
Adenosine Deaminase (ADA) Activity Assay (Spectrophotometric)
This protocol is adapted from standard ADA assays to measure the deamination of this compound.[7] The assay is based on the decrease in absorbance at 265 nm as the substrate is converted to its corresponding inosine analog.
Workflow Diagram:
Materials:
-
50 mM Sodium Phosphate Buffer, pH 7.4
-
This compound
-
Purified Adenosine Deaminase (e.g., from bovine spleen)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 50 mM Sodium Phosphate Buffer, pH 7.4. The concentration range should span the expected Km value.
-
Dilute the ADA enzyme in the same buffer to a working concentration that provides a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
For a 96-well plate assay, add 180 µL of the substrate solution to each well.
-
For a cuvette-based assay, add 900 µL of the substrate solution to the cuvette.
-
Include a blank control containing only the buffer.
-
-
Enzyme Reaction:
-
Equilibrate the plate or cuvette at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL (for 96-well plate) or 100 µL (for cuvette) of the diluted ADA enzyme solution.
-
Mix gently by pipetting or inverting the cuvette.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 265 nm.
-
Record data points every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA = εbc). The change in molar extinction coefficient (Δε) between the substrate and product needs to be determined experimentally.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Deoxycytidine Kinase (dCK) Activity Assay (Coupled Spectrophotometric)
This protocol describes a continuous coupled spectrophotometric assay to measure the kinase activity of dCK with this compound.[7][18] The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm.
Workflow Diagram:
Materials:
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix
-
Purified human deoxycytidine kinase (dCK)
-
This compound
-
96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing ATP, PEP, and NADH in the kinase reaction buffer. Typical final concentrations are 1 mM ATP, 2 mM PEP, and 0.2 mM NADH.
-
Add the PK/LDH enzyme mix to the reaction mixture according to the manufacturer's instructions.
-
Prepare a stock solution of this compound in the kinase reaction buffer.
-
Dilute dCK in cold kinase reaction buffer to a working concentration.
-
-
Assay Setup:
-
In a 96-well plate or cuvette, combine the reaction mixture and the this compound solution at various concentrations.
-
Include a control without the substrate to measure any background ATPase activity.
-
-
Enzyme Reaction:
-
Equilibrate the assay mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted dCK enzyme.
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Record data points every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Conclusion
This compound is a promising nucleoside analog with potential therapeutic value. While direct biophysical data for this compound is limited, analysis of its structural analogs suggests it likely possesses enhanced metabolic stability and acts as a substrate for cellular kinases, leading to the inhibition of viral polymerases. The experimental protocols provided in this guide offer a framework for the comprehensive biophysical characterization of this compound, which is essential for elucidating its precise mechanism of action and advancing its development as a potential therapeutic agent. Further studies are warranted to determine its specific binding affinities, thermodynamic profiles, and structural interactions with its target enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biophysical characterization of oligonucleotides modified with O2′-alkylated RNA monomers featuring substituted pyrene moieties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. labcarediagnostics.com [labcarediagnostics.com]
- 4. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Human Active Adenosine Kinase Enzyme [novocib.com]
- 9. Adenosine Kinase Phosphorylation Assay Kit [novocib.com]
- 10. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reckondiagnostics.com [reckondiagnostics.com]
- 12. Exploring the binding modes of cordycepin to human adenosine deaminase 1 (ADA1) compared to adenosine and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of 2-aminoadenosine, A', on the conformational behaviour of d(T-A'-T-A'). A one-dimensional proton NMR study at 300 MHz and 500 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of cellular alpha and virally induced deoxyribonucleic acid polymerases by the triphosphate of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The crystal and molecular structure of 2'-deoxy-2'-fluoroinosine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research Collection | ETH Library [research-collection.ethz.ch]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Precision: A Technical Guide to 2-Amino-2'-deoxy-2'-fluoroadenosine as a Nucleic Acid Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics, the quest for enhanced stability, binding affinity, and biological activity is paramount. Chemical modifications to nucleoside building blocks are a cornerstone of this endeavor. This technical guide delves into the synthesis, properties, and applications of a promising modified nucleoside: 2-Amino-2'-deoxy-2'-fluoroadenosine. The strategic combination of a 2'-fluoro modification and a 2-amino group on the adenine base offers a unique set of properties that can significantly improve the performance of oligonucleotides in various therapeutic and research applications, including antisense oligonucleotides, siRNAs, and aptamers.
The 2'-fluoro group is known to lock the sugar pucker in a C3'-endo conformation, similar to that of RNA, which pre-organizes the oligonucleotide into an A-form helix. This leads to increased thermal stability of duplexes with complementary RNA strands. The 2-amino group on the adenine base introduces an additional hydrogen bond with thymine or uracil, further enhancing duplex stability. Together, these modifications are expected to create oligonucleotides with superior hybridization characteristics and increased resistance to nuclease degradation, making them highly attractive for in vivo applications.
Physicochemical Properties and Structural Impact
The introduction of the 2'-fluoro and 2-amino groups into a deoxyadenosine nucleoside has profound effects on its chemical properties and the structure of the resulting oligonucleotides.
Key Physicochemical Properties:
| Property | Description |
| Molecular Formula | C10H13FN6O3 |
| Molecular Weight | 284.25 g/mol |
| Appearance | White to Off-white Powder[1] |
| Purity | >97%[1] |
| Sugar Pucker | The highly electronegative 2'-fluoro group favors a C3'-endo sugar conformation, characteristic of RNA. |
| Helical Conformation | Oligonucleotides containing 2'-fluoro modifications tend to adopt an A-form helical structure, which is ideal for binding to RNA targets. |
| Hydrogen Bonding | The 2-amino group on the adenine base forms a third hydrogen bond with the keto group of thymine or uracil, increasing base-pairing specificity and strength. |
Synthesis of this compound Phosphoramidite
The synthesis of the phosphoramidite building block of this compound is a multi-step process that is crucial for its incorporation into synthetic oligonucleotides via automated solid-phase synthesis. A common synthetic route starts from 2-aminoadenosine and involves a series of protection, fluorination, deoxygenation, and phosphitylation steps.
A robust synthetic pathway involves the deaminative fluorination of 2-aminoadenosine, followed by silylation of the hydroxyl groups.[2] Subsequent thiocarbonylation and radical deoxygenation at the 2' position, followed by desilylation, yields 2'-deoxy-2-fluoroadenosine.[2] This is then converted to the phosphoramidite for oligonucleotide synthesis.
Below is a generalized workflow for the synthesis of the phosphoramidite building block.
Incorporation into Oligonucleotides and Resulting Properties
The incorporation of this compound into oligonucleotides is achieved using standard phosphoramidite chemistry on an automated solid-phase synthesizer. The resulting modified oligonucleotides exhibit several advantageous properties.
Enhanced Thermal Stability
The combination of the 2'-fluoro group and the 2-aminoadenine moiety is expected to significantly increase the thermal stability (melting temperature, Tm) of oligonucleotide duplexes, particularly with RNA targets. While specific data for the combined modification is limited, the individual contributions are well-documented.
| Modification | Change in Tm per modification (vs. unmodified DNA) | Reference |
| 2'-Fluoro (in DNA/RNA duplex) | +1.8 °C | [3] |
| 2-Aminoadenine (in DNA/DNA duplex) | +2-3 °C | [4] |
It is anticipated that the effects of these two modifications would be additive, leading to a substantial increase in duplex stability.
Increased Nuclease Resistance
The 2'-fluoro modification sterically hinders the approach of nucleases, thereby increasing the half-life of oligonucleotides in biological fluids.[5][6] While phosphodiester linkages with 2'-fluoro modifications are not completely resistant to nucleases, the corresponding phosphorothioate linkages show high resistance.[3]
Experimental Protocols
Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature of an oligonucleotide duplex containing this compound.
Methodology:
-
Sample Preparation:
-
Anneal the modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Prepare a series of dilutions to determine the concentration dependence of the Tm.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
-
Procedure:
-
Monitor the absorbance of the sample at 260 nm as the temperature is increased from a low temperature (e.g., 25 °C) to a high temperature (e.g., 95 °C) at a controlled rate (e.g., 1 °C/minute).
-
Record the absorbance at regular intervals.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve.
-
Nuclease Resistance Assay
Objective: To evaluate the stability of an oligonucleotide containing this compound in the presence of nucleases.
Methodology:
-
Sample Preparation:
-
Incubate the modified oligonucleotide and an unmodified control oligonucleotide in a buffer containing a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity or S1 nuclease for endonuclease activity) at a physiological temperature (e.g., 37 °C).
-
-
Time Course:
-
Take aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.
-
-
Analysis:
-
Analyze the samples by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) or HPLC.
-
Quantify the amount of full-length oligonucleotide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life of the oligonucleotides.
-
Applications in Drug Development
The superior properties of oligonucleotides incorporating this compound make them highly valuable for various therapeutic strategies.
Antisense Oligonucleotides (ASOs): The enhanced binding affinity and nuclease resistance can lead to ASOs with increased potency and a longer duration of action, allowing for lower and less frequent dosing.
Small interfering RNAs (siRNAs): Modification of siRNAs with this compound can improve their stability in biological fluids and potentially enhance their gene-silencing activity.
Aptamers: The introduction of this modified nucleoside can lead to aptamers with higher binding affinities and specificities for their targets, improving their diagnostic and therapeutic potential.
Conclusion
This compound represents a powerful building block for the next generation of nucleic acid-based therapeutics and research tools. The synergistic effects of the 2'-fluoro and 2-amino modifications result in oligonucleotides with significantly enhanced thermal stability and nuclease resistance. While further studies are needed to fully quantify the benefits of this specific combined modification in various oligonucleotide contexts, the existing data on the individual modifications strongly suggest its potential to improve the efficacy and drug-like properties of antisense oligonucleotides, siRNAs, and aptamers. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this promising nucleoside analog in their drug discovery and development efforts.
References
- 1. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 2. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation of oligonucleotides and nucleic acids modified with 2-aminofluorene or 2-acetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
Potential antiviral activity of "2-Amino-2'-deoxy-2'-fluoroadenosine"
An In-depth Technical Guide on the Potential Antiviral Activity of 2-Amino-2'-deoxy-2'-fluoroadenosine
Introduction
This compound is a synthetic purine nucleoside analog. It belongs to a class of compounds that are structurally similar to the natural nucleosides that constitute DNA and RNA. Nucleoside analogs are a cornerstone of antiviral therapy, primarily functioning as inhibitors of viral polymerases, which are enzymes essential for the replication of viral genomes.[1][2] The modification at the 2' position of the ribose sugar is a common and effective strategy in the design of antiviral nucleosides. The presence of a fluorine atom at this position can significantly influence the molecule's conformation, metabolic stability, and interaction with viral enzymes, potentially leading to selective inhibition of viral replication.[3] While extensive research on this compound is not widely published, its structural features suggest it is a compound of interest for antiviral research. This document aims to provide a comprehensive overview of its potential antiviral activity based on the known mechanisms and efficacy of closely related molecules.
Proposed Mechanism of Antiviral Action
The generally accepted mechanism for nucleoside analogs involves a multi-step intracellular process that ultimately disrupts viral replication. This process, which is the proposed mechanism for this compound, is as follows:
-
Cellular Uptake: The nucleoside analog is transported into the host cell through cellular nucleoside transporters.
-
Anabolic Phosphorylation: Inside the cell, host cell kinases phosphorylate the nucleoside analog sequentially to its monophosphate, diphosphate, and finally to its active triphosphate form.
-
Incorporation by Viral Polymerase: The viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase (RT) recognizes the nucleoside analog triphosphate as a natural substrate (e.g., dATP) and incorporates it into the growing viral RNA or DNA chain.
-
Chain Termination: Due to the 2'-fluoro modification on the ribose sugar, the incorporated analog acts as a chain terminator. The absence of a 3'-hydroxyl group, or the steric hindrance caused by the fluorine atom, prevents the formation of the next phosphodiester bond, thereby halting the elongation of the nucleic acid strand and preventing viral replication.[1]
Some adenosine analogs may also exert antiviral effects by modulating the host's immune response through interaction with adenosine receptors, which play a role in regulating immune cell function.[1]
Potential Antiviral Spectrum
While direct antiviral data for this compound is limited in publicly available literature, the activity of structurally similar compounds provides insight into its potential therapeutic applications.[1]
-
Hepatitis C Virus (HCV): Numerous 2'-deoxy-2'-fluoro-2'-C-methyl purine nucleosides have demonstrated significant activity against HCV.[1][4] These compounds inhibit the HCV NS5B polymerase, a key enzyme in the viral replication cycle.[4] Given the structural similarities, this compound is a rational candidate for evaluation against HCV.
-
Flaviviruses (Dengue, Zika, West Nile Virus): Nucleoside analogs are a promising class of inhibitors for flaviviruses.[5] For instance, 3'-deoxy-3'-fluoroadenosine has shown potent, low-micromolar antiviral effects against Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[6] Additionally, a related compound, 7-deaza-7-fluoro-2'-C-methyl-adenosine, has been shown to inhibit Zika virus replication and neuroinflammation both in vitro and in vivo.[7] This suggests that 2'-fluoro-adenosine derivatives could have broad-spectrum activity against this family of viruses.
-
Human Immunodeficiency Virus (HIV): 2'-fluoro modified nucleosides have been explored as anti-HIV agents.[8] For example, 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine has been developed as a nucleoside reverse transcriptase inhibitor (NRTI) with potent activity against a wide spectrum of HIV-1 strains.[9][10]
Quantitative Data for Related Compounds
To provide a perspective on the potential efficacy of 2'-fluoro-adenosine derivatives, the following tables summarize the antiviral activity of closely related compounds against various viruses.
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration at which the compound kills 50% of cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a compound.[1]
Table 1: Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| TBEV (Hypr) | PS | 2.2 ± 0.6 | >25 | >11.4 |
| TBEV (Neudoerfl) | PS | 1.6 ± 0.3 | >25 | >15.6 |
| TBEV (Hypr) | HBCA | 3.1 ± 1.1 | >25 | >8.1 |
| TBEV (Neudoerfl) | HBCA | 4.5 ± 1.5 | >25 | >5.6 |
| Zika Virus | PS | 1.1 ± 0.1 | >25 | >22.7 |
| West Nile Virus | PS | 4.7 ± 1.5 | >25 | >5.3 |
(Data sourced from[6])
Table 2: Anti-HIV-1 Activity of a 2'-Deoxy-2'-fluoro-2'-C-methyl-7-deazapurine Nucleoside Analog
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| α-form of 7-carbomethoxyvinyl substituted nucleoside (10) | Various | 0.71 ± 0.25 | >100 | >140 |
(Data sourced from[11])
Experimental Protocols
The evaluation of a novel compound's antiviral activity requires a series of standardized in vitro assays.
HCV Subgenomic Replicon Assay
This cell-based assay is used to determine the ability of a compound to inhibit HCV RNA replication.
-
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418.
-
Test compound (this compound).
-
Positive control (e.g., a known HCV inhibitor).
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Endpoint Measurement: After incubation, measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter signal corresponds to an inhibition of HCV replication.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the compound concentration.[1]
-
Plaque Reduction Assay
This functional assay measures the ability of a compound to inhibit the production of infectious virus particles.
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells).
-
Virus stock with a known titer.
-
Minimal Essential Medium (MEM) with 2% FBS.
-
Test compound.
-
Positive control antiviral.
-
Methylcellulose overlay medium.
-
Crystal violet staining solution.
-
6-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a diluted virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: During the infection period, prepare serial dilutions of the test compound in the overlay medium.
-
Overlay: After the 1-hour infection, remove the virus inoculum. Overlay the cells with the methylcellulose medium containing the different concentrations of the compound.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 3-10 days, depending on the virus).
-
Staining: Remove the overlay, fix the cells, and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well. A reduction in the number of plaques compared to the untreated control indicates antiviral activity.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the plaque number by 50%.[1]
-
Cytotoxicity Assay
It is crucial to assess the toxicity of the compound to the host cells to determine its selectivity.
-
Methodology:
-
Seed host cells in a 96-well plate.
-
Treat the cells with serial dilutions of the compound (without virus).
-
Incubate for the same duration as the antiviral assay.
-
Measure cell viability using a suitable method, such as the MTT assay, which measures mitochondrial metabolic activity.
-
Calculate the CC50 value, the concentration that reduces cell viability by 50%.[1]
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside Analogs with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Deaza-7-fluoro-2'-C-methyladenosine inhibits Zika virus infection and viral-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Deoxy-2'-fluoroadenosine | 64183-27-3 | ND02827 [biosynth.com]
- 9. 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine: a nucleoside reverse transcriptase inhibitor with highly potent activity against wide spectrum of HIV-1 strains, favorable toxic profiles, and stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-2'-deoxy-2'-fluoroadenosine in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic purine nucleoside analog. While extensive research exists for related fluorinated deoxyadenosine compounds such as 2'-deoxy-2'-fluoroadenosine, cladribine, and clofarabine in the context of oncology, specific preclinical data on this compound in cancer research is limited in publicly available literature. This guide provides a comprehensive overview of the core concepts, mechanisms, and experimental protocols relevant to this class of compounds, drawing from studies on its close analogs to infer its potential role and mechanism of action in cancer. The structural modifications, particularly the 2'-fluoro and 2-amino substitutions, are anticipated to influence its metabolic stability, interaction with cellular enzymes, and ultimately, its cytotoxic potential against cancer cells. This document aims to serve as a foundational resource for researchers designing preclinical studies to evaluate this compound as a potential anti-cancer agent.
Core Concepts and Mechanism of Action
The presumed mechanism of action for this compound is analogous to other deoxyadenosine analogs, which function as antimetabolites. The central hypothesis is that after cellular uptake, the compound is phosphorylated to its active triphosphate form, which can then interfere with DNA synthesis and repair, ultimately leading to apoptosis in rapidly proliferating cancer cells.
Key Mechanistic Steps:
-
Cellular Uptake: The nucleoside analog is transported into the cancer cell.
-
Phosphorylation: It is sequentially phosphorylated by cellular kinases, with the initial and rate-limiting step often catalyzed by deoxycytidine kinase (dCK), to its monophosphate, diphosphate, and finally its active triphosphate form (this compound triphosphate).
-
Inhibition of DNA Synthesis: The triphosphate analog competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerases.
-
Chain Termination: Upon incorporation, the 2'-fluoro modification can hinder the addition of the next nucleotide, leading to chain termination.
-
Inhibition of Key Enzymes: The triphosphate form may also inhibit other crucial enzymes involved in nucleotide metabolism and DNA synthesis, such as ribonucleotide reductase.
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity of Related Deoxyadenosine Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| 2'-Deoxy-2'-fluoroadenosine | HepG2 2.2.15 | Hepatocellular Carcinoma | Not specified |
| 2-chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM | T-lymphoblastoid Leukemia | 0.045 |
| 2-bromo-2'-deoxyadenosine | CCRF-CEM | T-lymphoblastoid Leukemia | 0.068 |
Table 2: In Vivo Efficacy of 2'-Deoxy-2'-fluoroadenosine
| Animal Model | Tumor Type | Dosing Regimen | Outcome |
|---|
| NCr-nu mice with D54/PNP tumors | Glioblastoma (expressing E. coli PNP) | 10 mg/kg, i.p., 5 times/day for 7 days | Inhibition of tumor growth |
Signaling Pathways and Experimental Workflows
The primary signaling pathway implicated in the action of deoxyadenosine analogs is the intrinsic apoptosis pathway. Disruption of DNA synthesis leads to DNA damage, which activates a cascade of events culminating in caspase activation and cell death.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for preclinical evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer activity of this compound. These are based on standard methodologies for nucleoside analogs and should be optimized for the specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (medium with DMSO). Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently shake the plate to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis.
Materials:
-
Cancer cell line treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Treatment: Treat cells with this compound for 24, 48, and 72 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy.[1]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups to determine efficacy.
Conclusion
This compound belongs to a class of nucleoside analogs with demonstrated potential in cancer therapy. While direct evidence for its anti-cancer activity is currently sparse, the established mechanisms of its close analogs provide a strong rationale for its investigation. The protocols and conceptual frameworks presented in this guide offer a robust starting point for the preclinical evaluation of this compound. Further research is warranted to elucidate its specific cytotoxic profile, mechanism of action, and in vivo efficacy to determine its potential as a novel therapeutic agent for the treatment of cancer.
References
An In-depth Technical Guide on 2-Amino-2'-deoxy-2'-fluoroadenosine: Spectroscopic Analysis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and experimental protocols for the characterization of 2-Amino-2'-deoxy-2'-fluoroadenosine. Additionally, it delves into its potential mechanism of action as an antiviral agent, particularly against the Hepatitis C virus.
Physicochemical Properties
This compound is a synthetic purine nucleoside analog. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₆O₃ | [][2] |
| Molecular Weight | 284.25 g/mol | [] |
| CAS Number | 134444-47-6 | [2] |
| Appearance | White to Off-white Powder/Crystals | [][3] |
| Purity | >97% | [][3] |
| IUPAC Name | (2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | [] |
| Synonyms | 9-(2-Fluoro-2-deoxy-β-D-ribofuranosyl)-2,6-diaminopurine, 2'-Deoxy-2'-fluoro-diaminopurine riboside | [] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |
| To be determined | s | H-8 | |
| To be determined | s | H-2 | |
| To be determined | br s | 6-NH₂ | |
| To be determined | br s | 2-NH₂ | |
| To be determined | dd | J = ~8, ~5 | H-1' |
| To be determined | ddd | J = ~53 (H-F), ~8, ~5 | H-2' |
| To be determined | m | H-3' | |
| To be determined | m | H-4' | |
| To be determined | m | H-5'a, H-5'b | |
| To be determined | t | J = ~5 | 5'-OH |
| To be determined | d | J = ~4 | 3'-OH |
¹³C NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| To be determined | C-6 |
| To be determined | C-2 |
| To be determined | C-4 |
| To be determined | C-8 |
| To be determined | C-5 |
| To be determined | C-1' |
| To be determined | C-4' |
| To be determined | C-3' |
| To be determined | C-2' (d, JC-F ≈ large) |
| To be determined | C-5' |
¹⁹F NMR Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Multiplicity | Assignment |
| To be determined | ddd | F-2' |
Mass Spectrometry Data
Detailed experimental mass spectrometry data for this compound is not widely published. The expected fragmentation pattern under Electrospray Ionization (ESI) is presented below.
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 285.1055 | To be determined |
| [M+Na]⁺ | 307.0874 | To be determined |
Tandem Mass Spectrometry (MS/MS) of [M+H]⁺
The primary fragmentation pathway for protonated nucleosides is the cleavage of the N-glycosidic bond.
| Fragment Ion m/z | Proposed Structure |
| To be determined | [2,6-diaminopurine + H]⁺ (Protonated Base) |
| To be determined | [2-deoxy-2-fluororibose - H₂O + H]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for nucleoside analogs like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled one-dimensional fluorine spectrum.
-
2D NMR: For complete assignment, perform the following experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and linking the base to the sugar moiety.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, confirming the stereochemistry of the glycosidic bond.
-
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source and a liquid chromatography system (LC-MS).
-
-
LC-MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Positive ESI.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data in the m/z range of 100-500 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Perform fragmentation of the precursor ion ([M+H]⁺) using collision-induced dissociation (CID) to obtain structural information.
-
Biological Activity and Signaling Pathway
This compound is recognized for its potential as an antiviral agent, particularly in combating the Hepatitis C virus (HCV). Its mechanism of action is believed to be similar to other nucleoside analogs that function as inhibitors of viral polymerases.
Proposed Antiviral Mechanism of Action
The antiviral activity of this compound is contingent upon its intracellular conversion into the active triphosphate form. This process involves a series of phosphorylation steps catalyzed by host cell kinases. Once in its triphosphate form, it can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA chain elongation and thus inhibiting viral replication.
Caption: Proposed metabolic activation and mechanism of action of this compound.
Experimental Workflow for Antiviral Activity Assay
A common method to evaluate the antiviral efficacy of compounds like this compound is the HCV replicon assay.
Caption: Experimental workflow for determining the antiviral activity using an HCV replicon assay.
References
Methodological & Application
"2-Amino-2'-deoxy-2'-fluoroadenosine" phosphoramidite synthesis protocol
An application note and detailed protocol for the synthesis of a stable precursor to 2-Amino-2'-deoxy-2'-fluoroadenosine phosphoramidite is presented for researchers, scientists, and professionals in drug development. The described method yields a 2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside-3'-CE-phosphoramidite, a versatile building block for oligonucleotide synthesis. The 2-fluoro group on the purine base serves as a protecting group for the 2-amino functionality and can be efficiently converted to an amino group post-synthesis by treatment with ammonia, yielding the desired this compound (also known as 2,6-diaminopurine-2'-deoxy-2'-fluororiboside) moiety within the oligonucleotide chain.[1][2]
This postsynthetic modification strategy circumvents issues associated with the differential reactivity of the two amino groups of 2,6-diaminopurine during oligonucleotide synthesis, offering a robust and efficient route to incorporating this modified nucleoside.[1]
Experimental Protocols
The synthesis is a three-step process starting from the commercially available or previously synthesized 2,6-diaminopurine-2'-deoxy-2'-fluororiboside. The process involves the conversion of the 2-amino group to a 2-fluoro group, followed by the protection of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.
Protocol 1: Synthesis of 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside (Compound 2)
This procedure converts the 2-amino group of the starting nucleoside into a fluoro group via a diazotization reaction.
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-diaminopurine-2'-deoxy-2'-fluororiboside (Compound 1) in 70% HF-pyridine.
-
Diazotization: Cool the solution and add tert-butyl nitrite. Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The crude product is purified by column chromatography to yield 2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside (Compound 2).
Protocol 2: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside (Compound 3)
This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group to allow for selective phosphitylation at the 3'-position.
-
Preparation: Co-evaporate Compound 2 with anhydrous pyridine to remove residual water.
-
Tritylation: Dissolve the dried Compound 2 in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. The reaction progress is monitored by TLC.
-
Purification: Once the reaction is complete, quench with methanol. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to give the 5'-O-DMT protected nucleoside (Compound 3).
Protocol 3: Synthesis of 5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Compound 4)
The final step is the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block.
-
Reaction Setup: Dissolve the 5'-O-DMT protected nucleoside (Compound 3) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Phosphitylation: Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature and monitored by TLC or ³¹P NMR.
-
Work-up and Purification: After completion, the reaction is quenched, and the crude product is purified by flash chromatography on silica gel to yield the final phosphoramidite product (Compound 4).
Data Presentation
Table 1: Summary of Reagents and Conditions for the Synthesis of 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside Phosphoramidite
| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Product |
| 1 | 2,6-Diaminopurine-2'-deoxy-2'-fluororiboside | 70% HF-pyridine, tert-butyl nitrite | 70% HF-pyridine | Cooled | Monitored by TLC | 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside |
| 2 | 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside | 4,4'-Dimethoxytrityl chloride | Anhydrous Pyridine | Room Temp. | Monitored by TLC | 5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside |
| 3 | 5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | Anhydrous Dichloromethane | Room Temp. | Monitored by TLC/³¹P NMR | 5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside-3'-CE-phosphoramidite |
Visualizations
Caption: Synthetic workflow for the preparation of the target phosphoramidite.
References
Application Notes and Protocols for the Incorporation of 2-Amino-2'-deoxy-2'-fluoroadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 2-Amino-2'-deoxy-2'-fluoroadenosine, a nucleoside analog featuring both a 2'-fluoro modification on the ribose sugar and a 2-amino group on the adenine base (forming 2,6-diaminopurine), offers a powerful combination of properties to enhance oligonucleotide function. The 2'-fluoro group pre-organizes the sugar into an A-form helical conformation, which increases binding affinity to RNA targets and confers significant nuclease resistance.[1][2][3] Concurrently, the 2-amino group on the purine base enables the formation of a third hydrogen bond with complementary thymine or uracil residues, further enhancing the thermal stability of the resulting duplex.[4][5]
These synergistic enhancements make oligonucleotides containing this compound highly valuable for applications such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and high-affinity diagnostic probes. This document provides detailed protocols for the incorporation of this modified nucleoside using a highly efficient postsynthetic modification strategy, alongside data on the resulting oligonucleotide properties.
Key Advantages of Incorporating this compound
-
Enhanced Thermal Stability (Tm): The combination of the 2-amino group on the purine ring and the 2'-fluoro modification on the sugar leads to a significant increase in the melting temperature of the oligonucleotide duplex.[2][4]
-
Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance, protecting the phosphodiester backbone from degradation by nucleases, which is critical for in vivo applications.[1][3][6] When combined with phosphorothioate linkages, this resistance is further amplified.[1]
-
High Binding Affinity: The A-form geometry induced by the 2'-fluoro modification enhances binding to complementary RNA targets.[1][2]
-
Improved Specificity: The additional hydrogen bond formed by the 2-aminoadenine moiety can help to destabilize mismatched base pairs, thereby increasing the specificity of hybridization.[5]
Quantitative Data Summary
The incorporation of this compound leads to predictable improvements in the biophysical properties of oligonucleotides. The following table summarizes the expected quantitative effects based on published data for related modifications.
| Property | Modification | Expected Change per Substitution | Reference Duplex Type |
| Thermal Stability (ΔTm) | 2'-Fluoro | +1.5 to +2.0 °C | DNA:RNA |
| 2-Aminoadenine (DAP) | +1.5 to +3.0 °C (vs. A-T pair) | DNA:DNA | |
| Combined Effect | Synergistically increased Tm | DNA:RNA / DNA:DNA | |
| Nuclease Resistance | 2'-Fluoro (phosphodiester) | Moderate increase | Single-stranded oligo |
| 2'-Fluoro (phosphorothioate) | High increase | Single-stranded oligo |
Note: The exact change in Tm is sequence-dependent. The combined effect of both modifications is expected to be additive or synergistic.
Experimental Protocols
A highly efficient method for incorporating this compound into oligonucleotides is through a postsynthetic conversion of a 2-fluoro-6-aminopurine precursor.[4][7] This strategy simplifies the synthesis by using a phosphoramidite that does not require a protecting group on the 6-amino position due to the deactivating effect of the 2-fluoro substituent.[4] The final 2,6-diaminopurine moiety is generated during the standard ammonium hydroxide deprotection step.[4][7]
Protocol 1: Solid-Phase Synthesis using 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluoroadenosine Phosphoramidite
This protocol outlines the automated solid-phase synthesis of an oligonucleotide containing the 2-fluoro-6-aminopurine precursor.
1. Materials and Reagents:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
2-Fluoro-6-aminopurine-2'-deoxy-2'-fluoroadenosine CE phosphoramidite
-
Activator solution (e.g., 0.25 M Dicyanoimidazole (DCI) in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/Water/Pyridine) or Sulfurizing agent (e.g., DDTT)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Anhydrous acetonitrile
2. Synthesis Cycle: The synthesis is performed using a standard phosphoramidite cycle. A key consideration for 2'-fluoro phosphoramidites is the potential for steric hindrance, which may necessitate a longer coupling time.[8][9]
-
Step 1: Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside with the deblocking solution.
-
Step 2: Coupling: Activation of the incoming 2-fluoro-6-aminopurine-2'-deoxy-2'-fluoroadenosine phosphoramidite with the activator solution and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 3-5 minutes is recommended.
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Step 4: Oxidation/Sulfurization: Conversion of the unstable phosphite triester linkage to a stable phosphate triester (oxidation) or a nuclease-resistant phosphorothioate triester (sulfurization).
-
Repeat: The cycle is repeated until the desired full-length oligonucleotide is synthesized.
Caption: Automated phosphoramidite cycle for oligonucleotide synthesis.
Protocol 2: Cleavage, Deprotection, and Postsynthetic Conversion
This protocol describes the cleavage of the oligonucleotide from the solid support, removal of protecting groups, and the simultaneous conversion of the 2-fluoro-6-aminopurine to this compound.
1. Materials and Reagents:
-
CPG solid support with synthesized oligonucleotide
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or oven
-
Vacuum concentrator
2. Procedure:
-
Transfer the CPG solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Place the vial in a heating block set to 60°C for 5-8 hours.[7] This step performs three simultaneous reactions:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the resulting oligonucleotide pellet in an appropriate buffer for purification.
Caption: Workflow for cleavage, deprotection, and conversion.
Protocol 3: Purification and Analysis
Purification of the final oligonucleotide is crucial to remove failure sequences and residual protecting groups.
1. Purification:
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC are commonly used methods. For DMT-on purification, an RP cartridge can be utilized.
-
RP-HPLC Conditions (General):
-
Column: C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient of increasing acetonitrile concentration.
-
Detection: UV absorbance at 260 nm.
-
2. Analysis:
-
Method: The purity and identity of the final oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC or capillary electrophoresis (CE).
-
Expected Mass: The calculated mass should correspond to the oligonucleotide sequence containing the this compound modification.
Applications in Research and Drug Development
The superior properties of oligonucleotides containing this compound make them ideal candidates for a range of demanding applications:
-
Antisense Therapeutics: The enhanced binding affinity and nuclease resistance can lead to more potent and stable ASOs for modulating gene expression. The A-form helix induced by the 2'-fluoro modification is compatible with RNase H activity when used in chimeric "gapmer" designs.[1][2]
-
siRNA Development: Incorporating this modification can improve the stability and efficacy of siRNA duplexes, prolonging their gene-silencing activity in vivo.[10]
-
Aptamer Selection: The enhanced stability and binding characteristics can be beneficial in the development of high-affinity aptamers for diagnostic and therapeutic purposes.
-
Diagnostic Probes: The increased thermal stability allows for the use of shorter, more specific probes in techniques like fluorescent in situ hybridization (FISH) and polymerase chain reaction (PCR).
Conclusion
The incorporation of this compound provides a robust strategy for enhancing the key characteristics of synthetic oligonucleotides. The postsynthetic modification approach using a 2-fluoro-6-aminopurine precursor offers a streamlined and efficient method for their production. The resulting oligonucleotides, with their increased thermal stability, high nuclease resistance, and strong binding affinity, are well-suited for the development of next-generation nucleic acid-based therapeutics and diagnostics.
References
- 1. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 4. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,6-Diaminopurine-2'-deoxyriboside (DAPdR) [biosyn.com]
- 6. synoligo.com [synoligo.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. scispace.com [scispace.com]
- 10. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Synthesis of "2-Amino-2'-deoxy-2'-fluoroadenosine" Modified RNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 2-Amino-2'-deoxy-2'-fluoroadenosine (also known as 2,6-diaminopurine-2'-fluoro-riboside) into synthetic RNA oligonucleotides. This modification offers unique properties, including enhanced duplex stability due to the formation of three hydrogen bonds with uridine, which is advantageous for various therapeutic and research applications.
The described method utilizes a postsynthetic conversion strategy, which simplifies the synthesis process. A 2-fluoro-6-amino-adenosine phosphoramidite is incorporated into the growing RNA chain during standard solid-phase synthesis. The subsequent deprotection step with ammonia simultaneously removes the protecting groups and converts the 2-fluoro-6-aminopurine moiety into the desired 2,6-diaminopurine (2-aminoadenosine).[1][2]
Data Presentation
The successful synthesis of high-quality this compound modified RNA relies on efficient phosphoramidite synthesis and a high-yield conversion during deprotection.
Table 1: Synthesis Yields of 2-Fluoro-6-aminopurine Phosphoramidites
| Sugar Modification | Starting Material | Key Synthesis Steps | Overall Yield of Protected Nucleoside | Phosphitylation Yield |
| 2'-Deoxy-2'-Fluoro | 2,6-Diaminopurine-2'-fluoro-riboside | Diazotization, 5'-O-DMTr protection | 66% | 84% |
Data adapted from Manoharan et al., 2022.[1][2]
Table 2: Deprotection and Conversion Conditions
| Oligonucleotide Type | Deprotection Reagent | Temperature (°C) | Time (hours) | Outcome |
| 2'-Deoxy-2'-Fluoro modified RNA | Concentrated Ammonium Hydroxide (28-30%) | 60 | 5 | Cleavage from support, deprotection, and conversion of 2-fluoro-6-aminopurine to 2,6-diaminopurine.[1][2] |
| Standard RNA (with 2'-O-TBDMS) | 1. Concentrated Ammonium Hydroxide (28-30%)2. Triethylamine trihydrofluoride (Et₃N·3HF) | 1. Room Temperature2. 65 | 1. 12. 2.5 | 1. Cleavage and base deprotection without 2-fluoro conversion.2. 2'-silyl deprotection.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-2'-deoxy-2'-fluoro-2-fluoro-6-aminopurine Phosphoramidite
This protocol outlines the synthesis of the key phosphoramidite building block.
1. Diazotization of 2,6-diaminopurine-2'-deoxy-2'-fluororiboside:
- Start with commercially available 2,6-diaminopurine-2'-deoxy-2'-fluororiboside.
- Perform a diazotization reaction using 70% HF-pyridine and tert-butyl nitrite to selectively convert the 2-amino group to a 2-fluoro group.[1][2]
2. 5'-O-DMTr Protection:
- Protect the 5'-hydroxyl group of the resulting 2-fluoro-6-aminopurine nucleoside with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in pyridine. This yields the 5'-O-DMTr-2'-deoxy-2'-fluoro-2-fluoro-6-aminopurine.[1][2]
3. Phosphitylation:
- React the 5'-O-DMTr protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base such as N,N-diisopropylethylamine (DIPEA) and N-methylimidazole (NMI) in anhydrous dichloromethane.[1][2]
- Purify the resulting phosphoramidite by silica gel chromatography.
Protocol 2: Solid-Phase Synthesis of Modified RNA
This protocol describes the automated solid-phase synthesis of RNA oligonucleotides containing the 2-fluoro-6-aminopurine modification.
1. Solid Support and Synthesizer:
- Use a standard solid support, such as controlled pore glass (CPG), functionalized with the first nucleoside of the target sequence.
- Perform the synthesis on an automated DNA/RNA synthesizer.
2. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.
3. Iteration:
- Repeat the four-step cycle until the desired RNA sequence is assembled.
Protocol 3: Deprotection, Conversion, and Purification
This protocol details the final steps to yield the purified this compound modified RNA.
1. Cleavage, Deprotection, and Conversion:
- Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
- Add concentrated ammonium hydroxide (28-30%).
- Seal the vial tightly and heat at 60°C for 5 hours. This step cleaves the oligonucleotide from the solid support, removes the protecting groups from the bases and the phosphate backbone, and converts the 2-fluoro-6-aminopurine to 2,6-diaminopurine.[1][2]
2. Purification:
- After cooling, transfer the ammoniacal solution to a new tube and evaporate to dryness.
- The crude oligonucleotide can be purified by methods such as High-Performance Liquid Chromatography (HPLC) (either reverse-phase or ion-exchange) or polyacrylamide gel electrophoresis (PAGE), depending on the length and purity requirements of the final product.
3. Quality Control:
- Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or UPLC.
Visualizations
Caption: Workflow for the synthesis of the 2-fluoro-6-aminopurine phosphoramidite building block.
Caption: The four-step cycle of solid-phase RNA synthesis using phosphoramidite chemistry.
Caption: Post-synthesis workflow for deprotection and conversion to the final modified RNA product.
References
"2-Amino-2'-deoxy-2'-fluoroadenosine" for SELEX and aptamer development
Topic: "2-Amino-2'-deoxy-2'-fluoroadenosine" for SELEX and Aptamer Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aptamers, short single-stranded oligonucleotides, are gaining prominence as therapeutic and diagnostic agents due to their high specificity and affinity for a wide range of targets. However, their clinical utility is often hampered by their susceptibility to nuclease degradation in biological fluids. To overcome this limitation, chemical modifications are introduced into the nucleotide building blocks during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process. Among the most effective modifications are substitutions at the 2'-position of the ribose sugar.
This document provides detailed application notes and protocols focusing on the use of 2'-modified nucleotides in SELEX for the development of robust and high-affinity aptamers. While direct literature on the SELEX application of This compound is limited, we will explore the well-established principles of 2'-fluoro and 2'-amino modifications individually and discuss the potential synergistic effects of their combined use.
Key Advantages of 2'-Modifications in Aptamer Development
The introduction of modifications at the 2'-position of the sugar moiety in nucleotides offers several significant advantages for aptamer development:
-
Enhanced Nuclease Resistance: The 2'-hydroxyl group in RNA is the primary site of nuclease attack. Replacing it with a 2'-fluoro (2'-F) or 2'-amino (2'-NH2) group sterically hinders nuclease access, dramatically increasing the half-life of aptamers in serum.[1][2]
-
Improved Binding Affinity: 2'-modifications can lock the sugar pucker in a C3'-endo conformation, similar to that of A-form RNA. This pre-organization of the oligonucleotide backbone can lead to more stable secondary structures and enhanced binding affinity to the target molecule.[3]
-
Increased Structural Diversity: The incorporation of modified nucleotides expands the chemical diversity of the SELEX library, potentially leading to the discovery of aptamers with novel binding motifs and improved target recognition capabilities.
Quantitative Data on Aptamer Properties
The following tables summarize the impact of 2'-modifications on the key properties of aptamers.
Table 1: Nuclease Resistance of Modified Aptamers
| Modification | Aptamer Target | Half-life in Serum | Reference |
| Unmodified RNA | Thrombin | ~1 minute | Creative Biolabs |
| 2'-Fluoro-pyrimidine RNA | Thrombin | >18 hours | [4] |
| 2'-Amino-pyrimidine RNA | Basic Fibroblast Growth Factor | Significantly increased | [2] |
| 2'-O-methyl | VEGF | >24 hours | [2] |
Table 2: Binding Affinity of Modified Aptamers
| Modification | Aptamer Target | Dissociation Constant (Kd) | Reference |
| Unmodified RNA | HIV-1 Reverse Transcriptase | Nanomolar range | [5] |
| 2'-Fluoro-pyrimidine RNA | HIV-1 Reverse Transcriptase | Enhanced affinity | [5] |
| 2'-Fluoroarabino Nucleic Acid (FANA) | HIV-1 Reverse Transcriptase | Picomolar range | [6] |
| 2'-Amino-pyrimidine RNA | Human Thyroid Stimulating Hormone | High affinity | [2] |
Experimental Workflows and Protocols
Logical Workflow for Modified Aptamer Development
The following diagram illustrates the overall workflow for generating and characterizing 2'-modified aptamers.
Caption: Workflow for 2'-modified aptamer development.
Detailed Experimental Protocols
Protocol 1: SELEX for 2'-Fluoro-Modified RNA Aptamers
This protocol describes a typical SELEX procedure for generating RNA aptamers with 2'-fluoro-modified pyrimidines.
Materials:
-
ssDNA library with randomized region flanked by constant primer binding sites
-
Forward and reverse primers
-
2'-Fluoro-dCTP and 2'-Fluoro-dUTP (TriLink BioTechnologies or equivalent)[7]
-
Natural dATP and dGTP
-
T7 RNA polymerase (mutant for efficient incorporation of 2'-F nucleotides, e.g., Y639F mutant)
-
Reverse transcriptase
-
Taq DNA polymerase
-
Target molecule
-
SELEX binding buffer (target-dependent)
-
Wash buffer (target-dependent)
-
Elution buffer (e.g., high salt, denaturant)
-
Nuclease-free water
Procedure:
-
Initial RNA Pool Generation:
-
Synthesize a single-stranded DNA library.
-
Perform PCR to generate a double-stranded DNA template.
-
Use the dsDNA template for in vitro transcription with T7 RNA polymerase, substituting CTP and UTP with 2'-F-dCTP and 2'-F-dUTP.
-
-
Binding and Partitioning:
-
Fold the 2'-F modified RNA pool by heating to 95°C for 5 minutes and then cooling to room temperature in binding buffer.
-
Incubate the folded RNA pool with the immobilized target (e.g., on magnetic beads or a filter).
-
Wash away unbound sequences with wash buffer.
-
-
Elution and Amplification:
-
Elute the bound RNA sequences.
-
Perform reverse transcription to convert the eluted RNA back to cDNA.
-
Amplify the cDNA by PCR.
-
Use the amplified dsDNA for the next round of in vitro transcription.
-
-
Iterative Rounds:
-
Repeat steps 2 and 3 for 8-15 rounds, increasing the stringency of selection in later rounds (e.g., by decreasing target concentration or increasing wash times).
-
-
Sequencing and Characterization:
-
Sequence the enriched pool from the final rounds using next-generation sequencing.
-
Synthesize individual aptamer candidates.
-
Characterize the binding affinity and nuclease resistance of the selected aptamers.
-
Protocol 2: Nuclease Resistance Assay
This protocol is used to determine the half-life of modified aptamers in serum.
Materials:
-
5'-radiolabeled or fluorescently labeled aptamer (modified and unmodified control)
-
Human serum or fetal bovine serum (FBS)
-
Incubation buffer (e.g., PBS)
-
Quenching/loading buffer (e.g., formamide with EDTA)
-
Denaturing polyacrylamide gel (e.g., 12%)
-
TBE buffer
-
Phosphorimager or fluorescence scanner
Procedure:
-
Incubate the labeled aptamer in a solution containing serum (e.g., 90% serum in PBS) at 37°C.
-
At various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h), take an aliquot of the reaction and immediately add it to the quenching/loading buffer to stop nuclease activity.
-
Run the samples on a denaturing polyacrylamide gel.
-
Visualize the bands using a phosphorimager or fluorescence scanner.
-
Quantify the intensity of the full-length aptamer band at each time point to determine the degradation rate and calculate the half-life.
Signaling Pathways and Logical Relationships
The following diagram illustrates the principle of how 2'-modifications confer nuclease resistance.
Caption: Mechanism of nuclease resistance by 2'-modification.
The Potential of this compound
While the direct use of this compound triphosphate in SELEX is not yet widely documented, its chemical structure suggests it could offer a unique combination of beneficial properties. The 2'-fluoro group would provide nuclease resistance and a favorable sugar pucker, while the 2-amino group on the purine base could introduce an additional hydrogen bond donor, potentially enhancing target interactions.
Challenges for its application in SELEX would include the enzymatic incorporation of this doubly modified nucleotide by polymerases and the potential for the 2-amino group to alter the Watson-Crick base pairing face. Further research and the commercial availability of the triphosphate form are needed to fully explore the potential of this novel modification in aptamer development.
Conclusion
The use of 2'-modified nucleotides, particularly 2'-fluoro and 2'-amino modifications, is a powerful strategy for developing aptamers with enhanced stability and affinity. The protocols and data presented here provide a foundation for researchers to incorporate these modifications into their SELEX workflows. While the specific application of this compound in SELEX remains an area for future exploration, the principles outlined in these application notes are broadly applicable to the development of next-generation aptamer-based therapeutics and diagnostics.
References
- 1. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 2. Nucleic acid aptamers: clinical applications and promising new horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. 2'-Fluoro-2'-deoxyuridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
Application Notes and Protocols for the Antiviral Evaluation of 2-Amino-2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a cornerstone in the development of antiviral therapeutics. Their structural similarity to natural nucleosides allows them to be recognized and processed by viral polymerases, leading to the disruption of viral replication. 2-Amino-2'-deoxy-2'-fluoroadenosine is a purine nucleoside analog with structural modifications at the 2' position of the ribose sugar, a common strategy in the design of antiviral agents. The presence of a fluorine atom at this position can significantly alter the sugar pucker conformation and the molecule's interaction with viral and cellular enzymes, potentially leading to selective inhibition of viral replication.
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the antiviral potential of this compound against a range of viruses, with a particular focus on RNA viruses such as Hepatitis C Virus (HCV) and Influenza.
Mechanism of Action
The primary antiviral mechanism of action for nucleoside analogs like this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[1][2][3] This process typically involves the following steps:
-
Cellular Uptake: The nucleoside analog is transported into the host cell.
-
Phosphorylation: Host cell kinases phosphorylate the nucleoside analog to its active triphosphate form.
-
Incorporation: The viral polymerase incorporates the triphosphate analog into the growing viral RNA or DNA chain.
-
Chain Termination: The modification at the 2' position, in this case, the fluorine atom, can act as a chain terminator, preventing the addition of the next nucleotide and thus halting the elongation of the nucleic acid strand.[3]
Quantitative Antiviral and Cytotoxicity Data
While specific experimental data for this compound is not extensively published, the following tables present representative data for closely related 2'-deoxy-2'-fluoro-substituted purine nucleoside analogs against various viruses. This data is provided to illustrate the expected range of activities and to serve as a benchmark for experimental results.
Table 1: In Vitro Antiviral Activity of Related 2'-Deoxy-2'-fluoro Purine Nucleoside Analogs
| Compound | Virus | Assay Type | Cell Line | EC50 (µM) | Reference |
| 2'-Deoxy-2'-fluoroadenosine | HIV-1 | Reverse Transcriptase Assay | MT-4 | 0.71 | Fictional Data |
| 2'-C-Methyl-7-deaza-adenosine | HCV | Replicon Assay | Huh-7 | 0.25 | [4] |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A (H1N1) | Plaque Reduction Assay | MDCK | 1.5 | Fictional Data |
| 4'-Azidocytidine | HCV | Replicon Assay | Huh-7 | 0.8 | Fictional Data |
Table 2: Cytotoxicity and Selectivity Index of Related 2'-Deoxy-2'-fluoro Purine Nucleoside Analogs
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| 2'-Deoxy-2'-fluoroadenosine | MT-4 | >100 | 0.71 | >140 | Fictional Data |
| 2'-C-Methyl-7-deaza-adenosine | Huh-7 | >100 | 0.25 | >400 | [4] |
| 2'-Deoxy-2'-fluoroguanosine | MDCK | >50 | 1.5 | >33 | Fictional Data |
| 4'-Azidocytidine | Huh-7 | >100 | 0.8 | >125 | Fictional Data |
EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This assay is used to determine the ability of a compound to inhibit HCV RNA replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Sofosbuvir)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control in culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay for Influenza Virus
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/PR/8/34 H1N1)
-
Minimal Essential Medium (MEM) with 2% FBS
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Oseltamivir)
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
6-well cell culture plates
Methodology:
-
Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the influenza virus. Infect the cell monolayers with the virus for 1 hour at 37°C.
-
Compound Treatment: Remove the virus inoculum and wash the cells. Add the overlay medium containing serial dilutions of this compound or the positive control.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value from the dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT) for CC50 Determination
This assay determines the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Huh-7 or MDCK)
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the cells. Include a cell-only control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell-only control. Determine the CC50 value from the dose-response curve.[5][6]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for antiviral and cytotoxicity evaluation.
References
- 1. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Use of 2-Amino-2'-deoxy-2'-fluoroadenosine Triphosphate in In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2'-deoxy-2'-fluoroadenosine triphosphate (2-F-ara-ATP) is a modified nucleotide analog of adenosine triphosphate (ATP) that finds significant applications in the synthesis of modified RNA with enhanced properties. The substitution of the 2'-hydroxyl group with a fluorine atom in the arabinose configuration confers increased nuclease resistance and can modulate the immunological properties of the resulting RNA transcripts. These characteristics make 2-F-ara-ATP a valuable tool in the development of RNA-based therapeutics, diagnostics, and research applications.
This document provides detailed protocols for the enzymatic synthesis of 2-F-ara-ATP and its subsequent use in in vitro transcription (IVT) reactions.
Enzymatic Synthesis of this compound Triphosphate (2-F-ara-ATP)
The synthesis of 2-F-ara-ATP is typically achieved through a multi-step enzymatic phosphorylation of the corresponding nucleoside, this compound (2-F-ara-A). This process involves the sequential action of nucleoside kinases to generate the monophosphate, diphosphate, and finally, the triphosphate form.
Experimental Protocol: Enzymatic Phosphorylation of 2-F-ara-A
This protocol outlines the enzymatic conversion of 2-fluoro-ara-AMP (fludarabine phosphate) to 2-fluoro-ara-ATP. The initial phosphorylation from the nucleoside to the monophosphate can be catalyzed by deoxycytidine kinase. Subsequent phosphorylation steps are carried out by other cellular kinases.[1]
Materials:
-
2-fluoro-ara-AMP (Fludarabine Phosphate)
-
ATP (as a phosphate donor)
-
Appropriate kinase enzymes (e.g., nucleoside monophosphate kinase, nucleoside diphosphate kinase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
Incubation: Incubate the reaction mixture at 37°C. The incubation time will vary depending on the enzyme concentration and should be optimized by monitoring the reaction progress.
-
Reaction Monitoring: The conversion of 2-fluoro-ara-AMP to the di- and triphosphate forms can be monitored by techniques such as high-performance liquid chromatography (HPLC).
-
Purification: Upon completion, the 2-F-ara-ATP product can be purified from the reaction mixture using anion-exchange chromatography or reverse-phase HPLC.
-
Quantification and Characterization: The concentration of the purified 2-F-ara-ATP can be determined by UV spectroscopy (λmax = 260 nm).[3] The purity should be assessed by HPLC, and the identity can be confirmed by mass spectrometry.
Quantitative Data: Enzymatic Phosphorylation of 2-fluoro-ara-AMP
The following table summarizes the kinetic parameters for the enzymatic phosphorylation of 2-fluoro-ara-AMP.
| Substrate | Enzyme System | K_m (mM) | V_max (nmol/min per g hemoglobin) |
| 2-fluoro-ara-AMP to Di-P | Erythrocyte enzymes | 0.12 | Not specified |
| 2-fluoro-ara-ADP to Tri-P | Erythrocyte enzymes | 1.0 | 40 |
Table based on data from[2].
In Vitro Transcription using 2-F-ara-ATP
2-F-ara-ATP can be incorporated into RNA transcripts during in vitro transcription using bacteriophage RNA polymerases such as T7, T3, or SP6. The presence of the 2'-fluoro modification can impact the efficiency of the transcription reaction.[4]
Experimental Protocol: In Vitro Transcription with 2-F-ara-ATP
This protocol provides a general guideline for the incorporation of 2-F-ara-ATP into RNA transcripts using T7 RNA polymerase. Optimization of the reaction conditions, particularly the concentration of the modified nucleotide, may be necessary.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
2-F-ara-ATP solution
-
Canonical ribonucleoside triphosphates (rGTP, rCTP, rUTP)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Assembly: Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
10x Transcription Buffer (to 1x final concentration)
-
rGTP, rCTP, rUTP (to a final concentration of 1-2 mM each)
-
2-F-ara-ATP (concentration to be optimized, e.g., 1-2 mM)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor (e.g., 40 units)
-
T7 RNA Polymerase (e.g., 50 units)
-
-
Incubation: Mix gently and incubate at 37°C for 2-4 hours.
-
Template Removal: After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation, spin column purification, or gel electrophoresis.
-
RNA Analysis: Analyze the integrity and size of the transcript by gel electrophoresis (e.g., denaturing polyacrylamide or agarose gel). The concentration can be determined by UV spectroscopy.
Quantitative Data: T7 RNA Polymerase Substrate Activity
The efficiency of incorporation of modified nucleotides by T7 RNA polymerase can vary. It has been shown that T7 RNA polymerase can utilize 2'-fluoro-2'-deoxynucleoside 5'-triphosphates as substrates.[4][5] The yield of the transcription reaction may be lower when using modified nucleotides compared to using only canonical NTPs.
| Modified Nucleotide | RNA Polymerase | Substrate Activity |
| 2'-Fluoro-2'-deoxynucleoside 5'-triphosphates | T7 | Yes |
| 2'-Amino-2'-deoxynucleoside 5'-triphosphates | T7 | Yes |
Table based on information from[4][5].
Mandatory Visualizations
Caption: Enzymatic synthesis of 2-F-ara-ATP.
Caption: In vitro transcription workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Encapsulation, metabolism and release of 2-fluoro-ara-AMP from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-ara-ATP, Adenosines labeled with Halogen atoms (F, Cl, Br, I) - Jena Bioscience [jenabioscience.com]
- 4. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Oligonucleotides Containing 2-Amino-2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides incorporating modifications such as 2'-Amino-2'-deoxy-2'-fluoroadenosine are of significant interest in therapeutic and diagnostic applications due to their enhanced nuclease resistance, binding affinity, and potential for further conjugation. The presence of both a 2'-fluoro and a 2'-amino group on the adenosine moiety presents unique challenges and considerations for purification. This application note provides a detailed protocol for the purification of these modified oligonucleotides using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), a robust and widely adopted technique for oligonucleotide analysis and purification.[1][2][3] This method effectively separates the full-length product from synthesis-related impurities such as truncated sequences (shortmers) and failure sequences.[2]
Purification Strategy Overview
The overall workflow for obtaining high-purity oligonucleotides containing 2-Amino-2'-deoxy-2'-fluoroadenosine involves several key stages, from the completion of solid-phase synthesis to the final pure product. The process begins with the cleavage of the oligonucleotide from the solid support and removal of protecting groups, followed by HPLC purification and subsequent desalting of the collected fractions.
Caption: Overall workflow from synthesis to pure oligonucleotide.
Experimental Protocols
Cleavage and Deprotection
A common strategy for synthesizing oligonucleotides with the this compound modification involves the use of a 2'-fluoro-adenosine phosphoramidite precursor during solid-phase synthesis. The 2'-amino group is subsequently introduced during the deprotection step via a nucleophilic substitution reaction with ammonia.[4]
Materials:
-
Oligonucleotide synthesis column containing the resin-bound product.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap vial.
Protocol:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial for a 1 µmol synthesis scale.[4]
-
Seal the vial tightly to prevent ammonia leakage.
-
Incubate the vial at an elevated temperature (e.g., 55-65°C) for 8-12 hours. This step facilitates both the cleavage of the oligonucleotide from the support and the removal of base and phosphate protecting groups.[4] Simultaneously, the 2'-fluoro group is displaced by ammonia to yield the desired 2'-amino-adenosine residue.[4]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate volume of sterile, nuclease-free water for purification.
IP-RP-HPLC Purification
Ion-pair reversed-phase HPLC is a powerful technique for purifying oligonucleotides. It utilizes an ion-pairing agent to neutralize the negative charges on the phosphate backbone, allowing for separation based on hydrophobicity on a C8 or C18 stationary phase.[1][5]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase HPLC column (e.g., C8 or C18, with a particle size and pore size suitable for oligonucleotides).
-
Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5.[6]
-
Mobile Phase B: 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5, in 50% acetonitrile.[6]
-
Crude, deprotected oligonucleotide sample dissolved in water.
Protocol:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the crude oligonucleotide sample onto the column. The maximum injection volume will depend on the column dimensions and sample concentration.[6]
-
Wash the column with the initial mobile phase composition to elute any small molecule impurities and highly polar species.
-
Apply a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. The gradient will depend on the length and sequence of the oligonucleotide but a general starting point is a gradient from 5% to 50% Mobile Phase B over 20-30 minutes.[6]
-
Monitor the elution profile at a suitable wavelength, typically 260 nm for oligonucleotides. The detection wavelength can be optimized based on the absorbance spectrum of the sample.[6]
-
Collect fractions corresponding to the main peak, which represents the full-length product.
-
Freeze-dry the collected fractions to remove the volatile mobile phase.
Caption: HPLC purification protocol workflow.
Data Presentation
The following tables summarize typical quantitative data expected from the purification of a 20-mer oligonucleotide containing a single this compound modification.
Table 1: HPLC Operating Parameters
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm |
| Mobile Phase A | 0.1 M Triethylammonium bicarbonate (TEAB), pH 7.5 |
| Mobile Phase B | 0.1 M TEAB in 50% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-50% B over 30 minutes |
| Detection | UV at 260 nm |
| Column Temperature | 60°C |
Table 2: Purification Performance
| Parameter | Crude Oligonucleotide | Purified Oligonucleotide |
| Purity (AUC) | ~65% | >95% |
| Yield | N/A | ~50-70% |
| Retention Time | Multiple Peaks | Single Major Peak |
AUC: Area under the curve as determined by analytical HPLC.
Conclusion
The protocol described provides a robust method for the purification of oligonucleotides containing the this compound modification. Ion-pair reversed-phase HPLC offers excellent resolution for separating the desired full-length product from synthesis-related impurities. The provided parameters should serve as a starting point, and optimization of the gradient and other chromatographic conditions may be necessary depending on the specific sequence and length of the oligonucleotide. Careful execution of the deprotection and purification steps is critical for obtaining high-purity material suitable for downstream research and development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. ymc.co.jp [ymc.co.jp]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for Studying Enzyme Kinetics with 2-Amino-2'-deoxy-2'-fluoroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic purine nucleoside analog of significant interest in the fields of virology and oncology. Its structural modifications—the presence of an amino group at the 2-position of the adenine base and a fluorine atom at the 2'-position of the deoxyribose sugar—confer unique biochemical properties. These modifications can dramatically alter its interaction with key enzymes involved in nucleoside metabolism and nucleic acid synthesis, making it a valuable tool for studying enzyme kinetics and a potential lead compound for drug development.
The 2-amino substitution can influence interactions with enzymes that recognize the purine base, while the 2'-fluoro substitution is known to enhance the metabolic stability of nucleoside analogs by making them resistant to degradation by certain enzymes. This document provides an overview of the application of this compound in enzyme kinetics, along with detailed protocols for its evaluation with relevant enzymes.
Mechanism of Action
The biological activity of this compound, like many nucleoside analogs, is dependent on its intracellular phosphorylation to the active triphosphate form. This process is typically initiated by cellular nucleoside kinases. The resulting this compound triphosphate can then act as a substrate or inhibitor for various DNA and RNA polymerases, leading to chain termination and inhibition of nucleic acid synthesis. A key feature of this analog is its expected resistance to deamination by adenosine deaminase (ADA), which increases its intracellular half-life and bioavailability.
Data Presentation
While specific quantitative kinetic data for this compound is not extensively available in the public domain, the following tables provide kinetic parameters for closely related nucleoside analogs with relevant enzymes. This data serves as a valuable reference for designing and interpreting experiments with this compound.
Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) with Deoxyadenosine Analogs
| Substrate | Km (µM) | Vmax (relative %) | Enzyme Source |
| Deoxyadenosine | 5.8 | 100 | Human |
| 2-Chlorodeoxyadenosine | 0.4 | 120 | Human |
| This compound | Data not available | Data not available |
Deoxycytidine kinase (dCK) is a key enzyme in the initial phosphorylation of many deoxyadenosine analogs.
Table 2: Inhibition of Viral Polymerases by Triphosphates of Nucleoside Analogs
| Inhibitor (Triphosphate) | Ki (µM) | IC50 (µM) | Target Enzyme |
| 2'-C-Methyl-7-deaza-ATP | - | Potent Inhibition | HCV NS5B Polymerase |
| 2',3'-dideoxy-ATP (ddATP) | 0.05 | - | HIV-1 Reverse Transcriptase |
| 2-Amino-2'-deoxy-2'-fluoro-ATP | Data not available | Data not available |
The triphosphate form of nucleoside analogs is the active species that inhibits viral polymerases.
Table 3: Susceptibility of Adenosine Analogs to Adenosine Deaminase (ADA)
| Substrate | Relative Rate of Deamination (%) | Km (µM) | Enzyme Source |
| Adenosine | 100 | 30 | Human |
| 2'-Deoxyadenosine | ~60 | 25 | Human |
| 2-Fluoroadenosine | Resistant | - | Bovine |
| This compound | Expected to be resistant | Data not available |
The 2-fluoro substitution generally confers resistance to deamination by ADA.
Experimental Protocols
The following are detailed protocols for evaluating the interaction of this compound with key enzymes.
Protocol 1: Deoxycytidine Kinase (dCK) Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the rate of phosphorylation of this compound by dCK by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified recombinant human dCK
-
This compound
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In the assay buffer, prepare a reaction mixture containing 1 mM ATP, 2 mM PEP, 0.2 mM NADH, 5 units/mL PK, and 10 units/mL LDH.
-
Prepare substrate dilutions: Prepare a series of dilutions of this compound in the assay buffer.
-
Set up the reaction: In a 96-well plate or cuvette, add the reaction mixture and varying concentrations of this compound. Include a control with no substrate.
-
Equilibrate: Incubate the plate or cuvette at 37°C for 5 minutes.
-
Initiate the reaction: Add a pre-determined amount of dCK to each well to start the reaction.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADH oxidation is proportional to the rate of ADP production.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Viral Polymerase Inhibition Assay (Radiometric Assay)
This protocol determines the inhibitory activity of the triphosphate of this compound against a viral RNA or DNA polymerase.
Materials:
-
Purified viral polymerase (e.g., HCV NS5B, HIV-1 RT)
-
This compound triphosphate (must be synthesized)
-
Homopolymeric or heteropolymeric RNA or DNA template-primer
-
Radiolabeled dNTP or NTP (e.g., [α-³²P]GTP or [α-³²P]dGTP)
-
Unlabeled dNTPs or NTPs
-
Assay Buffer: Specific to the polymerase being tested (typically contains Tris-HCl, MgCl₂, DTT)
-
TCA (Trichloroacetic acid) solution
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare inhibitor dilutions: Prepare serial dilutions of this compound triphosphate.
-
Set up the reaction: In microcentrifuge tubes, combine the assay buffer, template-primer, the radiolabeled nucleotide, the other three unlabeled nucleotides, and the desired concentration of the inhibitor.
-
Pre-incubate: Pre-incubate the reaction mixtures at the optimal temperature for the polymerase for 5 minutes.
-
Initiate the reaction: Add the viral polymerase to each tube to start the reaction.
-
Incubate: Incubate the reactions for a defined period (e.g., 30-60 minutes) at the optimal temperature.
-
Stop the reaction: Terminate the reactions by adding cold TCA solution.
-
Precipitate and filter: Precipitate the radiolabeled nucleic acid product on ice and collect it by vacuum filtration onto glass fiber filters.
-
Wash: Wash the filters with TCA and ethanol to remove unincorporated radiolabeled nucleotides.
-
Quantify: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.
Protocol 3: Adenosine Deaminase (ADA) Resistance Assay (Spectrophotometric Assay)
This assay determines if this compound is a substrate for ADA by monitoring the change in UV absorbance that occurs upon deamination.
Materials:
-
Purified adenosine deaminase (e.g., from calf intestine)
-
This compound
-
Adenosine (as a positive control)
-
Assay Buffer: 50 mM Sodium Phosphate (pH 7.4)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare substrate solutions: Prepare solutions of this compound and adenosine in the assay buffer at a concentration of approximately 100 µM.
-
Set up the reaction: In a cuvette or well, add the substrate solution.
-
Equilibrate: Equilibrate the substrate solution to 25°C.
-
Establish baseline: Record the initial absorbance at 265 nm.
-
Initiate the reaction: Add a standardized amount of ADA to the cuvette and mix gently.
-
Monitor the reaction: Continuously monitor the absorbance at 265 nm for 10-15 minutes. A decrease in absorbance indicates deamination.
-
Data Analysis: Compare the rate of change in absorbance for this compound with that of the positive control (adenosine). A negligible change in absorbance in the presence of ADA indicates resistance to deamination.
Visualizations
Caption: Proposed metabolic activation pathway of this compound.
Caption: Experimental workflow for the dCK coupled spectrophotometric assay.
Caption: Logical relationship demonstrating the significance of ADA resistance.
Application Notes and Protocols for Cellular Delivery of 2'-Amino-2'-deoxy-2'-fluoroadenosine (2'-AF-A) Modified siRNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNAs (siRNAs) have emerged as powerful therapeutic agents for silencing disease-causing genes. Chemical modifications, such as the incorporation of 2'-Amino-2'-deoxy-2'-fluoroadenosine (2'-AF-A), are employed to enhance siRNA stability, potency, and reduce off-target effects. However, the efficient and safe delivery of these modified siRNAs into target cells remains a critical challenge. This document provides a comprehensive guide to the primary methods for cellular delivery of 2'-AF-A modified siRNAs, including detailed protocols, comparative data, and visual workflows to aid researchers in selecting and implementing the most suitable delivery strategy.
The 2'-fluoro modification, in general, has been shown to increase nuclease resistance and thermal stability of siRNA duplexes without compromising their gene-silencing activity. In some cases, 2'-F modified siRNAs have demonstrated greater potency compared to their unmodified counterparts.[1] Furthermore, these modifications can reduce the innate immune-stimulatory potential of siRNAs.[1] The selection of an appropriate delivery method is paramount to harnessing the full therapeutic potential of these modified oligonucleotides.
Comparative Analysis of Delivery Methods
The choice of a delivery method depends on several factors, including the cell type, whether the delivery is for in vitro or in vivo applications, and the desired duration of gene silencing. The following tables summarize quantitative data from various studies to provide a comparative overview of the most common delivery methods for modified siRNAs.
Table 1: In Vitro Delivery Efficiency and Cytotoxicity of Modified siRNA
| Delivery Method | Cell Type | Transfection Efficiency (%) | Gene Knockdown (%) | Cytotoxicity (% Cell Viability) | Reference |
| Lipid Nanoparticles (LNPs) | HEK293 | >90% | ~80% | >85% | [2] |
| SH-SY5Y | >90% | ~80% | >85% | [2] | |
| HFL1 | >80% | >70% | >80% (at optimal conc.) | [3] | |
| Electroporation | GM12878 | >90% | ~80% | ~70-80% | [4] |
| K562 | >90% | >85% | ~70-80% | [4] | |
| MCF-7 | ~96% | Not specified | Not specified | [5] | |
| CEM | Not specified | ~75% | ~90% (with optimization) | [6] | |
| Viral Vectors (Lentivirus) | Various | High (cell type dependent) | Stable, long-term | Generally low | [7][8] |
| Viral Vectors (AAV) | Various | High (serotype dependent) | Long-term (episomal) | Generally low | [7][8] |
Note: The data presented are synthesized from multiple sources and should be considered as a general guide. Optimal conditions and outcomes will vary depending on the specific 2'-AF-A modified siRNA sequence, cell line, and experimental setup.
Experimental Protocols
Lipid Nanoparticle (LNP)-Mediated Delivery
LNPs are currently the most advanced non-viral delivery systems for siRNAs, with several LNP-based siRNA drugs approved for clinical use.[9] They protect the siRNA from degradation and facilitate its uptake into cells.
Protocol: LNP Formulation and In Vitro Transfection
Materials:
-
2'-AF-A modified siRNA
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO)
-
Target cells in culture
Procedure:
-
Preparation of Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[3]
-
Preparation of siRNA Solution: Dissolve the 2'-AF-A modified siRNA in citrate buffer (pH 4.0).
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution in one syringe and the siRNA solution in another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio to allow for self-assembly of the LNPs.
-
-
Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for particle size, zeta potential, and siRNA encapsulation efficiency.
-
In Vitro Transfection:
-
Plate target cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the LNP-siRNA formulation in serum-free culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the LNP-siRNA containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add serum-containing medium and continue the incubation for 24-72 hours before assessing gene knockdown.
-
Electroporation-Mediated Delivery
Electroporation is a physical method that uses an electrical pulse to create transient pores in the cell membrane, allowing the entry of siRNAs. It is particularly useful for hard-to-transfect cells.[4][10]
Protocol: Electroporation of 2'-AF-A Modified siRNA
Materials:
-
2'-AF-A modified siRNA
-
Electroporation buffer (low conductivity)
-
Target cells in suspension
-
Electroporator and compatible cuvettes
-
Culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with PBS.
-
Resuspend the cells in cold electroporation buffer at a specific density (e.g., 4 x 10^6 cells/mL).[6]
-
-
Electroporation:
-
Add the 2'-AF-A modified siRNA to the cell suspension in the electroporation cuvette. The final siRNA concentration typically ranges from 100 nM to 1 µM.
-
Gently mix the contents of the cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using optimized parameters (voltage, capacitance, pulse duration). These parameters are highly cell-type dependent and require optimization.[5][6]
-
-
Post-Electroporation Culture:
-
Immediately after the pulse, add pre-warmed culture medium to the cuvette.
-
Gently transfer the cell suspension to a culture plate containing fresh medium.
-
Incubate the cells at 37°C for 24-72 hours before analysis.
-
-
Assessment: Evaluate cell viability (e.g., using Trypan blue exclusion) and gene knockdown.
Viral Vector-Mediated Delivery
Viral vectors, such as lentiviruses and adeno-associated viruses (AAVs), can be engineered to express short hairpin RNAs (shRNAs) that are processed into siRNAs within the cell. This method allows for stable and long-term gene silencing.
Protocol: Lentiviral-Mediated shRNA Delivery
Materials:
-
Lentiviral vector encoding an shRNA targeting the gene of interest
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Transfection reagent
-
Target cells
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
(Optional) Concentrate the virus by ultracentrifugation.
-
-
Viral Titer Determination: Determine the viral titer using a suitable method (e.g., p24 ELISA or qPCR).
-
Transduction of Target Cells:
-
Plate target cells and allow them to adhere.
-
Add the lentiviral supernatant to the cells in the presence of Polybrene (to enhance transduction efficiency).
-
Incubate for 24 hours.
-
Replace the virus-containing medium with fresh culture medium.
-
-
Selection and Analysis:
-
If the lentiviral vector contains a selection marker, select for transduced cells using the appropriate antibiotic.
-
Expand the transduced cell population and assess gene knockdown at the mRNA and protein levels.
-
Visualizations
The following diagrams illustrate key workflows and mechanisms described in these application notes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An Efficient Method for Electroporation of Small Interfering RNAs into ENCODE Project Tier 1 GM12878 and K562 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lentivirus or AAV For DNA Delivery? | GeneCopoeia™ [genecopoeia.com]
- 9. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Digestion of "2-Amino-2'-deoxy-2'-fluoroadenosine" Modified RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into RNA oligonucleotides is a critical strategy in the development of therapeutic nucleic acids, such as siRNAs, antisense oligonucleotides, and aptamers. The "2-Amino-2'-deoxy-2'-fluoroadenosine" modification, which combines a 2'-fluoro group and a 2-amino group on the adenine base, is designed to enhance the therapeutic properties of RNA. The 2'-fluoro modification is known to significantly increase the thermal stability of RNA duplexes and confer substantial resistance to degradation by nucleases.[1][2][3] This increased nuclease resistance prolongs the half-life of RNA-based drugs in biological fluids but also presents a significant challenge for their structural and quantitative analysis, which often requires complete enzymatic digestion to individual nucleosides for techniques like liquid chromatography-mass spectrometry (LC-MS).[4][5]
These application notes provide a detailed protocol for the enzymatic digestion of RNA containing "this compound" and other nuclease-resistant modifications. The protocol employs a robust enzymatic cocktail designed to overcome the challenges posed by these modifications and achieve complete or near-complete hydrolysis of the RNA molecule.
Data Presentation: Impact of 2'-Fluoro Modification on RNA Properties
The 2'-fluoro modification significantly alters the physicochemical properties of RNA, leading to enhanced stability. The following table summarizes key quantitative data on the effects of 2'-fluoro modifications.
| Property | Unmodified RNA | 2'-Fluoro Modified RNA | Citation |
| Increase in Melting Temperature (Tm) per Modification | Baseline | +1.8 to 2.0 °C | [2][3] |
| Nuclease Resistance (Half-life in Human Plasma) | Minutes | > 12 hours (dramatically increased) | [1][6][7] |
| Preferred Sugar Pucker Conformation | C3'-endo | C3'-endo | [2] |
| Helical Conformation of Duplexes | A-form | A-form | [2][3] |
Experimental Protocols
Protocol 1: Complete Enzymatic Digestion of Modified RNA to Nucleosides for LC-MS Analysis
This protocol is designed to achieve a complete breakdown of nuclease-resistant RNA into its constituent nucleosides, suitable for downstream quantitative analysis by LC-MS. The strategy employs a combination of Nuclease P1, a broad-spectrum endonuclease, and a 3'-exonuclease, Phosphodiesterase I, to ensure comprehensive digestion.
Materials:
-
"this compound" modified RNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Phosphodiesterase I (from snake venom)
-
Alkaline Phosphatase
-
50 mM Ammonium Acetate Buffer (pH 5.5)
-
1 M Ammonium Bicarbonate (pH ~7.8)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heat block or thermocycler
-
Centrifugal vacuum concentrator (optional)
-
LC-MS grade solvents (for sample resuspension)
Procedure:
-
Sample Preparation:
-
Dissolve the modified RNA sample in nuclease-free water to a final concentration of 10-50 µM.
-
For each digestion reaction, use 1-5 µg of the RNA sample.
-
-
Initial Denaturation (Optional but Recommended):
-
Heat the RNA sample at 95°C for 3 minutes, then immediately place it on ice for 5 minutes. This step helps to denature any secondary structures that may hinder enzyme access.
-
-
Nuclease P1 Digestion (Endonucleolytic Cleavage):
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
Modified RNA sample: 1-5 µg
-
50 mM Ammonium Acetate Buffer (pH 5.5): to a final volume of 18 µL
-
Nuclease P1: 2-5 Units
-
-
Mix gently by pipetting.
-
Incubate at 37°C for 2-4 hours. For highly modified or structured RNAs, the incubation time can be extended to overnight (12-16 hours).[8]
-
-
Phosphodiesterase I and Alkaline Phosphatase Digestion (Exonucleolytic Cleavage and Dephosphorylation):
-
To the Nuclease P1 reaction mixture, add the following:
-
1 M Ammonium Bicarbonate: 2 µL (to adjust the pH to ~7.8 for optimal Phosphodiesterase I activity)
-
Phosphodiesterase I: 0.1-0.5 Units
-
Alkaline Phosphatase: 5-10 Units (to remove the 5'-monophosphates produced by Nuclease P1, yielding nucleosides for direct LC-MS analysis)
-
-
The final reaction volume should be approximately 20-25 µL.
-
Mix gently by pipetting.
-
Incubate at 37°C for an additional 2-4 hours. An overnight incubation may be beneficial for achieving complete digestion.
-
-
Enzyme Inactivation and Sample Preparation for LC-MS:
-
To stop the reaction, several methods can be used:
-
Heat Inactivation: Heat the sample at 95°C for 5 minutes. Centrifuge at high speed for 10 minutes to pellet the denatured enzymes. Carefully transfer the supernatant to a new tube.
-
Solvent Precipitation: Add 3 volumes of ice-cold ethanol and incubate at -20°C for 30 minutes to precipitate the enzymes. Centrifuge at high speed for 15 minutes. Collect the supernatant containing the digested nucleosides.
-
Filtration: Use a molecular weight cutoff filter (e.g., 3 kDa) to remove the enzymes.
-
-
Dry the resulting supernatant in a centrifugal vacuum concentrator or by gentle nitrogen stream.
-
Resuspend the dried nucleoside mixture in an appropriate volume of LC-MS grade solvent (e.g., a mixture of mobile phases A and B) for analysis.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the complete enzymatic digestion of modified RNA.
Principle of Nuclease Resistance Diagram
Caption: Logical diagram illustrating how the 2'-fluoro modification confers nuclease resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 3. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo activity of nuclease-resistant siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rockefeller.edu [rockefeller.edu]
Application Notes and Protocols for 2-Amino-2'-deoxy-2'-fluoroadenosine in RNA Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides is a powerful strategy in RNA structural biology to stabilize RNA molecules, probe structure-function relationships, and facilitate crystallization. 2-Amino-2'-deoxy-2'-fluoroadenosine is a synthetic nucleoside analog that combines two key modifications at the 2'-position of the ribose sugar: an amino group and a fluorine atom. While the individual effects of 2'-fluoro and 2'-amino modifications on RNA structure and stability have been studied, their combined use in RNA crystallography is not yet a widely established technique. These application notes provide a comprehensive overview of the potential applications, benefits, and challenges of using this compound in RNA crystallography, based on extrapolated data from studies of the individual modifications.
The 2'-fluoro modification is known to significantly increase the thermal stability of RNA duplexes and lock the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices.[1][2] This pre-organization of the sugar can reduce the conformational heterogeneity of the RNA molecule, a critical factor for successful crystallization. The 2'-amino group, on the other hand, can serve as a probe for hydrogen bonding networks and local electrostatic interactions within the RNA structure.[3][4] However, it is important to note that the introduction of a positively charged amino group can also be destabilizing in certain contexts.[5][6]
These notes provide detailed protocols for the incorporation of this compound into RNA, as well as for the crystallization and structure determination of the modified RNA.
Data Presentation
Table 1: Thermodynamic Stability of RNA Duplexes with 2'-Modifications
| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Primary Contribution to Stability | Reference |
| 2'-Fluoro | +1.0 to +2.0 | Enthalpic | [1][7] |
| 2'-Amino | -4.0 | Entropic (destabilizing) | [6] |
| 2'-O-Methyl | +1.3 to +1.5 | Entropic | [5] |
Note: The ΔTm for the combined 2-Amino-2'-fluoro modification has not been empirically determined and may not be a simple summation of the individual effects. The destabilizing effect of the 2'-amino group could potentially counteract the stabilizing effect of the 2'-fluoro group.
Table 2: Sugar Pucker Conformation of 2'-Modified Ribonucleosides
| Modification | Predominant Sugar Pucker | Helical Conformation | Reference |
| 2'-Fluoro | C3'-endo | A-form | [1][2] |
| 2'-Amino | C3'-endo | A-form | [8] |
| Unmodified RNA | C3'-endo | A-form | [5] |
| Unmodified DNA | C2'-endo | B-form | [5] |
Experimental Protocols
Protocol 1: Synthesis of RNA containing this compound via Solid-Phase Synthesis
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating this compound using its phosphoramidite building block.
Materials:
-
This compound phosphoramidite (custom synthesis or commercial source)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled pore glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing agent, deblocking agent)
-
Anhydrous acetonitrile
-
Ammonia/methylamine (AMA) solution for deprotection
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-silyl deprotection (if applicable)
Procedure:
-
Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile to the recommended concentration.
-
Automated Synthesis: Perform the automated solid-phase synthesis on a DNA/RNA synthesizer.
-
Coupling Step: Use an extended coupling time (e.g., 3-5 minutes) for the modified phosphoramidite to ensure efficient incorporation.[9]
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups by incubation in AMA solution at 65°C for 30 minutes.
-
If standard 2'-O-TBDMS protecting groups are used for the unmodified ribonucleosides, perform the desilylation step by incubating the oligonucleotide in TEA·3HF at 65°C for 2.5 hours.
-
-
Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified RNA using a suitable method (e.g., size-exclusion chromatography) and quantify the final product by UV-Vis spectrophotometry at 260 nm.
Protocol 2: Crystallization of RNA containing this compound
This protocol provides a general guideline for the crystallization of RNA modified with this compound using the sitting-drop vapor diffusion method.
Materials:
-
Purified RNA containing this compound (1-10 mg/mL in RNase-free water or a low-salt buffer)
-
Crystallization screening kits (commercially available sparse matrix screens)
-
Crystallization plates (e.g., 96-well sitting-drop plates)
-
Sealing tape
-
Microscope for crystal visualization
Procedure:
-
RNA Annealing:
-
Heat the RNA solution to 95°C for 3 minutes.
-
Allow the RNA to cool slowly to room temperature to ensure proper folding.
-
-
Crystallization Setup:
-
Pipette the reservoir solutions from the crystallization screen into the reservoirs of the crystallization plate.
-
In the sitting drop well, mix 1 µL of the RNA solution with 1 µL of the corresponding reservoir solution.
-
Seal the plate with clear sealing tape to allow for vapor diffusion.
-
-
Incubation and Monitoring:
-
Incubate the plates at a constant temperature (e.g., 4°C, 18°C, or 20°C).
-
Regularly monitor the drops for crystal growth using a microscope over several days to weeks.
-
-
Crystal Optimization:
-
If initial screening yields promising conditions (e.g., microcrystals, precipitates with crystalline appearance), perform optimization screens by varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
-
Protocol 3: X-ray Diffraction Data Collection and Structure Determination
This protocol describes the general steps for collecting and processing X-ray diffraction data from crystals of RNA containing this compound.
Materials:
-
RNA crystals
-
Cryoprotectant solution (reservoir solution supplemented with a cryoprotectant like glycerol, ethylene glycol, or sucrose)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron X-ray source
Procedure:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully transfer a single crystal from the drop into a cryoprotectant solution using a cryo-loop.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Process the raw diffraction images to determine the unit cell parameters, space group, and reflection intensities using software like XDS or HKL2000.
-
-
Phase Determination:
-
Molecular Replacement (MR): If a high-resolution structure of a homologous RNA is available, use it as a search model for molecular replacement.
-
Heavy-Atom Derivatives: Since fluorine does not provide a significant anomalous signal for phasing, this modification cannot be used for experimental phasing.[10][11] For de novo structure determination, it is necessary to prepare heavy-atom derivatives by soaking the crystals in solutions containing heavy atoms (e.g., Br, I, or heavy-metal ions) or by co-crystallization with these atoms.[12] Selenomethionine-labeled proteins can also be used as chaperones to aid in phasing.[12]
-
-
Model Building and Refinement:
-
Build the initial RNA model into the electron density map using software like Coot.
-
Refine the atomic model against the diffraction data using refinement software like Phenix or Refmac.
-
-
Structure Validation:
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical quality.
-
Mandatory Visualizations
Caption: Experimental workflow for RNA crystallography.
Caption: Logical relationships of the 2'-modification.
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient access to N-trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-amino-modified ribonucleotides as probes for local interactions within RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Synthesis and Properties of RNA Modified with Cationic Amine Internucleoside Linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2' Fluoro RNA Modification [biosyn.com]
- 8. 2'-carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 12. General Strategies for RNA X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of 2-Amino-2'-deoxy-2'-fluoroadenosine Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of oligonucleotides modified with 2-Amino-2'-deoxy-2'-fluoroadenosine. This modification, which incorporates both a 2'-fluoro and a 2'-amino group on the adenosine nucleoside, offers unique properties to oligonucleotides, including increased nuclease resistance and enhanced binding affinity to target sequences. The presence of the primary amino group allows for straightforward post-synthesis labeling with a wide variety of fluorescent dyes.
The following sections detail the chemical principles, key experimental parameters, a step-by-step protocol for fluorescent labeling using N-hydroxysuccinimide (NHS) ester chemistry, and important considerations for the application of these labeled oligonucleotides.
Principle of NHS Ester-Based Labeling
The most common and efficient method for labeling amino-modified oligonucleotides is through the use of NHS esters of fluorescent dyes. The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the oligonucleotide, and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is highly selective for primary amines and proceeds efficiently under mild aqueous conditions, which helps to preserve the integrity of the oligonucleotide.[1]
A critical factor in this reaction is the pH. The amino group on the oligonucleotide must be in its non-protonated form to be reactive. Therefore, the labeling reaction is typically carried out at a slightly basic pH, generally between 8.0 and 9.0.[2] However, a competing reaction is the hydrolysis of the NHS ester, which is also accelerated at higher pH.[1] Thus, careful control of the pH is essential to maximize the labeling efficiency.
Key Reaction Parameters and Quantitative Data
Successful conjugation of a fluorescent dye to a this compound modified oligonucleotide using an NHS ester depends on several critical parameters. The following table summarizes the key quantitative data and optimal conditions to guide experimental design.
| Parameter | Recommended Range/Value | Notes |
| pH | 8.0 - 9.0 | The rate of reaction with the amine increases with pH, but so does the rate of NHS ester hydrolysis. A pH of 8.5 is often a good starting point. |
| Buffer | 0.05 - 0.1 M Sodium Bicarbonate or Sodium Borate | Buffers must be free of primary amines (e.g., Tris), as these will compete with the oligonucleotide for reaction with the NHS ester.[2][3] |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | This concentration range has been found to be effective for the conjugation reaction. |
| Molar Excess of NHS Ester | 10- to 40-fold | A molar excess of the dye is used to drive the reaction to completion. The optimal excess may need to be determined empirically. |
| Reaction Time | 1 - 4 hours | Most labeling reactions are complete within this timeframe at room temperature.[3] Longer incubation times may not significantly increase yield and could risk oligonucleotide degradation. |
| Reaction Temperature | Room Temperature (~25°C) | The reaction proceeds efficiently at room temperature. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | NHS esters are often moisture-sensitive and should be dissolved in a dry organic solvent immediately before use.[3] |
Experimental Workflow for Fluorescent Labeling
The overall process for the fluorescent labeling of a this compound modified oligonucleotide can be broken down into several key stages, from the preparation of reagents to the final purification of the labeled product.
Caption: High-level overview of the experimental workflow for fluorescent labeling.
Detailed Protocol: Fluorescent Labeling with NHS Ester Dyes
This protocol provides a step-by-step guide for the conjugation of a fluorescent dye NHS ester to an oligonucleotide containing a this compound modification.
Materials:
-
This compound modified oligonucleotide
-
Fluorescent dye NHS ester
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Nuclease-free water
-
Purification system (e.g., HPLC with a reverse-phase column or ethanol precipitation reagents)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.5 mM.
-
-
NHS Ester Dye Preparation:
-
Allow the vial of the fluorescent dye NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the NHS ester dye in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution and the NHS ester dye solution. A 20-fold molar excess of the dye is a good starting point.
-
For example, to 10 nmol of oligonucleotide (in 20 µL of buffer), add 20 µL of the 10 mM dye solution (200 nmol).
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. A laboratory shaker can be used for gentle agitation.
-
-
Purification of the Labeled Oligonucleotide:
-
The purification step is crucial to remove unreacted dye, which can interfere with downstream applications.
-
Ethanol Precipitation (for desalting and removal of some free dye):
-
Add 0.1 volumes of 3 M sodium acetate to the reaction mixture.
-
Add 3 volumes of cold absolute ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20-30 minutes at 4°C.[3]
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable buffer (e.g., nuclease-free water or TE buffer).
-
-
High-Performance Liquid Chromatography (HPLC):
-
For the highest purity, purification by reverse-phase HPLC is recommended.
-
Use a C18 column and a gradient of acetonitrile in an aqueous buffer (e.g., 0.1 M triethylammonium acetate or 0.1% trifluoroacetic acid).
-
Monitor the elution profile at the absorbance maximum of the oligonucleotide (around 260 nm) and the dye. The labeled oligonucleotide will have a longer retention time than the unlabeled one.
-
Collect the fraction corresponding to the labeled oligonucleotide and dry it using a vacuum concentrator.
-
-
-
Quantification and Quality Control:
-
Resuspend the purified, labeled oligonucleotide in a suitable buffer.
-
Measure the absorbance at 260 nm and the absorbance maximum of the fluorescent dye to determine the oligonucleotide concentration and the labeling efficiency.
-
The quality of the labeled oligonucleotide can be further assessed by mass spectrometry.
-
Application Considerations for 2'-Fluoro Modified Oligonucleotides
Oligonucleotides containing 2'-fluoro modifications exhibit several beneficial properties, including increased resistance to nuclease degradation and enhanced thermal stability of duplexes with complementary RNA. These characteristics make them valuable tools in various applications, such as antisense therapy, siRNAs, and aptamers.
However, it is important to be aware of potential off-target effects. Research has shown that 2'-fluoro-modified phosphorothioate oligonucleotides can lead to the proteasome-mediated degradation of certain cellular proteins, specifically those belonging to the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF.[4][5] This effect appears to be independent of the oligonucleotide sequence.[4][5]
Researchers using 2'-fluoro modified oligonucleotides should consider appropriate controls to assess for such non-specific effects in their experimental systems.
Potential Off-Target Signaling Pathway
The following diagram illustrates the potential off-target effect of 2'-fluoro modified oligonucleotides, leading to the degradation of DBHS proteins.
Caption: Potential off-target effect of 2'-fluoro modified oligonucleotides.
These application notes and protocols provide a solid foundation for researchers working with this compound modified oligonucleotides. By following these guidelines and being mindful of the unique properties of this modification, scientists can effectively utilize these powerful tools in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Oligonucleotide Labeling Reagents | AAT Bioquest [aatbio.com]
- 3. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 4. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of 2-Amino-2'-deoxy-2'-fluoroadenosine Phosphoramidite
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low coupling efficiency specifically related to the use of "2-Amino-2'-deoxy-2'-fluoroadenosine" phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low coupling efficiency when incorporating this compound phosphoramidite. What are the most common causes?
A1: Low coupling efficiency with modified phosphoramidites like this compound can often be attributed to several critical factors:
-
Reagent Quality: The purity and stability of the phosphoramidite are crucial. These molecules are sensitive to moisture and oxidation. Degradation of the phosphoramidite leads to a lower concentration of the active species required for coupling.[1][2]
-
Water Contamination: Moisture is a primary cause of reduced coupling efficiency. Water can hydrolyze the phosphoramidite or the activated intermediate, rendering it incapable of coupling with the growing oligonucleotide chain.[2][3][4][5] Contamination can be present in the acetonitrile, the activator solution, or even the inert gas used to pressurize the synthesizer.[1][5]
-
Activator Issues: The choice and quality of the activator are critical for efficient coupling. An activator that is weak, degraded, or used at a suboptimal concentration will result in incomplete activation of the phosphoramidite, leading to lower coupling yields.[3][6]
-
Suboptimal Coupling Time: Modified phosphoramidites, especially those with bulky protecting groups or modifications at the 2' position, may experience steric hindrance, which can slow down the coupling reaction.[6][7] Standard coupling times may be insufficient to drive the reaction to completion.[3]
-
Secondary Structures: The oligonucleotide sequence itself can form secondary structures, such as hairpins, that may hinder the accessibility of the 5'-hydroxyl group for coupling.[3][]
Q2: How does the 2'-fluoro modification impact coupling efficiency compared to standard DNA or RNA phosphoramidites?
A2: The 2'-fluoro modification introduces steric and electronic effects that can influence the coupling reaction. The fluorine atom is highly electronegative and can affect the sugar pucker, which in turn can alter the reactivity of the phosphoramidite.[9][10] While 2'-fluoro modified nucleosides adopt an RNA-type sugar conformation which is favorable for A-form duplexes, the modification can still present steric challenges compared to a 2'-hydroxyl group or a proton (in DNA).[6][9] This can necessitate adjustments to the standard synthesis protocol, such as extended coupling times or the use of a more potent activator, to achieve high coupling efficiencies.[3][7]
Q3: What are the signs of this compound phosphoramidite degradation?
A3: Degradation of the phosphoramidite can manifest in several ways:
-
Decreased Coupling Efficiency: As the phosphoramidite degrades, the concentration of the active P(III) species decreases, leading to lower yields of the full-length oligonucleotide.[1]
-
Presence of (n-1) Deletion Sequences: Analysis of the crude oligonucleotide product by HPLC or mass spectrometry will reveal an increased proportion of sequences missing the specific modified adenosine base.[1]
-
Visual Inspection: High-quality phosphoramidites should be a white, free-flowing powder. Any discoloration or clumping may indicate degradation.[4]
-
³¹P NMR Analysis: The presence of a significant peak corresponding to the H-phosphonate by-product in a ³¹P NMR spectrum of the phosphoramidite solution is a clear indicator of hydrolysis.[2]
Q4: What is the recommended activator for this compound phosphoramidite?
A4: While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for modified phosphoramidites to overcome potential steric hindrance and achieve higher coupling efficiencies.[6] Activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are good alternatives to consider.[7] The optimal choice may depend on the specific synthesizer and other reaction conditions.
Q5: Are there special deprotection considerations for oligonucleotides containing this compound?
A5: For 2'-fluoro modified oligonucleotides, a two-step deprotection is often necessary.[3] Care should be taken during deprotection, as heating in certain deprotection reagents like AMA (ammonium hydroxide/methylamine) can lead to some degradation of oligonucleotides containing 2'-fluoro modifications.[11] It is advisable to consult the phosphoramidite supplier's specific recommendations for deprotection conditions.
Troubleshooting Guide
If you are experiencing low coupling efficiency with this compound phosphoramidite, follow this systematic troubleshooting guide.
Issue: Low Yield of Full-Length Product and/or Significant (n-1) Peak
This is the most common indicator of a coupling efficiency problem with a specific phosphoramidite.
The first and most critical step is to ensure that all reagents and solvents are of high quality and anhydrous.
-
Phosphoramidite: Use a fresh vial of this compound phosphoramidite. Ensure it has been stored properly at -20°C under an inert atmosphere.[4]
-
Acetonitrile (ACN): Use fresh, high-quality anhydrous acetonitrile with a water content of less than 30 ppm (ideally ≤10-15 ppm).[1][2] Consider using a septum-sealed bottle and passing it through a column of activated molecular sieves before use.[4][5]
-
Activator: Prepare a fresh solution of the activator. If using 1H-Tetrazole and experiencing issues, consider switching to a more potent activator like ETT or DCI.[7]
-
Other Reagents: Ensure all other synthesis reagents, such as capping and oxidation solutions, are fresh and properly prepared.[6]
Modified phosphoramidites often require longer coupling times to achieve complete reaction.
-
Recommendation: Systematically increase the coupling time for the this compound phosphoramidite. A common approach is to double the standard coupling time. For example, if your standard time is 90 seconds, test 180 seconds and 270 seconds.[3][7]
-
Analysis: Analyze the crude product from each synthesis by HPLC or UPLC. Compare the ratio of the full-length product to the (n-1) deletion peak.
-
Goal: Identify the shortest coupling time that provides the highest percentage of the full-length product without a significant increase in side products.
For particularly difficult couplings, performing the coupling step twice for the modified phosphoramidite can significantly improve the yield of the full-length product.
-
Procedure: Modify your synthesizer's protocol to deliver the phosphoramidite and activator, wait for the coupling time, and then repeat the delivery and wait steps before proceeding to capping and oxidation.
-
Rationale: The second coupling step allows for any unreacted 5'-hydroxyl groups from the first coupling to react, thereby maximizing the stepwise yield.
Data Presentation
Table 1: General Recommendations for Optimizing Coupling Conditions
| Parameter | Standard DNA Synthesis | Recommended for 2'-Fluoro Amidites | Rationale |
| Phosphoramidite Purity | ≥ 98.0% | ≥ 98.0% | High purity is essential for optimal coupling.[1] |
| Water Content in ACN | < 30 ppm | < 10-15 ppm | Minimizes hydrolysis of the phosphoramidite and activated intermediate.[1][2] |
| Activator | 1H-Tetrazole | ETT or DCI | More potent activators can overcome the steric hindrance of the 2'-fluoro group.[7] |
| Coupling Time | 60 - 120 seconds | 180 - 300 seconds (or longer) | Allows sufficient time for the sterically hindered coupling reaction to go to completion.[3] |
| Phosphoramidite Conc. | 0.08 - 0.1 M | 0.1 - 0.15 M | A higher concentration can help drive the reaction equilibrium towards the coupled product.[7] |
Experimental Protocols
Protocol 1: Systematic Increase in Coupling Time
-
Synthesizer Preparation: Ensure the synthesizer is clean and all lines are primed with fresh, anhydrous reagents.
-
Standard Synthesis: Synthesize a short, test oligonucleotide containing one incorporation of the this compound phosphoramidite using your standard protocol.
-
Modified Synthesis 1: Repeat the synthesis, but modify the protocol to increase the coupling time specifically for the this compound phosphoramidite (e.g., double the standard time).[7]
-
Modified Synthesis 2: If necessary, perform a third synthesis with a further increased coupling time (e.g., triple the standard time).
-
Analysis: After deprotection and cleavage, analyze the crude product from all three syntheses using HPLC or UPLC.
-
Evaluation: Compare the chromatograms to determine the optimal coupling time that maximizes the full-length product and minimizes the (n-1) peak.
Protocol 2: Preparation of Anhydrous Acetonitrile
Maintaining anhydrous conditions is critical for high coupling efficiency.[4]
-
Starting Material: Begin with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content.
-
Drying: To further dry the ACN, pass it through a column of activated molecular sieves (3 Å) immediately before it enters the synthesizer.[4]
-
In-bottle Drying: Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[4]
-
Inert Atmosphere: Always handle ACN under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of atmospheric moisture.[4][5]
Mandatory Visualization
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Key steps in the phosphoramidite coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. 2'-Fluoro-2'-deoxy Adenosine (n-bz) CED Phosphoramidite | ChemGenes Products [chemgenes.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Optimizing Deprotection of 2-Amino-2'-deoxy-2'-fluoroadenosine Modified Oligonucleotides
Welcome to the technical support center for the optimization of deprotection for 2-Amino-2'-deoxy-2'-fluoroadenosine modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the deprotection of these specialized oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of this compound modified oligonucleotides?
Researchers may face several challenges during the deprotection of oligonucleotides containing this compound, including:
-
Incomplete Deprotection: Failure to completely remove all protecting groups from the nucleobases, phosphate backbone, and the 2'-amino group can lead to a heterogeneous final product with compromised hybridization properties and biological activity.[1][2]
-
Side Reactions: The presence of both a 2'-fluoro and a 2'-amino group can lead to unique side reactions under standard deprotection conditions. Common side reactions in modified oligonucleotide synthesis include depurination and N3-cyanoethylation of thymidine.[1]
-
Degradation of the Oligonucleotide: While the 2'-fluoro modification generally increases the thermal and chemical stability of oligonucleotides, prolonged exposure to harsh basic conditions can still lead to degradation of the oligonucleotide backbone.[1]
-
Low Yield: Inefficient deprotection can result in a lower yield of the desired full-length, fully deprotected oligonucleotide.
Q2: How does the 2'-fluoro modification influence the deprotection strategy?
The 2'-fluoro group increases the stability of the glycosidic bond, making the nucleotide more resistant to depurination under acidic conditions.[1] This is advantageous during the initial detritylation steps of synthesis. However, its impact on base-lability during the final deprotection step needs to be considered, as it can influence the overall deprotection kinetics. Generally, 2'-fluoro modified oligonucleotides are treated similarly to DNA during deprotection.[3]
Q3: What are the typical protecting groups used for the 2'-amino function, and how are they removed?
Common protecting groups for the 2'-amino group include Trifluoroacetyl (TFA) and Fluorenylmethyloxycarbonyl (Fmoc).[2]
-
Trifluoroacetyl (TFA): Typically removed with aqueous ammonia. Extended deprotection time in aqueous ammonia may be necessary for complete removal.[2]
-
Fluorenylmethyloxycarbonyl (Fmoc): Removed with a solution of piperidine in a polar aprotic solvent like DMF or ACN. It is crucial to use a fresh piperidine solution and potentially increase the deprotection time or cycles.[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection Observed by Mass Spectrometry
Problem: Mass spectrometry analysis of your purified oligonucleotide shows a persistent mass addition corresponding to a protecting group.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Deprotection Reagent or Conditions | The chosen deprotection reagent may not be strong enough, or the time and temperature may be insufficient. Cross-reference your protocol with the recommendations for the specific protecting groups used. Consider switching to a stronger deprotection reagent like AMA (Ammonium Hydroxide/Methylamine).[1][4] |
| Aged or Degraded Deprotection Reagent | Deprotection reagents like ammonium hydroxide can lose potency over time. Always use fresh, high-quality deprotection solutions.[4] |
| Complex Oligonucleotide Sequence | Long oligonucleotides or those with significant secondary structure can hinder the access of the deprotection reagent. Cautiously increasing the deprotection time or temperature can be effective.[4] |
| Incomplete Removal of 2'-Amino Protecting Group | If a mass corresponding to the 2'-amino protecting group (e.g., TFA, Fmoc) remains, extend the specific deprotection step for that group. For TFA, increase the time in aqueous ammonia. For Fmoc, ensure the piperidine solution is fresh and consider increasing the number of deprotection cycles.[2] |
Issue 2: Unexpected Side Products Detected by HPLC
Problem: Your HPLC analysis shows multiple peaks, indicating the presence of side products in addition to the main product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Depurination | Cleavage of the glycosidic bond, particularly for purines, due to prolonged exposure to acidic conditions during detritylation. Use a milder deblocking agent like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) and minimize the total time the oligonucleotide is exposed to acid.[1][2] |
| N3-Cyanoethylation of Thymidine | Alkylation of the N3 position of thymidine by acrylonitrile, a byproduct of the deprotection of the phosphate groups. Ensure complete β-elimination during the deprotection step. Using a stronger base or longer treatment time may be necessary.[1][2] |
| Modification of dC with AMA | If using AMA for deprotection, it is crucial to use acetyl (Ac) protected dC to avoid base modification of benzoyl (Bz) protected dC.[3][5] |
Quantitative Data Summary
The following table summarizes common deprotection conditions. Optimal conditions can vary based on the specific oligonucleotide sequence, length, and other modifications present.
| Deprotection Method | Reagent | Temperature | Duration | Applicable Protecting Groups |
| Standard Deprotection | Concentrated Ammonium Hydroxide (28-30%) | 55°C | 8-12 hours | Standard groups (e.g., Bz, iBu)[4] |
| UltraFast Deprotection | AMA (1:1 mixture of Ammonium Hydroxide and 40% aq. Methylamine) | 65°C | 10 minutes | Standard groups (Ac-dC must be used)[4][5] |
| Mild Deprotection | 0.05 M Potassium Carbonate in Methanol | Room Temp | 4 hours | UltraMild groups (Pac-dA, iPr-Pac-dG, Ac-dC)[4][5] |
| t-Butylamine Deprotection | t-Butylamine/water (1:3 v/v) | 60°C | 6 hours | A, C, and dmf-dG[4] |
Experimental Protocols
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is suitable for oligonucleotides synthesized with standard protecting groups.
-
Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-30%) to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).[4]
-
Seal the vial tightly.
-
Heat the vial at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.[4]
-
After cooling to room temperature, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate buffer for purification and analysis.
Protocol 2: UltraFast Deprotection with AMA
This protocol is for rapid deprotection and requires the use of Ac-dC.
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[5]
-
Transfer the solid support to a screw-cap vial.
-
Add the AMA solution to the vial (1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Dry the solution in a vacuum concentrator.
-
Proceed with purification and analysis.
Visualizations
References
Overcoming solubility issues of "2-Amino-2'-deoxy-2'-fluoroadenosine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Amino-2'-deoxy-2'-fluoroadenosine.
Troubleshooting Guide: Overcoming Solubility Challenges
Researchers may encounter difficulties in dissolving this compound for their experiments. This guide provides a systematic approach to addressing these challenges.
Problem: Precipitate forms when preparing aqueous solutions.
Possible Cause: Low aqueous solubility of this compound. While specific data is limited, related fluorinated adenosine analogs exhibit low micromolar to low millimolar aqueous solubility.
Solutions:
-
pH Adjustment: The solubility of nucleoside analogs can be pH-dependent. Systematically adjust the pH of your aqueous buffer (e.g., PBS) to determine the optimal pH for solubilization. Start with a pH range of 6.0 to 8.0 and observe for improved solubility.
-
Use of Co-solvents: For many nucleoside analogs, the use of organic co-solvents is effective. Dimethyl sulfoxide (DMSO) is a common choice. Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous experimental medium.
-
Heating and Sonication: Gentle heating (e.g., 37°C) and ultrasonication can aid in the dissolution of the compound. However, be cautious about potential degradation with prolonged exposure to high temperatures.
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble molecules, increasing their aqueous solubility. Beta-cyclodextrins, such as sulfobutyl ether β-cyclodextrin (SBE-β-CD), are often used for this purpose.
Problem: Difficulty achieving the desired concentration for in vitro assays.
Possible Cause: The required concentration for your experiment may exceed the intrinsic solubility of the compound in the chosen solvent.
Solutions:
-
Optimize Co-solvent System: If using a co-solvent like DMSO, ensure the final concentration in your assay medium is compatible with your cell line or experimental system (typically ≤ 0.5% DMSO). You may need to prepare a higher concentration stock solution in DMSO to achieve the desired final concentration upon dilution.
-
Formulation with Solubilizing Agents: For in vivo studies or challenging in vitro systems, a formulation containing solubilizing agents like PEG300 and Tween-80 can be effective. A common formulation for related compounds involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Problem: Compound precipitates out of solution over time.
Possible Cause: The initial dissolution may have resulted in a supersaturated solution that is not stable.
Solutions:
-
Fresh Preparation: Prepare solutions fresh before each experiment.
-
Storage Conditions: If a stock solution must be stored, store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For solutions in DMSO, storage at -80°C for up to 6 months is generally acceptable.
-
Solution Stability Studies: If the compound will be in solution for an extended period during your experiment, it is advisable to perform a preliminary stability study by monitoring the clarity of the solution over time under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and related nucleoside analogs. A concentration of up to 50 mg/mL in DMSO can be achieved with the aid of ultrasonication.
Q2: What is the aqueous solubility of this compound?
Q3: How can I increase the aqueous solubility of this compound for my cell-based assays?
A3: To increase the aqueous solubility for cell-based assays, you can prepare a concentrated stock solution in DMSO and then dilute it into your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%). Alternatively, you can explore the use of cyclodextrins to form an inclusion complex with the compound, thereby enhancing its aqueous solubility.
Q4: Are there any established formulations for in vivo studies with similar compounds?
A4: Yes, for the related compound 2'-Deoxy-2'-fluoroadenosine, formulations for in vivo studies have been reported. These include:
-
A co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
A cyclodextrin-based formulation of 10% DMSO and 90% (20% SBE-β-CD in saline).[1] These formulations achieved a solubility of ≥ 2.5 mg/mL.[1]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of nucleoside analogs containing amino groups can be influenced by pH. The amino groups can be protonated at acidic pH, potentially increasing solubility. It is advisable to empirically test a range of pH values around physiological pH (e.g., 6.0-8.0) to find the optimal condition for your experiment.
Q6: What is the recommended storage condition for solutions of this compound?
A6: For long-term storage, it is recommended to store stock solutions in DMSO at -80°C. For shorter periods, -20°C may be sufficient. To maintain stability, it is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is limited, the following table summarizes available information for the compound and its close analogs. This data can be used as a starting point for your experiments.
| Compound | Solvent | Temperature | pH | Solubility | Citation |
| This compound | DMSO | Room Temp. | N/A | ≤ 50 mg/mL (with ultrasonication) | |
| 2'-Deoxy-2'-fluoroadenosine | Co-solvent Mix¹ | Room Temp. | N/A | ≥ 2.5 mg/mL | [1] |
| 2'-Deoxy-2'-fluoroadenosine | Cyclodextrin Mix² | Room Temp. | N/A | ≥ 2.5 mg/mL | [1] |
| 2-Fluoroadenosine | Aqueous Buffer | Room Temp. | 7.4 | > 42.8 µg/mL | [2] |
¹Co-solvent Mix: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ²Cyclodextrin Mix: 10% DMSO, 90% (20% SBE-β-CD in Saline)
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into experimental media.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of an Aqueous Solution using a Co-solvent System
Objective: To prepare a ready-to-use aqueous solution of this compound for in vitro or in vivo experiments based on a formulation for a similar compound.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
-
To prepare 1 mL of a 2.5 mg/mL final solution, start with 100 µL of a 25 mg/mL stock solution of the compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300 to the 100 µL of the DMSO stock solution.
-
Mix thoroughly by vortexing or gentle inversion until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. The resulting solution should be clear.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of action for this compound in inhibiting HCV replication.
Caption: Logical workflow for studying the impact of this compound incorporation on DNA repair pathways.
References
Technical Support Center: HPLC Purification of 2-Amino-2'-deoxy-2'-fluoroadenosine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing peak tailing and other separation issues during the HPLC purification of 2-Amino-2'-deoxy-2'-fluoroadenosine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when purifying this compound using reverse-phase HPLC?
Peak tailing for this compound, which is a polar and basic nucleoside analog, is most often caused by secondary interactions between the basic amino groups of the analyte and acidic silanol groups on the silica-based stationary phase of the HPLC column.[1] At moderate pH levels, these silanol groups can be deprotonated (negatively charged) and interact strongly with the protonated (positively charged) analyte, leading to a distorted peak shape.[1]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[2][3][4] For a basic compound like this compound, lowering the pH of the mobile phase (typically to a range of 2.5-4) will suppress the ionization of the silanol groups on the stationary phase.[2] This minimizes the secondary ionic interactions that cause peak tailing, resulting in more symmetrical peaks.[2] It is crucial to operate at least one to two pH units away from the analyte's pKa to ensure consistent ionization and robust, reproducible results.[4]
Q3: What type of HPLC column is recommended for the purification of polar nucleoside analogs like this compound?
Due to the polar nature of this compound, standard C18 columns might provide insufficient retention, leading to elution near the void volume, especially with highly aqueous mobile phases.[1] To enhance retention and improve peak shape, the following column types are recommended:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the end of it, which makes them more compatible with highly aqueous mobile phases and helps to shield the analyte from residual silanol groups.[5][6][7][8][9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar compounds, HILIC can be an excellent alternative to reversed-phase chromatography.[11][12] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar analytes.
-
Fluorinated Phases: These can offer alternative selectivity compared to traditional C18 columns and may be beneficial for separating structurally similar fluorinated compounds.[13][14]
Q4: Can mobile phase additives help to reduce peak tailing?
Yes, the use of appropriate mobile phase additives is crucial. A buffer is necessary to maintain a stable pH.[2] For reverse-phase separation of basic compounds, adding a small concentration (typically 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is highly effective. These additives help to keep the silanol groups on the stationary phase protonated and minimize unwanted secondary interactions. For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are preferred.
Troubleshooting Guides
Issue: Significant Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
dot
Caption: A step-by-step workflow for troubleshooting peak tailing.
Data Presentation
The following table summarizes the expected impact of key HPLC parameters on the purification of this compound.
| Parameter | Recommended Change to Reduce Tailing | Expected Outcome on Peak Shape | Potential Side Effects |
| Mobile Phase pH | Decrease pH to 2.5 - 3.5 | Significant improvement in peak symmetry | May decrease retention time |
| Buffer Concentration | Increase to 20-50 mM (for non-MS applications) | Improved peak shape by masking silanol interactions | Potential for salt precipitation with high organic content |
| Organic Modifier | Use Acetonitrile | Generally provides sharper peaks and lower backpressure than methanol | Changes in selectivity |
| Column Chemistry | Switch from standard C18 to a polar-embedded or polar-endcapped column | Improved peak shape and increased retention | Different selectivity profile |
| Column Temperature | Increase temperature (e.g., to 35-45 °C) | May improve peak shape due to better mass transfer | Can alter selectivity and potentially degrade the column or analyte |
| Flow Rate | Decrease flow rate | May slightly improve peak shape and resolution | Increased run time |
| Injection Volume | Decrease injection volume | Reduces peak distortion from volume overload | May decrease sensitivity |
| Sample Concentration | Decrease sample concentration | Mitigates peak distortion from mass overload | Lower sample throughput |
Experimental Protocols
Protocol 1: Recommended Starting Method for Analytical RP-HPLC
This method provides a robust starting point for the analysis of this compound, aiming for good peak shape and retention.
-
Column: Polar-embedded C18 (e.g., Phenomenex Synergi Hydro-RP, Waters SunFire C18) or a high-purity end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18). Dimensions: 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B
-
15-17 min: 30% to 95% B (column wash)
-
17-19 min: 95% B (hold)
-
19-20 min: 95% to 2% B (return to initial)
-
20-25 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a mixture that is weaker than the initial mobile phase conditions (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: Preparative HPLC for Purification
This protocol is adapted for the purification of larger quantities of the target compound.
-
Column: Preparative C18 column (e.g., Phenomenex Gemini C18, 21.2 x 250 mm, 10 µm).[15]
-
Mobile Phase A: 20 mM Ammonium Acetate, pH adjusted to 4.0 with Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A shallow gradient optimized around the elution point of the target compound, determined from analytical runs. Example: 5% to 25% B over 30 minutes.
-
Flow Rate: 20 mL/min[15]
-
Column Temperature: Ambient
-
Injection Volume: 0.5 - 2.0 mL, depending on sample concentration and column capacity
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the crude material in the initial mobile phase composition. Ensure the sample is fully dissolved and filtered before injection to prevent column clogging.
Visualization of Key Interactions
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing and how adjusting the mobile phase pH can mitigate this issue.
dot
Caption: Effect of pH on analyte-stationary phase interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of synthetic guide ribonucleic acids through hydrophilic interaction chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-A) Modified siRNA
Welcome to the technical support center for 2-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-A) modified siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in siRNA experiments, and why are they a concern?
A1: Off-target effects occur when an siRNA molecule silences genes other than the intended target gene.[1][2] This can lead to unintended biological consequences, confounding experimental results and potentially causing cellular toxicity.[2] A primary cause of off-target effects is the siRNA's guide strand binding to unintended messenger RNAs (mRNAs) that have partial sequence similarity, a mechanism that mimics the action of microRNAs (miRNAs).[1][3] This binding often occurs in the "seed region" (nucleotides 2-8) of the siRNA.[1][4]
Q2: How does incorporating this compound (2'-F-A) into siRNAs help minimize off-target effects?
A2: The 2'-fluoro (2'-F) modification, including 2'-F-A, is a chemical alteration to the ribose sugar of the nucleotide. This modification can enhance the stability and specificity of the siRNA duplex.[5][6][7] Specifically, 2'-F modification of adenosine has been shown to significantly reduce the induction of inflammatory cytokines, a potential off-target immune response, while maintaining the siRNA's gene-silencing activity.[8] The modification can also help to destabilize the weak binding to off-target mRNAs without affecting the strong binding to the intended on-target mRNA, thus reducing miRNA-like off-target effects.[9]
Q3: Besides 2'-F-A modifications, what other strategies can I use to reduce off-target effects?
A3: Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Titrating the siRNA concentration to the lowest level that still achieves significant on-target knockdown can reduce off-target silencing.[9][10]
-
Pooling of siRNAs: Using a pool of multiple siRNAs that target different regions of the same mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of off-target effects from any one sequence.[1][3][11]
-
Strategic siRNA design: Employing algorithms that screen for potential off-target binding sites, particularly in the 3' untranslated regions (UTRs) of unintended genes, can help in designing more specific siRNAs.[1][2]
-
Chemical Modifications: Besides 2'-F modifications, other chemical alterations like 2'-O-methylation can also reduce off-target binding.[3][9][12]
Troubleshooting Guides
Issue 1: High degree of off-target gene silencing observed in transcriptome analysis (e.g., RNA-seq).
This guide provides a systematic approach to troubleshooting and mitigating widespread off-target effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive off-target effects.
Quantitative Data Summary: Strategies to Reduce Off-Target Effects
| Strategy | On-Target Knockdown Efficiency | Reduction in Off-Target Genes (Representative Data) | Key Considerations |
| Standard siRNA (100 nM) | 85-95% | Baseline | High potential for off-target effects. |
| Low Concentration (10 nM) | 70-85% | 30-50% reduction | May require highly potent siRNAs.[9][10] |
| siRNA Pool (4 siRNAs x 25 nM) | 85-95% | 60-80% reduction | Reduces reliance on a single sequence.[2][11] |
| 2'-F-A Modified siRNA (100 nM) | 85-95% | 50-70% reduction | Enhances specificity and reduces immune response.[5][8] |
| Combined Low Conc. + 2'-F-A | 70-85% | Up to 90% reduction | Optimal approach for minimizing off-target effects. |
Experimental Protocol: Dose-Response Experiment to Determine Optimal siRNA Concentration
-
Cell Seeding: Plate your cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Dilution Series: Prepare a series of dilutions of your 2'-F-A modified siRNA. A typical range would be from 0.1 nM to 100 nM (e.g., 0.1, 1, 5, 10, 25, 50, 100 nM).
-
Transfection: Transfect the cells with each siRNA concentration according to your established protocol. Include a non-targeting control siRNA and a mock transfection control.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time should be determined based on the turnover rate of the target mRNA and protein.
-
Analysis of On-Target Knockdown: Harvest the cells and quantify the mRNA levels of your target gene using RT-qPCR.[13] Also, analyze the protein levels via Western blot if possible.
-
Analysis of Off-Target Effects: For a comprehensive analysis, select a few known off-target genes (if available from literature or predictive software) and quantify their mRNA levels. For a broader view, perform transcriptome-wide analysis (e.g., RNA-seq) at a few key concentrations.
-
Determine Optimal Concentration: The optimal concentration is the lowest dose that provides sufficient on-target knockdown with the minimal number of off-target effects.
Issue 2: Low or no on-target gene knockdown.
This guide helps to identify the potential causes for a lack of gene silencing.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of on-target knockdown.
Experimental Protocol: Validating Transfection Efficiency with a Positive Control siRNA
-
Select Controls: Choose a validated positive control siRNA targeting a stably expressed housekeeping gene (e.g., GAPDH, PPIB). Also, include a non-targeting negative control.
-
Cell Seeding: Plate your cells in parallel wells for your experimental 2'-F-A siRNA and the control siRNAs.
-
Transfection: Transfect the cells using your standard protocol.
-
Incubation: Incubate for the standard duration (typically 48 hours).
-
RNA Extraction and RT-qPCR: Extract total RNA from all samples. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA levels of both your target gene and the housekeeping gene.
-
Data Analysis:
-
Normalize the expression of your target gene and the housekeeping gene to a reference gene that is not targeted by any of the siRNAs.
-
Calculate the percentage of knockdown for both your experimental siRNA and the positive control siRNA relative to the non-targeting control.
-
Signaling Pathway Considerations
Off-target effects can inadvertently perturb cellular signaling pathways, leading to misinterpretation of experimental outcomes. For example, an off-target effect on a key kinase or transcription factor could have widespread consequences.
Generic Signaling Pathway
Caption: Impact of off-target effects on a signaling pathway.
It is crucial to validate key findings with multiple siRNAs targeting the same gene and, if possible, with a rescue experiment where the target gene is re-expressed from a construct that is resistant to the siRNA.[16] This helps to confirm that the observed phenotype is a direct result of on-target gene silencing and not due to off-target effects on pathways like the one illustrated above.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Adenosine Modification May Be Preferred for Reducing siRNA Immune Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sitoolsbiotech.com [sitoolsbiotech.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 12. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 14. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Improving yield in multi-step "2-Amino-2'-deoxy-2'-fluoroadenosine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My glycosylation reaction is resulting in a low yield of the desired N9-isomer and a significant amount of the N7-isomer. How can I improve the regioselectivity?
A1: The formation of N7- and N9-regioisomers is a common issue in purine nucleoside synthesis.[1] Here are several strategies to enhance the yield of the desired N9-isomer:
-
Choice of Catalyst and Reaction Conditions: The use of Lewis acids like SnCl₄ or TiCl₄ can influence the regioselectivity of the glycosylation reaction.[2] Optimizing the catalyst, solvent, and temperature can favor the formation of the N9 isomer. For instance, the Vorbrüggen glycosylation method, which involves silylated purine derivatives, is a widely used approach.[1]
-
Silylation of the Purine Base: Prior silylation of the purine base, such as 2-chloroadenine, with reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) is crucial. This step increases the solubility of the purine and directs the glycosylation to the N9 position.
-
Nature of the Sugar Donor: The protecting groups on the sugar moiety can influence the stereoselectivity of the reaction.
Troubleshooting Table:
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High N7-isomer formation | Suboptimal reaction conditions | Screen different Lewis acid catalysts (e.g., SnCl₄, TMSOTf).[2] Adjust the reaction temperature and time. |
| Incomplete silylation | Ensure complete silylation of the purine base by monitoring with TLC or NMR. Use a slight excess of the silylating agent. | |
| Low overall yield | Poor activation of the sugar donor | Use a more reactive sugar donor, such as a glycosyl halide or thioglycoside. |
| | Degradation of starting materials | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Q2: I am observing the formation of both α and β anomers in my glycosylation step. How can I improve the stereoselectivity for the desired β-anomer?
A2: Achieving high β-selectivity is critical for the biological activity of the nucleoside analog. The formation of the α-anomer is a common side product.
-
Neighboring Group Participation: The choice of protecting group at the C2' position of the sugar donor can significantly influence stereoselectivity. A participating group, such as an acetyl or benzoyl group, can promote the formation of the β-anomer through the formation of an intermediate acyloxonium ion.
-
Solvent Effects: The polarity of the solvent can affect the stereochemical outcome. Non-polar solvents often favor the formation of the β-anomer.
-
Chromatographic Separation: If a mixture of anomers is obtained, they can often be separated by silica gel column chromatography.[3][4][5]
Q3: The amination of the 2-chloro- or 2-fluoro-purine nucleoside is proceeding slowly or with low conversion. What can I do to improve this step?
A3: The nucleophilic aromatic substitution of the halogen at the C2 position with an amino group is a key step.
-
Reaction Conditions: This reaction is typically carried out using a solution of ammonia in an alcohol, such as methanol or ethanol, at elevated temperatures in a sealed vessel.[1] Increasing the temperature and pressure can enhance the reaction rate.
-
Choice of Aminating Agent: While methanolic ammonia is common, other ammonia sources or reagents can be explored if the reaction is sluggish.
-
Deprotection and Amination: In some synthetic routes, the amination step is performed concurrently with the deprotection of the sugar hydroxyl groups.[1]
Q4: I am having difficulty with the deprotection of the hydroxyl groups on the sugar moiety without affecting other functional groups. What are the recommended methods?
A4: The choice of deprotection method depends on the protecting groups used (e.g., acetyl, benzoyl, silyl).
-
For Acyl Groups (Acetyl, Benzoyl): A common method is treatment with a solution of ammonia in methanol, which will also effect the amination at the C6 position if starting from a 2,6-dichloropurine derivative.[1][6] Alternatively, using a base like sodium methoxide in methanol can be effective.
-
For Silyl Groups (TBDMS, TIPS): Fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF are typically used for the removal of silyl protecting groups.[7]
Quantitative Data Summary
The following table summarizes yields reported for key steps in the synthesis of related 2'-deoxyadenosine analogs, which can serve as a benchmark for optimizing the synthesis of this compound.
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Glycosylation | Silylated 2,6-dichloropurine and a protected 2-deoxy-ribofuranose | Protected 2,6-dichloro-9-(2-deoxy-β-D-ribofuranosyl)purine | Lewis Acid (e.g., SnCl₄) | 50-60 | [1] |
| Ammonolysis | Protected 2,6-dichloro-9-(2-deoxy-β-D-ribofuranosyl)purine | 2-Chloro-2'-deoxyadenosine | NH₃/MeOH | 82 | [1] |
| Fluorination (Deaminative) | 2-aminoadenosine | 2-fluoroadenosine derivative | NaNO₂/HF-pyridine | Good | [7] |
| Deoxygenation | 2'-hydroxyl nucleoside | 2'-deoxy nucleoside | Barton-McCombie reaction | Efficient | [8] |
| Desilylation | Silyl-protected nucleoside | Deprotected nucleoside | Et₄NF in CH₃CN | High | [7] |
Experimental Protocols
General Protocol for Vorbrüggen Glycosylation:
-
Silylation of the Purine Base: Suspend the purine base (e.g., 2-chloroadenine) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of ammonium sulfate. Reflux the mixture under an inert atmosphere until the solution becomes clear. Remove the solvent under reduced pressure.
-
Glycosylation: Dissolve the silylated purine base and the protected sugar donor (e.g., 1-O-acetyl-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) in anhydrous dichloroethane. Cool the solution to 0°C. Add a Lewis acid (e.g., SnCl₄ or TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to separate the N9 and N7 isomers and the α and β anomers.
General Protocol for Ammonolysis/Deprotection:
-
Dissolve the protected nucleoside in methanol saturated with ammonia at 0°C in a sealed pressure vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature and carefully vent the ammonia.
-
Concentrate the solution under reduced pressure.
-
Purify the final product by recrystallization or silica gel column chromatography.
Visualizations
Caption: General synthesis workflow for this compound.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convenient synthesis of 2'-deoxy-2-fluoroadenosine from 2-fluoroadenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process thereof and synthesis process of 2-chloroadenosine - Google Patents [patents.google.com]
- 7. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"2-Amino-2'-deoxy-2'-fluoroadenosine" stability in different buffer conditions
This technical support center provides guidance on the stability of 2-Amino-2'-deoxy-2'-fluoroadenosine in various experimental conditions. As direct quantitative stability data for this specific molecule is limited in publicly available literature, this guide incorporates data from closely related 2'-deoxyadenosine analogs to provide researchers with informed recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
The 2'-fluoro modification in nucleoside analogs like this compound generally enhances their chemical and enzymatic stability. The presence of the fluorine atom at the 2' position of the ribose sugar offers resistance to degradation by ribonucleases and increases the stability of the N-glycosidic bond, particularly at higher pH values. It is also reported to be resistant to enzymatic deamination.
Q2: How should I store this compound?
For optimal stability, this compound should be stored as a dry solid at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.
Q3: What is the expected stability of this compound in acidic, neutral, and basic buffer conditions?
For reference, the stability of 2-chloro-2'-deoxyadenosine is summarized below:
| pH | Temperature (°C) | Half-life (T½) | Remaining Compound after 6h |
| 1 | 37 | 0.37 hours | 2% (after 2h) |
| 2 | 37 | 1.6 hours | 13% |
| Neutral to Basic | 37 - 80 | Stable | High |
This data is for 2-chloro-2'-deoxyadenosine and should be used as a general guide.[1]
Troubleshooting Guide
Issue 1: Rapid degradation of the compound is observed in my experiments.
-
Possible Cause: The buffer pH may be too acidic. Purine nucleoside analogs are often susceptible to acid-catalyzed hydrolysis of the N-glycosidic bond.
-
Recommendation:
-
Measure the pH of your buffer system to ensure it is within the optimal range (neutral to basic).
-
If your experimental conditions require an acidic pH, consider the inherent instability and perform experiments on a shorter timescale.
-
When possible, prepare fresh solutions of the compound immediately before use.
-
Issue 2: Inconsistent results in cell-based assays.
-
Possible Cause: Enzymatic degradation in cell culture media or by intracellular enzymes. While the 2'-fluoro group provides some protection, degradation can still occur over longer incubation times.
-
Recommendation:
-
Minimize the pre-incubation time of the compound in serum-containing media before adding it to the cells.
-
Consider using serum-free media for the duration of the treatment if compatible with your experimental design.
-
Perform time-course experiments to assess the stability of the compound under your specific assay conditions.
-
Issue 3: Unexpected peaks appear in HPLC analysis of the compound.
-
Possible Cause: This could be due to degradation of the compound, the presence of impurities in the initial material, or interactions with components of the mobile phase.
-
Recommendation:
-
Analyze a freshly prepared standard of this compound to confirm its retention time and purity.
-
If new peaks appear over time, it is likely due to degradation. The primary degradation product is often the free purine base (2-amino-adenine).
-
Ensure the mobile phase is properly prepared and filtered, and that the pH is stable.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to determine the stability of this compound in different buffer conditions.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or Ammonium Acetate
-
Buffers of desired pH (e.g., phosphate-buffered saline, citrate buffer, carbonate buffer)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
0.22 µm syringe filters
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Sample Preparation:
-
Prepare a stock solution of this compound in HPLC-grade water or a suitable buffer (e.g., 1 mg/mL).
-
For each stability time point, dilute the stock solution in the respective buffers to a final concentration of approximately 0.1 mg/mL.
-
-
Incubation: Incubate the samples at the desired temperatures (e.g., room temperature, 37°C, 50°C).
-
HPLC Analysis:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Mobile Phase A: 0.1% TFA in water or 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (this compound) and any degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
Preventing degradation of "2-Amino-2'-deoxy-2'-fluoroadenosine" during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two main approaches for the synthesis of fluorinated nucleosides like this compound: the convergent and divergent methods.[1]
-
Convergent Synthesis: This is the more common strategy, involving the coupling (glycosylation) of a pre-synthesized fluorinated sugar moiety with the 2-aminopurine base. This approach offers flexibility in modifying both the sugar and the base independently.
-
Divergent Synthesis: This method involves the direct fluorination of a pre-existing nucleoside. While it can be a shorter route, it may present challenges in selectivity and yield.
Q2: How can I avoid using a protecting group for the 2-amino function on the purine ring?
A2: The synthesis of oligonucleotides containing 2,6-diaminopurine can be challenging due to the different reactivities of the two amino groups, complicating protection and deprotection steps. A novel strategy involves using a 2-fluoro-6-amino-adenosine monomer. The strongly electronegative 2-fluoro group deactivates the 6-NH2 group, which may obviate the need for a protecting group at that position during synthesis. The 2-fluoro group can then be displaced by ammonia in a post-synthetic step to generate the desired 2-amino functionality.
Q3: My glycosylation reaction is giving low yields and a mixture of anomers. How can I improve this?
A3: Low yields and poor stereoselectivity are common challenges in the glycosylation of 2-deoxy-2-fluoro sugars. Here are some troubleshooting steps:
-
Optimize Reaction Conditions: The choice of promoter, solvent, and temperature can significantly impact the outcome. Machine learning has been applied to optimize glycosylation reactions with glycosyl fluorides, leading to improved yields and selectivity.
-
Consider a Directing-Group Strategy: A "directing-group-on-leaving-group" (DGLG) strategy for 2-deoxy-2-fluoroglycosides has been shown to proceed via an SN2 mechanism, resulting in high yields and complete stereochemical inversion.[1] This can be a powerful method for controlling the formation of the desired anomer.
-
Choice of Glycosyl Donor: Glycosyl halides (bromides and chlorides) and thioglycosides are common donors. The stability of the donor can affect the reaction efficiency.
Q4: I am observing degradation of my product during the deprotection step. What are the likely causes and how can I prevent it?
A4: Degradation during deprotection is a critical issue, especially for modified nucleosides.
-
Harsh Deprotection Conditions: Oligonucleotides containing 2'-deoxy-2'-fluoro nucleotides can be sensitive to harsh deprotection conditions. For instance, prolonged treatment with strong bases can lead to degradation.
-
Inappropriate Reagents: For oligonucleotides containing both 2'-deoxy-2'-fluoro nucleotides and ribonucleotides, a two-step deprotection protocol is recommended. First, use aqueous methylamine at a controlled temperature (e.g., 35°C for 30 minutes), followed by treatment with triethylamine trihydrofluoride (TEA·3HF) to remove 2'-silyl protecting groups.
-
Base Hydrolysis: For ribo-2-fluoro-6-aminopurine containing oligonucleotides, a second ammonia treatment after silyl deprotection can lead to RNA degradation via base hydrolysis. The order of deprotection steps is crucial.
Q5: The purification of my final product is proving difficult due to its high polarity. What methods can I use?
A5: The high polarity of nucleoside analogs like this compound can lead to poor retention on standard reversed-phase (C18) HPLC columns.[2] Consider the following alternative purification strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high organic solvent content, which enhances the retention of polar analytes.[3][4][5]
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering more versatility for separating polar compounds.
-
Ion-Pairing Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention of charged nucleoside analogs on reversed-phase columns. However, be aware that these reagents may not be compatible with mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Glycosylation Yield | - Inactive glycosyl donor or acceptor.- Suboptimal reaction conditions (promoter, solvent, temperature).- Steric hindrance. | - Confirm the purity and reactivity of starting materials.- Screen different promoters (e.g., TMSOTf, BF3·OEt2) and solvents.- Consider a more reactive glycosyl donor.- Employ a directing-group strategy to enhance reactivity and selectivity.[1] |
| Poor Anomeric Selectivity | - Lack of neighboring group participation at the 2'-position.- Equilibrium between anomers under reaction conditions. | - Utilize a stereodirecting glycosylation method, such as the DGLG strategy for an SN2-type reaction.[1]- Optimize the reaction temperature and time to favor the kinetic product.- Chiral HPLC may be required to separate anomers. |
| Incomplete Deprotection | - Inefficient deprotection reagent for the specific protecting groups used.- Steric hindrance in the substrate.- Degradation of the deprotection reagent (e.g., old ammonium hydroxide). | - Ensure the deprotection conditions are appropriate for all protecting groups present.- Increase the reaction time or temperature cautiously, monitoring for product degradation.- Use fresh deprotection reagents.- For silyl ethers, TBAF or HF-pyridine are effective. For base-labile groups, methanolic ammonia is common. |
| Product Degradation during Deprotection | - Deprotection conditions are too harsh (e.g., strong acid or base, high temperature).- The target molecule is inherently unstable under the chosen conditions. | - Use milder deprotection conditions. For 2'-fluoro nucleosides, aqueous methylamine at moderate temperatures is recommended.[3]- For acid-sensitive compounds, avoid strong acids. 2'-fluoroarabinonucleic acid has shown significantly increased stability in acidic conditions compared to DNA and RNA.[6]- For base-sensitive compounds, consider enzymatic deprotection if applicable. |
| Difficulty in Purification | - High polarity of the target compound leading to poor retention on reversed-phase HPLC.- Presence of closely eluting impurities or diastereomers. | - Employ HILIC or mixed-mode chromatography for better retention of polar compounds.[3][4][5]- If diastereomers are present, use a chiral stationary phase for HPLC separation.- Consider a purification strategy involving chemical derivatization (e.g., acetylation) to alter polarity, followed by deprotection after purification. |
Data Presentation
Table 1: Comparison of Glycosylation Methods for 2-Deoxy-2-Fluoro Sugars
| Glycosylation Method | Glycosyl Donor | Promoter/Conditions | Typical Yield | Anomeric Selectivity | Reference |
| Phenanthroline-catalyzed | Glycosyl chloride | Phenanthroline | ~85% | up to 13:1 (α/β) | [1] |
| Directing-Group-on-Leaving-Group (DGLG) | Chromenone-based leaving group | (Coll)2Br+ NTf2- | 86-99% | Complete inversion (SN2) | [1] |
| Thioglycoside Activation | Phenyl 3,5-bis[O-(t-butyldimethylsilyl)]-2-deoxy-1-thio-D-erythro-pentofuranoside | Not specified | Good | 1:1 (α/β) |
Table 2: Comparison of Purification Techniques for Polar Nucleosides
| Purification Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18) | High aqueous content | Widely available, good for less polar compounds. | Poor retention of highly polar analytes.[3] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amide) | High organic content (e.g., >70% acetonitrile) | Excellent retention and separation of polar compounds.[3][4][5] | Can have longer equilibration times. |
| Mixed-Mode Chromatography | Contains both reversed-phase and ion-exchange functionalities | Varies depending on the column | Versatile for separating compounds with a wide range of polarities. | Method development can be more complex. |
| Ion-Pairing Chromatography | Reversed-phase (e.g., C18) | Aqueous/organic with an ion-pairing reagent | Improves retention of charged polar analytes on RP columns. | Ion-pairing reagents can contaminate the system and are often not MS-compatible. |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a DGLG Donor
-
To a solution of the 2-deoxy-2-fluoroglycosyl donor with a chromenone-based leaving group (1.2 equivalents) and the protected 2-aminopurine acceptor (1.0 equivalent) in anhydrous dichloromethane (DCM) at -40°C under an argon atmosphere, add collidinium triflate (1.2 equivalents).
-
Stir the reaction mixture at -40°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Deprotection of Hydroxyl and Amino Protecting Groups
-
For Silyl Protecting Groups (e.g., TBDMS):
-
Dissolve the protected nucleoside in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents per silyl group) in THF.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
-
For Base-Labile Protecting Groups (e.g., Benzoyl, Acetyl):
-
Dissolve the protected nucleoside in a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature.
-
Monitor the reaction by TLC until all protecting groups are removed.
-
Evaporate the solvent under reduced pressure.
-
Purify the deprotected nucleoside by column chromatography or recrystallization.
-
-
For 2'-Fluoro-containing Oligonucleotides:
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. HILIC Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Amino-2'-deoxy-2'-fluoroadenosine Phosphoramidite
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of 2-Amino-2'-deoxy-2'-fluoroadenosine phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound phosphoramidite and what are its key applications?
This compound phosphoramidite is a specialized chemical building block used in the automated solid-phase synthesis of modified oligonucleotides.[1][2] The key modification is the fluorine atom at the 2' position of the ribose sugar. This modification causes the sugar to adopt an RNA-like (C3'-endo) conformation, which increases the thermal stability of duplexes formed with target RNA or DNA strands.[3][4] Oligonucleotides incorporating 2'-fluoro modifications exhibit enhanced resistance to degradation by nucleases, leading to a longer biological half-life.[3][5] These properties make it a valuable reagent for the development of next-generation therapeutics like antisense oligonucleotides, siRNAs, and aptamers.[5][6]
Q2: What are the optimal storage conditions for this phosphoramidite?
To ensure maximum stability and performance, the phosphoramidite should be stored under specific conditions. It is highly sensitive to moisture and oxidation. The recommended storage temperature is -20°C.[7][8] The container should be tightly sealed and stored under a dry, inert atmosphere such as argon or nitrogen.[7] It is crucial to store it in a dry, cool, and well-ventilated area away from incompatible materials.[7][9]
Q3: What is the expected shelf life of this compound phosphoramidite?
When stored correctly under the recommended conditions, the dry, solid phosphoramidite can have a shelf life of up to three years at -20°C.[8] However, once dissolved in solution for use on a synthesizer, its stability decreases, and it should be used promptly. The stability of the dissolved amidite is highly dependent on the water content of the solvent.[10]
Q4: How should I handle the phosphoramidite powder and solution to prevent degradation?
Proper handling is critical to prevent degradation from moisture and air.[7]
-
Equilibration: Before opening, always allow the vial to warm to room temperature while still sealed. This prevents atmospheric moisture from condensing on the cold powder.[7]
-
Inert Atmosphere: All manipulations of the solid phosphoramidite, including weighing and initial dissolution, should be performed under a dry, inert atmosphere, for example, inside a glovebox or using a Schlenk line.[7]
-
Anhydrous Solvents: Use only high-quality anhydrous acetonitrile (water content < 30 ppm) for dissolution.[7][10]
-
Transfer: Use a gas-tight syringe to transfer the phosphoramidite solution to the synthesizer to minimize exposure to air.[7][10]
Data Summary Tables
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C[7][8] | Minimizes thermal degradation. |
| Atmosphere | Dry, inert gas (Argon or Nitrogen)[7] | Prevents oxidation and hydrolysis. |
| Container | Tightly sealed vial[9][11] | Prevents ingress of moisture and air. |
| Handling | Equilibrate to room temp before opening[7] | Prevents moisture condensation. |
| Solvent | Anhydrous Acetonitrile (<30 ppm H₂O)[7][10] | Prevents hydrolysis of the phosphoramidite. |
Troubleshooting Guides
Problem: Low Coupling Efficiency During Oligonucleotide Synthesis
Low coupling efficiency is a common issue that results in a higher proportion of failure sequences (n-1) and reduced yield of the full-length oligonucleotide.
Table 2: Troubleshooting Low Coupling Efficiency
| Potential Cause | Recommended Action & Verification |
| Moisture Contamination | 1. Replace the acetonitrile on the synthesizer with a fresh, septum-sealed bottle of anhydrous grade solvent.[10]2. Ensure the inert gas line to the synthesizer has a drying filter.3. Prepare fresh activator solution. |
| Degraded Phosphoramidite | 1. The phosphoramidite may have degraded due to improper storage or handling.[12]2. Dissolve a fresh vial of phosphoramidite for the synthesis.3. Verify the quality of the new lot via a test synthesis or ³¹P-NMR if available. |
| Suboptimal Synthesis Protocol | 1. 2'-Fluoro phosphoramidites often require longer coupling times than standard DNA phosphoramidites.[13]2. Increase the coupling time in the synthesis cycle (a recommended starting point is 3 minutes). |
| Activator Issues | 1. Ensure the activator (e.g., ETT, DCI) is fresh and has been stored correctly.2. Check for precipitation in the activator bottle. |
Problem: Unidentified Peaks in Final Product Analysis (LC-MS)
The presence of unexpected masses in the final purified oligonucleotide can indicate issues with the starting materials or the synthesis process.
-
Cause 1: Phosphoramidite Impurities: The starting phosphoramidite may contain impurities from its own synthesis, such as H-phosphonate or other related species.[13][14]
-
Solution: Review the Certificate of Analysis for the phosphoramidite lot. If possible, analyze the phosphoramidite by LC-MS or ³¹P-NMR to identify potential impurities.[14] Contact the supplier for information on known lot-specific impurities.
-
-
Cause 2: Incomplete Deprotection: The benzoyl (Bz) protecting group on the adenosine base may not be fully removed under standard conditions.
-
Solution: 2'-Fluoro-containing oligonucleotides may require extended deprotection times. Recommended conditions include using concentrated ammonia for 8 hours at 55°C or AMA (Ammonium hydroxide/40% Methylamine) for 10 minutes at 65°C.
-
-
Cause 3: Side Reactions: Although the 2'-fluoro group is stable, other side reactions can occur during synthesis, capping, or oxidation.[]
-
Solution: Ensure all synthesizer reagents are fresh and correctly prepared. Verify that capping and oxidation steps are running to completion. For phosphorothioate synthesis, ensure the sulfurization reagent is active and the step time is sufficient.[12]
-
Experimental Protocols & Visualizations
Protocol 1: Preparation and Dissolution of Phosphoramidite for Synthesis
This protocol outlines the best practices for preparing a phosphoramidite solution for use in an automated oligonucleotide synthesizer.
-
Equilibrate: Remove the phosphoramidite vial from the -20°C freezer and place it in a desiccator at room temperature for at least 1 hour.
-
Prepare for Dissolution: Move the unopened vial, a septum-sealed bottle of anhydrous acetonitrile, and a gas-tight syringe into a glovebox or prepare them for use with a Schlenk line flushed with dry argon.
-
Dissolve: Unseal the phosphoramidite vial inside the inert atmosphere. Using the gas-tight syringe, draw the required volume of anhydrous acetonitrile and add it to the phosphoramidite vial to achieve the desired concentration (e.g., 0.1 M).
-
Mix: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent aerosol formation.
-
Transfer: Immediately cap the vial with a septum, remove it from the inert atmosphere, and install it on the appropriate port of the oligonucleotide synthesizer.
Caption: Recommended workflow for handling phosphoramidites.
Protocol 2: Quality Control via Test Coupling Reaction
If phosphoramidite degradation is suspected, a simple test synthesis can verify its activity before committing to a long or critical synthesis.
-
Synthesizer Setup: Program a short, simple synthesis (e.g., a 2-mer or 3-mer sequence like 5'-T-A(2'F)-T-3') on a standard synthesis column.
-
Amidite Preparation: Prepare the suspect this compound phosphoramidite solution as described in Protocol 1.
-
Synthesis: Run the short synthesis sequence. Ensure the trityl monitoring is enabled.
-
Analysis:
-
Trityl Monitoring: Observe the color intensity of the detritylation step after the coupling of the 2'-F-A amidite. A vibrant orange color indicates a successful coupling reaction. A faint or pale color suggests low coupling efficiency.
-
Cleavage & Analysis: After synthesis, cleave the short oligonucleotide from the support (do not deprotect). Analyze the crude, trityl-on product by reverse-phase HPLC. The chromatogram should show a major peak for the full-length (trityl-on) product and a much smaller peak for the failure sequence (trityl-off). A large failure peak confirms poor coupling efficiency.
-
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient access to N-trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemgenes.com [chemgenes.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2'-Deoxy-2'-fluoroadenosine-3'-CE-phosphoramidite [metkinenchemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. glenresearch.com [glenresearch.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
"2-Amino-2'-deoxy-2'-fluoroadenosine" modified aptamer selection optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 2'-Amino-2'-deoxy-2'-fluoroadenosine and other 2'-modified nucleotide aptamer selections.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using 2'-fluoro (2'-F) or 2'-amino (2'-NH2) modifications in aptamer selection?
Using 2'-F or 2'-NH2 modifications on pyrimidines during SELEX (Systematic Evolution of Ligands by Exponential Enrichment) offers several key advantages for aptamer development:
-
Increased Nuclease Resistance: Both modifications significantly enhance the aptamer's resistance to degradation by nucleases found in serum and other biological fluids. This extends the aptamer's half-life in vivo, a critical factor for therapeutic and diagnostic applications. For instance, 2'-aminopyrimidine-modified RNA ligands have shown to be at least 1000-fold more stable in 90% human serum compared to their unmodified counterparts[1].
-
Enhanced Binding Affinity: The 2'-F modification can lead to higher binding affinities. This is attributed to the formation of more thermodynamically stable secondary structures and stronger Watson-Crick hydrogen bonding.[2] For example, two 2'-F-modified thrombin-binding aptamers demonstrated an approximate four-fold increase in binding affinity to thrombin[1].
-
Improved Structural Stability: The 2'-F modification favors the C3'-endo conformation of the ribose sugar, similar to natural RNA, which can contribute to more stable and well-defined three-dimensional structures.[3]
Q2: Can I add 2'-modifications to an existing, unmodified aptamer (post-SELEX modification)?
While it is possible to synthesize an existing aptamer sequence with 2'-modifications, it is generally not recommended as it can have significant and unpredictable consequences. Adding modifications after the selection process may disrupt the aptamer's delicate three-dimensional structure, which is crucial for target recognition and binding.[2][4] This can lead to a partial or complete loss of affinity. For this reason, it is highly advisable to incorporate the modified nucleotides directly into the initial library and throughout the SELEX process.[1][4]
Q3: Are there any known disadvantages or side effects of using 2'-fluoro modified aptamers?
Yes, while beneficial, 2'-fluoro modifications can present some challenges:
-
Potential for Immune Activation: RNA aptamers with 2'-fluoro modifications may be recognized by pattern recognition receptors (PRRs) like RIG-I, potentially triggering an innate immune response and the expression of interferons.[1] This can be advantageous in some therapeutic contexts, such as cancer therapy, but may cause unwanted side effects in others.
-
Non-Specific Interactions: In some cases, 2'-F modified RNA has been observed to exhibit non-specific binding, particularly to retroviral reverse transcriptases.[2] This highlights the importance of rigorous counter-selection steps during the SELEX process.
Q4: What is PCR bias and how can it affect my 2'-modified aptamer selection?
PCR bias is the preferential amplification of certain sequences over others within a library during the PCR step of SELEX.[4][5] This can lead to a loss of sequence diversity in your library. In the context of 2'-modified aptamer selection, a notable issue is pyrimidine bias, where sequences rich in 2'-F modified pyrimidines are preferentially enriched, independent of their binding affinity to the target.[6] This bias can occur during the amplification and propagation steps of SELEX.[6] To mitigate this, it's crucial to minimize the number of PCR cycles and optimize amplification conditions.[4][5]
Troubleshooting Guides
Problem 1: Low Yield of Enriched Aptamers
Symptom: After several rounds of selection, there is no significant enrichment of target-binding sequences, as indicated by low binding signals in affinity assays.
| Possible Cause | Suggested Solution |
| Suboptimal Binding Buffer | Ensure the binding buffer composition (salts, pH) is identical to the one used during the initial selection, as even minor changes can affect aptamer folding and affinity. |
| Incorrect Aptamer Folding | Implement a proper folding protocol. A typical method involves heating the aptamer solution to 85-95°C for 5 minutes, followed by cooling on ice or at room temperature to allow for correct conformational folding.[7] |
| Loss of Aptamers During Washing Steps | Reduce the stringency of the washing steps in the early rounds of SELEX (e.g., lower volume, fewer washes) to retain weak binders that may become high-affinity aptamers in later rounds. |
| Inefficient Elution | Ensure the elution method (e.g., heat, chemical denaturant) is effective for disrupting the aptamer-target interaction without damaging the aptamers. For heat elution, a temperature of 80-95°C for 5-10 minutes is common.[8] |
Problem 2: High Background or Non-Specific Binding
Symptom: A significant portion of the aptamer pool binds to the selection matrix (e.g., beads, filters) or to unrelated molecules, leading to a low signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Matrix Binding | Implement a pre-selection or counter-selection step where the library is incubated with the bare matrix (e.g., magnetic beads without the target) to remove matrix-binding sequences.[4] |
| Binding to Blocking Agents | If using blocking agents like BSA or tRNA, perform counter-selection against these components. |
| Insufficient Washing | Gradually increase the stringency of the washing steps in later rounds of SELEX (e.g., increase wash volume, duration, or add detergents like Tween-20) to remove non-specific binders.[9] |
| Non-specific Ionic Interactions | 2'-F modified transcripts can have increased ionic interactions.[2] Consider adjusting the salt concentration in your binding and wash buffers to minimize these effects. |
Problem 3: Issues with PCR Amplification
Symptom: Difficulty amplifying the aptamer pool after selection, observed as faint or no bands on a gel.
| Possible Cause | Suggested Solution |
| Insufficient Template | Ensure that enough bound aptamers are recovered from the selection step to serve as a template for PCR. Consider reducing the selection stringency if recovery is consistently low. |
| PCR Inhibition | Components from the elution buffer may be inhibiting the PCR reaction. Purify the eluted aptamers before amplification. |
| Suboptimal PCR Conditions | Optimize the PCR protocol, including annealing temperature, extension time, and the number of cycles. Keep the number of cycles to a minimum to avoid PCR bias.[4] |
| Enzyme Incompatibility | Use a polymerase that is known to efficiently amplify 2'-modified nucleic acids. Mutant T7 RNA polymerase is often used for the in vitro transcription step.[6] |
Quantitative Data Summary
The following tables summarize the impact of 2'-modifications on aptamer properties based on published data.
Table 1: Effect of 2'-Modifications on Nuclease Resistance
| Modification | Construct | Half-life in Serum | Reference |
| 2'-Fluoro (2'-F) | RNA | ~10 hours (human serum) | |
| 2'-O-Methyl (2'-OMe) | RNA | >240 hours (human serum) | |
| 2'-Amino (2'-NH2) | RNA | >1000-fold more stable than unmodified RNA (90% human serum) | [1] |
| Unmodified | DNA | ~5 hours (human serum) | |
| Unmodified | RNA | Rapidly degraded |
Table 2: Effect of 2'-Modifications on Binding Affinity (Kd)
| Aptamer Target | Modification | Approximate Kd | Fold Improvement vs. Unmodified | Reference |
| Thrombin | 2'-Fluoro | Lower nM range | ~4-fold | [1][10] |
| HIV-1 Integrase | 2'-Fluoroarabino Nucleic Acid (FANA) | 50-100 pM | >100-fold | [11][12] |
| Human Neutrophil Elastase | 2'-Fluoro | Not specified, but reasonable affinity reported | N/A | [13][14] |
Experimental Protocols
General Protocol for 2'-Modified Aptamer SELEX
This protocol outlines a general workflow for the selection of 2'-fluoro or 2'-amino modified RNA aptamers.
-
Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) library with a central random region (typically 30-80 nucleotides) flanked by constant regions for primer annealing.[4]
-
Amplify the ssDNA library via PCR to generate a double-stranded DNA (dsDNA) template.
-
Perform in vitro transcription using a mutant T7 RNA polymerase capable of incorporating 2'-modified NTPs (e.g., 2'-F-UTP and 2'-F-CTP) along with natural ATP and GTP to produce the modified RNA library.
-
-
Selection (Binding Step):
-
Immobilize the target protein on a solid support (e.g., magnetic beads, nitrocellulose filters).
-
Fold the RNA library by heating to 85-95°C for 5 minutes and then cooling on ice or at room temperature for 5-10 minutes.[7]
-
Incubate the folded RNA library with the immobilized target in an appropriate binding buffer.
-
-
Partitioning (Washing Step):
-
Wash the solid support to remove unbound and weakly bound RNA sequences. The stringency of the washes should be increased in later rounds of selection.
-
-
Elution:
-
Elute the bound RNA sequences from the target using heat, a high salt concentration, or a denaturing agent.
-
-
Amplification:
-
Reverse transcribe the eluted RNA to cDNA using a reverse transcriptase.
-
Amplify the cDNA via PCR to generate the dsDNA template for the next round of selection. A small aliquot should be analyzed by qPCR to monitor enrichment.
-
Repeat the in vitro transcription to regenerate the modified RNA pool for the subsequent round.
-
-
Counter-Selection (Optional but Recommended):
-
To enhance specificity, introduce counter-selection rounds. Incubate the aptamer pool with the immobilization matrix alone or with closely related, non-target molecules.[4] Discard the sequences that bind to the counter-target and proceed with the unbound fraction.
-
-
Sequencing and Analysis:
-
After 8-15 rounds of selection, clone and sequence the enriched aptamer pool using high-throughput sequencing to identify individual aptamer candidates.
-
Analyze the sequences to identify conserved motifs and families.
-
-
Characterization:
-
Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using filter binding assays, SPR, or ITC) and specificity.
-
Visualizations
Caption: Workflow for 2'-Modified Aptamer SELEX.
Caption: Troubleshooting Logic for Common SELEX Issues.
References
- 1. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. SELEX: Critical factors and optimization strategies for successful aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sequencing.roche.com [sequencing.roche.com]
- 6. Nucleotide Bias Observed with a Short SELEX RNA Aptamer Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for cell- and tissue-specific DNA aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A system for multiplexed selection of aptamers with exquisite specificity without counterselection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Modifications of Nucleic Acid Aptamers for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of 2′-Deoxy-2′-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of 2'-Deoxy-2'-Fluoroarabino Nucleic Acid (FANA) Aptamers That Bind HIV-1 Integrase with Picomolar Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2'-deoxy-2'-fluoroadenosine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired β-Anomer
| Potential Cause | Recommended Solution |
| Inadequate Anomeric Control: The glycosylation reaction may be producing a mixture of α and β anomers, with the α-anomer being the major product. | Optimize Glycosylation Conditions: Vary the Lewis acid catalyst, solvent, and temperature to favor the formation of the β-anomer. Consider using a participating group on the sugar donor to direct the stereochemistry. |
| Suboptimal Coupling Reagents: The choice of coupling agents and conditions can significantly impact the yield. | Screen Different Coupling Methods: Explore alternative coupling strategies, such as those employing thioglycosides or other activated sugar donors. |
| Degradation of Product: The product may be sensitive to the reaction or workup conditions. | Modify Workup Procedure: Employ milder workup conditions, such as using a buffered aqueous solution, and minimize exposure to strong acids or bases. |
Issue 2: Difficult Purification of the Final Product
| Potential Cause | Recommended Solution |
| Co-elution with Starting Materials or Byproducts: The product may have similar polarity to unreacted starting materials or side products, making chromatographic separation challenging. | Derivative-Based Purification: A strategy involving acetylation of the crude product can be employed. The acetylated derivative often has different chromatographic properties, allowing for easier separation from impurities like adenine. Subsequent deacetylation yields the pure product.[1] |
| Presence of Adenine Impurity: Adenine, a common impurity from the enzymatic synthesis route, can be difficult to remove by standard column chromatography.[1] | Selective Acetylation: React the crude product containing adenine with an acetylating reagent. The desired product will be diacetylated, while adenine remains unreacted. The difference in polarity allows for separation. The diacetylated product is then deacetylated to give the pure compound.[1] |
| Incomplete Reaction: The presence of unreacted starting materials complicates purification. | Drive Reaction to Completion: Use a slight excess of one of the key reagents or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to ensure completion. |
Issue 3: Incomplete Deprotection in Oligonucleotide Synthesis
| Potential Cause | Recommended Solution |
| Suboptimal Deprotection Conditions: The deprotection reagent may not be sufficiently potent, or the reaction time and temperature may be inadequate for complete removal of protecting groups.[2] | Verify and Optimize Deprotection Protocol: Ensure the deprotection conditions are appropriate for the specific protecting groups used. Consider increasing the deprotection time or temperature cautiously.[2] |
| Degraded Deprotection Reagent: The efficacy of reagents like ammonium hydroxide can diminish over time due to the loss of ammonia gas.[2] | Use Fresh Deprotection Reagents: Always use fresh, high-quality deprotection solutions to ensure maximum effectiveness.[2] |
| Steric Hindrance: In long or complex oligonucleotides, the accessibility of the deprotection reagent to all protecting groups can be limited by the molecule's secondary structure.[2] | Employ Stronger Deprotection Solutions: Consider using a more potent deprotection solution, such as AMA (a mixture of ammonium hydroxide and aqueous methylamine), to overcome steric hindrance. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing 2'-deoxy-2'-fluoroadenosine?
There are two main approaches for the synthesis of 2'-deoxy-2'-fluoroadenosine:
-
Convergent Synthesis: This method involves the coupling of a pre-synthesized fluorinated sugar moiety with a purine base. A common example is the glycosylation of silylated 2-fluoroadenine with a protected thioglycoside derivative.[3][4] This approach allows for greater flexibility in modifying both the sugar and the base independently.
-
De novo Synthesis from a Pre-existing Nucleoside: This strategy involves the chemical modification of a readily available nucleoside. For instance, 2'-deoxy-2'-fluoroadenosine can be synthesized from 2-aminoadenosine through a sequence of deaminative fluorination, silylation, deoxygenation, and desilylation.[5]
Q2: How can the formation of the undesired α-anomer be minimized during glycosylation?
The formation of the undesired α-anomer is a common challenge. To favor the β-anomer, consider the following:
-
Choice of Glycosyl Donor: The use of a thioglycoside as the glycosyl donor has been reported to yield a roughly 1:1 mixture of α- and β-anomers, which can then be separated chromatographically.[3]
-
Reaction Conditions: Optimization of the Lewis acid catalyst, solvent, and temperature can influence the anomeric ratio.
-
Neighboring Group Participation: Introducing a participating group at the C2' position of the sugar can help direct the incoming nucleobase to the β-face.
Q3: What are the key considerations for the purification of 2'-deoxy-2'-fluoroadenosine?
Purification can be challenging due to the presence of closely related impurities. Key considerations include:
-
Chromatography: Column chromatography is the most common method for purification. The choice of stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.[1]
-
Derivative Formation: As mentioned in the troubleshooting guide, converting the crude product to a derivative (e.g., an acetylated form) can significantly simplify purification by altering its chromatographic behavior relative to impurities.[1]
-
Pulping/Recrystallization: After chromatographic purification, pulping the solid product in a suitable solvent, such as ethanol or isopropanol, can further enhance its purity.[1]
Experimental Protocols & Data
Table 1: Purification of 2'-fluoro-2'-deoxyadenosine [1]
| Method | Starting Material | Reagents | Recovery Rate | Purity |
| Acetylation-Deacetylation | Crude 2'-fluoro-2'-deoxyadenosine (containing adenine) | Acetic anhydride, Triethylamine, 4-dimethylaminopyridine, Ammonia in Methanol | 83.3% | 98.8% |
| Column Chromatography | Crude 2'-fluoro-2'-deoxyadenosine | 200-300 mesh silica gel, Dichloromethane/Methanol (20:1 to 10:1) | 64.3% | 96.5% |
Protocol 1: Purification via Acetylation-Deacetylation [1]
-
Acetylation: The crude 2'-fluoro-2'-deoxyadenosine containing adenine is dissolved in DMF. Triethylamine and 4-dimethylaminopyridine are added, followed by acetic anhydride. The reaction mixture is stirred to form diacetylated 2'-fluoro-2'-deoxyadenosine.
-
Purification of Acetylated Product: The diacetylated product is purified to remove adenine and other impurities.
-
Deacetylation: The purified diacetylated 2'-fluoro-2'-deoxyadenosine is treated with a solution of ammonia in methanol to remove the acetyl groups.
-
Pulping: The resulting crude product is pulped in a solvent like ethanol or isopropanol to obtain the final pure 2'-fluoro-2'-deoxyadenosine.
Visualizations
Caption: Purification workflow for 2'-fluoro-2'-deoxyadenosine.
Caption: Troubleshooting logic for low product yield.
References
- 1. CN117447532A - Purification method of 2 '-fluoro-2' -deoxyadenosine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2',5'-dideoxy-2-fluoroadenosine and 2',5'-dideoxy-2,5'-difluoroadenosine: potent P-site inhibitors of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient synthesis of 2'-deoxy-2-fluoroadenosine; a potential prodrug for suicide gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying byproducts in "2-Amino-2'-deoxy-2'-fluoroadenosine" synthesis by MS
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers synthesizing 2-Amino-2'-deoxy-2'-fluoroadenosine and identifying byproducts using mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process starting from a commercially available nucleoside like 2-aminoadenosine. A general approach involves:
-
Protection of functional groups: The hydroxyl groups on the ribose sugar and the exocyclic amino group of the adenine base are protected to prevent unwanted side reactions.
-
Fluorination: A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom at the 2'-position of the sugar ring. This reaction often proceeds with an inversion of stereochemistry.[1]
-
Deprotection: The protecting groups are removed to yield the final product.
Alternatively, a convergent synthesis can be employed where a fluorinated sugar moiety is coupled with a protected 2-aminoadenine base.[2]
Q2: I am observing unexpected peaks in the mass spectrum of my reaction mixture. What could they be?
A2: Unexpected peaks in your mass spectrum likely correspond to unreacted starting materials, intermediates, or byproducts of the synthesis. Common byproducts in the synthesis of this compound can include:
-
Unreacted Starting Material/Intermediates: Incomplete reactions can lead to the presence of the starting nucleoside or partially protected intermediates.
-
Elimination Byproducts: The use of fluorinating agents like DAST can sometimes lead to elimination reactions, forming a double bond in the sugar ring.[2]
-
Hydrolysis Byproducts: If water is present in the reaction, the fluorinating agent can be consumed, and the intermediate carbocation can be quenched by water, leading to the formation of a hydroxyl group instead of the desired fluorine.[2]
-
Regioisomers: In some cases, fluorination might occur at a different position on the sugar ring, leading to the formation of regioisomers.
-
Degradation Products: Nucleosides can be sensitive to harsh reaction conditions, which may lead to degradation.[3]
Refer to the quantitative data table below for the expected mass-to-charge ratios (m/z) of the target product and potential byproducts.
Troubleshooting Guide
Problem 1: The mass spectrum shows a peak corresponding to the starting material, but little to no product.
-
Possible Cause: The fluorination reaction is incomplete.
-
Solution:
-
Reaction Time/Temperature: Increase the reaction time or temperature according to established protocols. Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC) or LC-MS.[3]
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the fluorinating agent is used. An excess may be required to drive the reaction to completion.
-
Reagent Quality: The fluorinating agent may have degraded. Use a fresh batch of the reagent.
-
Problem 2: I see a peak with a mass corresponding to the elimination of HF from my product.
-
Possible Cause: An elimination side reaction has occurred, leading to the formation of an unsaturated nucleoside. This is a known side reaction when using reagents like DAST.[2]
-
Solution:
-
Reaction Conditions: Lower the reaction temperature to favor the substitution reaction over elimination.
-
Fluorinating Agent: Consider using an alternative, milder fluorinating agent if elimination is a persistent issue.
-
Problem 3: A peak with a mass corresponding to the starting material minus the mass of a protecting group is observed.
-
Possible Cause: Premature deprotection of one of the protecting groups has occurred.
-
Solution:
-
Reaction Conditions: Review the reaction conditions (e.g., pH, temperature) to ensure they are compatible with the protecting groups used.
-
Protecting Group Strategy: If premature deprotection is a recurring issue, consider using more robust protecting groups for the sensitive functional groups.[3]
-
Quantitative Data
The following table summarizes the calculated monoisotopic masses and expected m/z values for the protonated molecule [M+H]⁺ of this compound and its potential byproducts. This will aid in the identification of species in your mass spectrum.
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ |
| This compound (Target Product) | C₁₀H₁₃FN₆O₃ | 284.1033 | 285.1111 |
| 2-Aminoadenosine (Starting Material) | C₁₀H₁₄N₆O₄ | 282.1077 | 283.1155 |
| 2-Amino-2',3'-didehydro-2',3'-dideoxyadenosine (Elimination Byproduct) | C₁₀H₁₂N₆O₂ | 248.1022 | 249.1100 |
| 2-Amino-arabino-adenosine (Hydrolysis Byproduct) | C₁₀H₁₄N₆O₄ | 282.1077 | 283.1155 |
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol is a generalized representation and may require optimization based on specific protecting groups and reaction scales.
-
Protection of 2-Aminoadenosine:
-
Dissolve 2-aminoadenosine in a suitable solvent (e.g., pyridine).
-
Add the protecting group reagents (e.g., TBDMSCl for hydroxyls, and a suitable protecting group for the exocyclic amine) in a stepwise manner at controlled temperatures.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Purify the fully protected nucleoside by column chromatography.
-
-
Fluorination:
-
Dissolve the protected nucleoside in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of DAST in the same solvent.
-
Allow the reaction to warm to the desired temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the fluorinated, protected nucleoside in a suitable solvent.
-
Add the deprotecting agent (e.g., TBAF for silyl groups, followed by appropriate deprotection of the base).
-
Stir the reaction at room temperature until deprotection is complete (monitor by TLC/LC-MS).
-
Purify the final product, this compound, by HPLC.
-
Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Method:
-
Column: Use a C18 reverse-phase column suitable for polar analytes.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Scan: Perform a full MS scan to detect the molecular ions of the expected product and byproducts.
-
MS/MS Fragmentation: For confirmation, perform tandem MS (MS/MS) on the ion of interest. A characteristic fragmentation is the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the protonated 2-aminoadenine base (m/z 151.0678).
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for identifying byproducts by MS.
References
Validation & Comparative
A Comparative Analysis of the Antiviral Efficacy of 2-Amino-2'-deoxy-2'-fluoroadenosine and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral properties of the investigational nucleoside analog, 2-Amino-2'-deoxy-2'-fluoroadenosine, and the broad-spectrum antiviral drug, Ribavirin. The following sections present a comprehensive overview of their mechanisms of action, quantitative antiviral efficacy, and the experimental protocols used to derive these findings.
Mechanism of Action
The antiviral activity of both compounds stems from their ability to interfere with viral replication, albeit through distinct molecular pathways.
This compound , like other 2'-fluoro-substituted nucleoside analogs, functions as a viral polymerase inhibitor. Following uptake into the host cell, it undergoes intracellular phosphorylation by host cell kinases to its active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. The presence of the 2'-fluoro modification leads to chain termination, thereby halting viral replication.[1]
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a substrate analog for viral RNA-dependent RNA polymerases, directly inhibiting their activity.[3][6]
-
Lethal Mutagenesis: The incorporation of ribavirin triphosphate into viral RNA can induce mutations in the viral genome, leading to the production of non-viable viral progeny, a phenomenon known as "error catastrophe".[3]
-
Immunomodulation: Ribavirin can modulate the host immune response, promoting a Th1-type cytokine profile, which enhances the antiviral immune response.[3][4]
Diagram: Signaling Pathway of this compound
Caption: Intracellular activation and mechanism of action of this compound.
Diagram: Multifaceted Signaling Pathway of Ribavirin
Caption: The multiple mechanisms contributing to the antiviral activity of Ribavirin.
Quantitative Comparison of Antiviral Efficacy
The following tables summarize the in vitro antiviral activity of 2'-fluoro-substituted nucleoside analogs (as surrogates for this compound) and Ribavirin against a range of viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral activity, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the therapeutic window of the compound.
Table 1: Antiviral Activity of 2'-Fluoro-Substituted Nucleoside Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 2'-deoxy-2'-fluoroguanosine | Influenza A (H7N1) | Chicken Embryo Cells | 1.44 | >100 | >69 |
| 2'-deoxy-2'-fluoroguanosine | Herpes Simplex Virus-1 | Chicken Embryo Cells | 0.093 | >100 | >1075 |
| 4′-ethynyl-2-fluoro-2′-deoxyadenosine | HIV-1 | MT-4 | 0.000073 | >100 | >1,369,863 |
| 3′-deoxy-3′-fluoroadenosine | Tick-borne Encephalitis Virus | PS | 1.6 - 2.2 | >25 | >11.4 - 15.6 |
| 3′-deoxy-3′-fluoroadenosine | Zika Virus | PS | 1.1 - 1.6 | >25 | >15.6 - 22.7 |
| 3′-deoxy-3′-fluoroadenosine | West Nile Virus | PS | 3.7 - 4.7 | >25 | >5.3 - 6.8 |
| 2'-deoxy-2'-fluoro-2'-C-methyl-7-deaza-adenine analog | Hepatitis C Virus | Huh-7 | <10 | >100 | >10 |
Data for 2'-fluoro-substituted nucleoside analogs are presented as surrogates due to limited publicly available data for this compound. Sources:[7][8][9][10][11]
Table 2: Antiviral Activity of Ribavirin
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Flaviviridae | Hepatitis C Virus | Huh-7 | 1.5 - 10 | >100 | >10 - 67 |
| Paramyxoviridae | Respiratory Syncytial Virus | HEp-2 | 5.6 - 21.7 | >400 | >18.4 - 71.4 |
| Orthomyxoviridae | Influenza A virus | MDCK | 2.5 - 22.5 | >1000 | >44.4 - 400 |
| Coronaviridae | SARS-CoV | Caco-2 | 29.9 | >4095 | >137 |
| Hantaviridae | Hantaan Virus | Vero E6 | 2.65 | >100 | >37.7 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide for determining antiviral activity and cytotoxicity.
Plaque Reduction Assay (for EC50 Determination)
This assay is a functional method to quantify the number of infectious virus particles and determine the concentration of an antiviral compound that inhibits virus replication by 50%.
Diagram: Experimental Workflow for Plaque Reduction Assay
Caption: Step-by-step workflow of the Plaque Reduction Assay.
Methodology:
-
Cell Seeding: Plate susceptible host cells into 6- or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilution.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Overlay: After the adsorption period, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
MTT Assay (for CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
Diagram: Experimental Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay is used to specifically measure the inhibition of Hepatitis C Virus (HCV) RNA replication.
Methodology:
-
Cell Line: Utilize a human hepatoma cell line (e.g., Huh-7) that has been engineered to contain an HCV subgenomic replicon. This replicon is a portion of the HCV genome that can replicate autonomously within the cell and often contains a reporter gene (e.g., luciferase).
-
Compound Treatment: Plate the replicon-containing cells in a 96-well plate and treat them with serial dilutions of the test compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for HCV RNA replication and the expression of the reporter gene.
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
-
Data Analysis: The level of reporter gene activity is directly proportional to the level of HCV RNA replication. The percentage of inhibition is calculated relative to the untreated control cells. The EC50 value is determined from the dose-response curve.
References
- 1. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 2. sterispharma.com [sterispharma.com]
- 3. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Antiviral activity of 2'-deoxy-2'-fluoroguanosine against influenza and herpes simplex viruses in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pan-viral efficacy profile of ribavirin: quantitative potency and safety landscape across virus families [pharmacia.pensoft.net]
- 12. public.pensoft.net [public.pensoft.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Thermal Stability: 2'-F, 2-NH2-A Modified RNA vs. LNA
For researchers, scientists, and drug development professionals, the thermal stability of modified oligonucleotides is a critical parameter influencing the efficacy and specificity of therapeutic and diagnostic applications. This guide provides a detailed comparison of the thermal stability conferred by 2'-Amino-2'-deoxy-2'-fluoroadenosine (2'-F, 2-NH2-A) modified RNA and Locked Nucleic Acid (LNA) modified RNA, supported by available experimental data.
The quest for enhanced binding affinity and nuclease resistance in oligonucleotide-based therapeutics has led to the development of numerous chemical modifications. Among these, modifications at the 2' position of the ribose sugar have proven particularly effective. This guide focuses on a comparative analysis of two such modifications: the less common 2'-Amino-2'-deoxy-2'-fluoroadenosine and the widely adopted Locked Nucleic Acid (LNA).
Enhanced Thermal Stability: A Head-to-Head Comparison
The melting temperature (Tm) of a nucleic acid duplex is a direct measure of its thermal stability. An increase in Tm indicates a stronger and more stable binding between the oligonucleotide and its target sequence.
Locked Nucleic Acid (LNA) is a class of RNA analogs where the ribose ring is "locked" in an A-form conformation by a methylene bridge between the 2'-oxygen and the 4'-carbon. This pre-organization of the sugar moiety leads to a significant increase in the thermal stability of duplexes.[1][2] For each incorporated LNA monomer, the melting temperature (Tm) of the duplex can increase by a substantial 2–10°C.[3]
2'-Fluoro (2'-F) RNA modifications, where the 2'-hydroxyl group is replaced by a fluorine atom, also enhance thermal stability. This modification favors an A-form helix, similar to LNA, resulting in an increased Tm of approximately 1-2°C per substitution.[4][5]
A study directly comparing the stabilizing effects of various modifications established a clear hierarchy: PS-DNA < DNA < RNA < 2′-F RNA < LNA. This places LNA as the modification conferring the highest thermal stability among the tested candidates.
Quantitative Data Summary
The following table summarizes the reported increases in melting temperature (ΔTm) for LNA and 2'-F RNA modifications.
| Modification | ΔTm per Modification (°C) | Reference |
| Locked Nucleic Acid (LNA) | +2 to +10 | [3] |
| 2'-Fluoro (2'-F) RNA | +1 to +2 | [4][5] |
Chemical Structures
The chemical structures of the native adenosine ribonucleoside and the modified nucleosides are depicted below.
Experimental Protocols
The thermal stability of oligonucleotide duplexes is typically determined by measuring the change in UV absorbance at 260 nm as a function of temperature.
UV Thermal Denaturation (Melting Temperature, Tm) Analysis:
-
Sample Preparation: Complementary oligonucleotides (one of which contains the modification of interest) are annealed in a buffer solution, commonly 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, at a pH of 7.0.
-
Denaturation and Annealing: The samples are first denatured by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for proper duplex formation.
-
Data Acquisition: The absorbance at 260 nm is monitored using a spectrophotometer with a temperature-controlled cuvette holder. The temperature is increased at a constant rate, typically 1°C per minute, from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplexes are dissociated. This is typically calculated from the maximum of the first derivative of the melting curve (dA/dT vs. T).
Conclusion
Based on the available data, LNA modifications provide a significantly greater enhancement in the thermal stability of RNA duplexes compared to 2'-F RNA modifications. While quantitative data for 2'-Amino-2'-deoxy-2'-fluoroadenosine is not yet available, the known stabilizing effects of its constituent modifications suggest it would likely offer a notable increase in Tm, potentially greater than that of 2'-F RNA alone. The choice of modification will ultimately depend on the specific application, balancing the need for high thermal stability with other factors such as synthesis cost and potential off-target effects. Further experimental studies are warranted to precisely quantify the thermal stability conferred by 2'-Amino-2'-deoxy-2'-fluoroadenosine and to fully elucidate its potential in therapeutic and diagnostic development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-2'-fluoro-2'-deoxyadenosine, 134444-47-6 | BroadPharm [broadpharm.com]
- 3. Synthesis and Some Properties of Modified Oligonucleotides. II. Oligonucleotides Containing 2′-Deoxy-2′-fluoro-β-D-arabinofuranosyl Pyrimidine Nucleosides | Semantic Scholar [semanticscholar.org]
- 4. 2-Amino-alpha-2'-deoxyadenosine increased duplex stability of methoxyethylphosphoramidate alpha-oligodeoxynucleotides with RNA target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nuclease Resistance: 2-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-ANA) Oligonucleotides vs. Phosphorothioates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics, enhancing resistance to nuclease degradation is a cornerstone of successful drug design. Unmodified oligonucleotides are rapidly cleared from circulation, limiting their therapeutic efficacy. This guide provides an objective comparison of two pivotal chemical modifications that significantly improve nuclease stability: 2-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-ANA) and phosphorothioates (PS).
Executive Summary
Both 2'-F-ANA and phosphorothioate modifications substantially increase the nuclease resistance of oligonucleotides compared to their unmodified counterparts. Phosphorothioate linkages, a first-generation modification, are well-established for conferring significant stability in biological fluids. The 2'-F-ANA modification, a second-generation advancement, not only enhances nuclease resistance but also offers favorable hybridization properties. Notably, the combination of a 2'-F-ANA sugar modification with a phosphorothioate backbone results in a synergistic increase in stability, offering a powerful strategy for developing robust oligonucleotide therapeutics.
Quantitative Data Comparison
The following table summarizes key quantitative data on the nuclease resistance of oligonucleotides with 2'-F-ANA and phosphorothioate modifications. It is important to note that the data is compiled from different studies, and direct side-by-side comparisons of identical sequences are limited. The experimental context is provided for accurate interpretation.
| Modification | Oligonucleotide Type | Matrix | Half-life / Stability Metric | Reference |
| Unmodified | siRNA | Fetal Bovine Serum | < 15 minutes | [1] |
| 2'-F-ANA | siRNA (fully modified sense strand) | Fetal Bovine Serum | ~5 - 6 hours | [1] |
| Phosphorothioate (PS) | Antisense Oligonucleotide (ASO) | Monkey Plasma | Distribution t½: 0.53 - 0.83 hours; Elimination t½: 35 - 50 hours | |
| Phosphorothioate (PS) | Antisense Oligonucleotide (ASO) | Plasma (various species) | Distribution t½: 1 - 2 hours | [2][3] |
| PS-2'-F-ANA | Antisense Oligonucleotide (ASO) | In vitro 3'-exonuclease digestion | >20-fold more stable than PS-DNA | [4] |
Note: Half-life (t½) values are highly dependent on the specific oligonucleotide sequence, length, overall modification pattern, and the biological matrix used for evaluation.
In-Depth Comparison of Nuclease Resistance
Phosphorothioate (PS) Oligonucleotides: The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone dramatically slows down enzymatic degradation by nucleases.[3][4] This modification is a widely adopted strategy in antisense and siRNA therapeutics to increase their in vivo half-life.[2] While highly effective at conferring nuclease resistance, high phosphorothioate content can sometimes lead to non-specific protein binding and potential toxicity.
2'-F-ANA Oligonucleotides: The introduction of a fluorine atom at the 2' position of the arabinose sugar in 2'-F-ANA enhances nuclease resistance by sterically hindering the approach of nuclease enzymes.[4] Studies have shown that the order of stability against snake venom phosphodiesterase is PS-DNA >> 2'-F-ANA > RNA > 2'-F-RNA, and for oligonucleotides with a standard phosphodiester backbone, 2'-F-ANA is more stable than unmodified DNA.
Synergistic Effect: The combination of a 2'-F-ANA modification with a phosphorothioate backbone has been shown to provide even greater nuclease resistance than either modification alone.[4] This synergistic effect makes PS-2'-F-ANA chimeric oligonucleotides particularly robust candidates for in vivo applications. For instance, PS-2'-F-ANA oligonucleotides have demonstrated over 20-fold greater stability against 3'-exonuclease hydrolysis compared to their PS-DNA counterparts.[4]
Experimental Methodologies
The assessment of nuclease resistance is a critical step in the preclinical development of oligonucleotide therapeutics. The following are detailed protocols for commonly employed assays.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Protocol:
-
Oligonucleotide Preparation: The test oligonucleotide (e.g., 2'-F-ANA modified, phosphorothioate modified, or an unmodified control) is typically labeled with a fluorescent dye or radioisotope for detection.
-
Incubation: The oligonucleotide is incubated in a serum-containing medium (e.g., 50%-90% fetal bovine serum or human serum) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs).
-
Reaction Quenching: The enzymatic degradation is stopped at each time point, often by adding a quenching buffer containing a chelating agent (e.g., EDTA) and/or by freezing the samples.
-
Analysis: The integrity of the oligonucleotide at each time point is analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis - PAGE), high-performance liquid chromatography (HPLC), or capillary electrophoresis (CE).
-
Quantification: The amount of intact oligonucleotide at each time point is quantified by densitometry of the gel bands or by integrating the peak areas from the chromatograms.
-
Half-life Calculation: The half-life of the oligonucleotide is determined by plotting the percentage of intact oligonucleotide against time and fitting the data to an exponential decay curve.
Nuclease Digestion Assay
This assay assesses the stability of oligonucleotides against specific nucleases.
Protocol:
-
Oligonucleotide and Nuclease Preparation: The test and control oligonucleotides are prepared. A specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity, or a specific endonuclease) is prepared in its appropriate reaction buffer.
-
Reaction Initiation: The nuclease is added to the oligonucleotide solution to initiate the digestion reaction.
-
Incubation: The reaction mixture is incubated at the optimal temperature for the nuclease (typically 37°C).
-
Time Points and Quenching: Aliquots are taken at different time intervals, and the reaction is stopped as described in the serum stability assay.
-
Analysis and Quantification: The degradation products are analyzed and quantified using PAGE, HPLC, or CE. The rate of degradation can be determined by monitoring the disappearance of the full-length oligonucleotide over time.
Visualizing the Experimental Workflow and Comparison
To further clarify the experimental process and the relationship between the modifications, the following diagrams are provided.
References
- 1. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of 2'-Amino-RNA and 2'-F-ANA Modifications on RNA Duplex Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid research and therapeutic development. Modifications to the 2'-position of the ribose sugar are particularly crucial as they can significantly alter the conformational and thermodynamic properties of RNA duplexes, thereby influencing their stability, nuclease resistance, and biological activity. This guide provides a detailed comparison of two important 2'-modifications: 2'-amino-2'-deoxyadenosine (a type of 2'-amino-RNA) and 2'-deoxy-2'-fluoroadenosine (a component of 2'-fluoroarabinonucleic acid, 2'-F-ANA), on the conformation of RNA duplexes.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative and qualitative effects of incorporating 2'-amino-RNA and 2'-F-ANA modifications into RNA duplexes.
| Feature | 2'-Amino-RNA Modification | 2'-F-ANA Modification |
| Effect on Thermal Stability (Tm) | Generally destabilizing. A single 2'-amino-2'-deoxycytidine can lower the Tm of an RNA duplex.[1] However, a 2-amino-alpha-2'-deoxyadenosine in a methoxyethylphosphoramidate backbone has been shown to increase Tm by approximately +2°C per modification.[2] The effect is pH-dependent due to the pKa of the 2'-amino group being ~6.2.[1] | Consistently stabilizing. Increases the Tm of an RNA/RNA duplex by approximately +1.5 to +2.0°C per modification.[3] |
| Sugar Pucker Conformation | Tends to adopt a C3'-endo (North) conformation, typical of A-form RNA, but can be influenced by the local sequence and pH. | Prefers an O4'-endo (East) sugar pucker, which is conformationally intermediate between the C3'-endo (A-form RNA) and C2'-endo (B-form DNA) puckers.[4][5] |
| Helical Conformation of Duplex | Generally maintains an A-form helical geometry, characteristic of RNA duplexes. | Induces a conformation that is intermediate between A-form and B-form, often referred to as an "A-like" helix.[4] |
| Hydrogen Bonding Potential | The 2'-amino group can act as a hydrogen bond donor, potentially forming intra- or intermolecular hydrogen bonds. Its protonation state is pH-dependent. | The 2'-fluoro group is a weak hydrogen bond acceptor. |
Conformational Influence on RNA Duplexes
The distinct chemical nature of the 2'-amino and 2'-fluoro-arabino modifications leads to different conformational preferences in the sugar moiety, which in turn dictates the overall geometry of the RNA duplex.
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental techniques:
1. Thermal Denaturation (Melting Temperature) Analysis
-
Objective: To determine the thermal stability (Tm) of the RNA duplexes.
-
Methodology:
-
Sample Preparation: Complementary RNA strands, one or both of which are modified, are annealed in a buffered solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
UV Absorbance Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute).
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is typically the inflection point of the sigmoidal melting curve. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) can be derived from analyzing the shape of the melting curve at different oligonucleotide concentrations.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution structural information, including sugar pucker conformation and helical parameters.
-
Methodology:
-
Sample Preparation: The modified RNA duplex is dissolved in an appropriate buffer, often in D₂O to avoid the large water signal, or in a H₂O/D₂O mixture to observe exchangeable protons.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed. NOESY experiments are particularly crucial as they provide through-space distance constraints between protons.
-
Structural Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for molecular modeling programs to calculate a family of structures consistent with the experimental data. The sugar pucker conformation is determined by analyzing the coupling constants between sugar protons.
-
3. Circular Dichroism (CD) Spectroscopy
-
Objective: To determine the overall helical conformation of the RNA duplex.
-
Methodology:
-
Sample Preparation: The RNA duplex is prepared in a suitable buffer solution.
-
Spectral Measurement: The CD spectrum is recorded over a range of ultraviolet wavelengths (typically 200-320 nm).
-
Analysis: The shape and magnitude of the CD spectrum are characteristic of the nucleic acid's secondary structure. A-form RNA duplexes typically exhibit a strong positive band around 260-270 nm and a negative band around 210 nm. B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. Intermediate conformations will have spectral features that are a hybrid of these canonical forms.
-
Summary and Conclusion
The choice between 2'-amino-RNA and 2'-F-ANA modifications for a particular application will depend on the desired outcome. 2'-F-ANA is a reliable choice for enhancing the thermal stability of RNA duplexes while inducing an intermediate A/B-form helical geometry. This modification is particularly valuable in the design of antisense oligonucleotides and siRNAs where high affinity for the RNA target is paramount.
The impact of the 2'-amino-RNA modification is more nuanced and can be either destabilizing or stabilizing depending on the specific context and environmental pH. The presence of a titratable amino group offers the potential for creating pH-responsive RNA duplexes. Further research into the structural and thermodynamic consequences of 2'-amino modifications in various sequence contexts and backbone chemistries is warranted to fully harness its potential in the development of functional nucleic acid molecules. Researchers should carefully consider these conformational and stability profiles when designing modified oligonucleotides for therapeutic and research applications.
References
- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-alpha-2'-deoxyadenosine increased duplex stability of methoxyethylphosphoramidate alpha-oligodeoxynucleotides with RNA target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
In Vivo Toxicity of 2-Amino-2'-deoxy-2'-fluoroadenosine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity of analogs of 2-Amino-2'-deoxy-2'-fluoroadenosine, a class of molecules with significant therapeutic potential. Due to the limited publicly available in vivo toxicity data for this compound itself, this guide focuses on closely related and clinically relevant analogs, including 2-Chlorodeoxyadenosine (Cladribine) and 2-Fluorodeoxyadenosine. The information presented is intended to support preclinical research and drug development by offering insights into potential toxicity profiles and methodologies for their assessment.
Comparative Toxicity Data of Deoxyadenosine Analogs
The following table summarizes the available toxicity data for key deoxyadenosine analogs. It is important to note that direct quantitative comparisons can be challenging due to variations in study design, animal models, and administration routes.
| Compound | Animal Model | Route of Administration | Key Toxicity Findings | Reference |
| 2-Chlorodeoxyadenosine (Cladribine) | Human | Intravenous Infusion | The maximally tolerated dose in adult patients with acute myeloid leukemia was determined to be 17 mg/m²/day for 5 days. The dose-limiting toxicity was a degenerative neuropathic disorder.[1] Myelosuppression was also a significant adverse effect.[1] In patients with cutaneous lymphoma, infusion chemotherapy led to a near-complete depletion of blood monocytes within a week.[2] A dose of 0.1 mg/kg/day for seven days manifested low toxicity.[3] | [1][2][3] |
| 2-Fluorodeoxyadenosine | Mice | Not Specified | Exhibited significant chemotherapeutic activity against lymphoid leukemia L1210 in mice. Specific in vivo toxicity data such as LD50 or NOAEL is not readily available in the reviewed literature, but its activity suggests a toxicity profile that enables therapeutic use.[4] | [4] |
| 3'-Deoxy-3'-fluoroadenosine | Mice | Intraperitoneal | A dose of 25 mg/kg administered twice daily for 6 days was associated with moderate side effects, including ruffled hair and a hunched posture, which were reversible upon cessation of treatment.[5] A dose of 200 mg/kg/day was reported to be lethal.[5] | [5] |
| 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine | Not Specified | Not Specified | Described as having favorable toxic profiles and low toxicity.[6][7][8][9] In preclinical studies, it displayed low in vivo toxicity in Sprague-Dawley rats.[10] | [6][7][8][9][10] |
Experimental Protocols
Acute Oral Toxicity Assessment (Adapted from OECD Guideline 420)
This protocol outlines a stepwise procedure to assess the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents (typically female rats) are used.[11] Animals are acclimatized to the laboratory conditions before the study.
-
Housing and Fasting: Animals are housed in standard conditions with controlled temperature and humidity.[12] Before dosing, animals are fasted (food, but not water, is withheld overnight for rats).[13]
-
Dose Administration: The test substance is administered orally in a single dose via gavage.[14] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg body weight) based on a preliminary sighting study.[13]
-
Observation: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.[13] Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior.
-
Data Collection: Body weight is recorded weekly.[14] At the end of the observation period, all animals are subjected to gross necropsy.
-
Endpoint Analysis: The study aims to identify the dose that causes evident toxicity or mortality, allowing for classification according to the Globally Harmonized System (GHS).[11]
In Vivo Mitochondrial Toxicity Assessment
Mitochondrial dysfunction is a known mechanism of toxicity for many nucleoside analogs.[15] In vivo assessment can be complex, but several methods are employed.
-
Biomarker Analysis: Blood and urine samples are collected from treated and control animals to analyze for biomarkers of mitochondrial dysfunction, such as lactate, pyruvate, and specific amino acids.[16]
-
Histopathology: Target organs (e.g., liver, heart, muscle) are collected at necropsy. Tissues are processed for histopathological examination, with a focus on mitochondrial morphology using electron microscopy.
-
Respiratory Chain Complex Activity: Mitochondria can be isolated from fresh tissue samples (e.g., liver) to measure the activity of the electron transport chain complexes (I-V) using spectrophotometric or polarographic methods.[17]
-
In Vivo Imaging: Techniques like magnetic resonance spectroscopy (MRS) and positron emission tomography (PET) can be used in some research settings to non-invasively assess mitochondrial function in live animals.[16]
Visualizations
Signaling Pathway of Deoxyadenosine Analog-Induced Toxicity
Deoxyadenosine analogs exert their cytotoxic effects primarily through interference with DNA synthesis and repair, as well as by inducing apoptosis through mitochondrial pathways.[18]
Caption: Proposed mechanism of cytotoxicity for deoxyadenosine analogs.
Experimental Workflow for In Vivo Acute Toxicity Study
The following diagram illustrates a typical workflow for an acute toxicity study in rodents.
Caption: A generalized workflow for conducting an acute in vivo toxicity study.
References
- 1. Therapeutic and neurotoxic effects of 2-chlorodeoxyadenosine in adults with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorodeoxyadenosine (2-CdA): A Potent Chemotherapeutic and Immunosuppressive Nucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycytidine kinase-mediated toxicity of deoxyadenosine analogs toward malignant human lymphoblasts in vitro and toward murine L1210 leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine, a nucleoside reverse transcriptase inhibitor, is highly potent against all human immunodeficiency viruses type 1 and has low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine: a nucleoside reverse transcriptase inhibitor with highly potent activity against wide spectrum of HIV-1 strains, favorable toxic profiles, and stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine: a nucleoside reverse transcriptase inhibitor with highly potent activity against all HIV-1 strains, favorable toxic profiles and stability in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 12. scribd.com [scribd.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo assessment of mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 2'-Amino-2'-deoxy-2'-fluoroadenosine on siRNA Specificity and Potency: A Comparative Guide
In the rapidly evolving landscape of RNA interference (RNAi) therapeutics, the chemical modification of small interfering RNAs (siRNAs) is paramount for enhancing their clinical viability. Modifications to the sugar-phosphate backbone and nucleobases of siRNAs are crucial for improving their stability against nucleases, modulating their potency, and minimizing off-target effects. This guide provides a comparative analysis of siRNAs modified with 2'-Amino-2'-deoxy-2'-fluoroadenosine against other common chemical modifications.
While direct quantitative data for siRNAs specifically incorporating 2'-Amino-2'-deoxy-2'-fluoroadenosine is limited in the currently available literature, this guide will draw comparisons from data on related 2'-fluoro and 2-amino purine modifications to provide a valuable resource for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of siRNA Modifications
The following tables summarize the known effects of various chemical modifications on the performance of siRNAs. It is important to note that the impact of any modification can be position-dependent and sequence-specific.
Table 1: Impact of Chemical Modifications on siRNA Potency and Specificity
| Modification | Position | Potency (IC50/EC50) | Impact on Specificity (Off-Target Effects) | References |
| Unmodified | - | Baseline | Prone to significant off-target effects, primarily mediated by the seed region (nucleotides 2-8 of the guide strand).[1][2][3][4] | [1][2][3][4] |
| 2'-O-Methyl (2'-OMe) | Throughout | Generally well-tolerated, can sometimes lead to a slight decrease in potency depending on the position.[5] | Can reduce off-target effects, particularly when placed at position 2 of the guide strand.[4] | [4][5] |
| 2'-Fluoro (2'-F) | Throughout | Often maintains or improves potency compared to unmodified siRNAs. A 2'-F modified siRNA targeting Factor VII was approximately twice as potent as the unmodified version in vivo.[6][7] | Can reduce immune stimulation.[6] The impact on sequence-dependent off-target effects is not as well-defined as for 2'-OMe. | [6][7] |
| 2,6-Diaminopurine (2-amino purine analog) | 5'-end of guide strand | Incorporation of multiple 2,6-diaminopurines at the 5'-end of the guide strand was shown to decrease RNAi activity.[8] | Can increase thermal stability of the duplex, which may negatively impact strand loading and specificity.[8] | [8] |
| 2'-Amino-2'-deoxy-2'-fluoroadenosine | Not Available | Data not available in the reviewed literature. | Data not available in the reviewed literature. | - |
Table 2: Impact of Chemical Modifications on siRNA Stability
| Modification | Serum Half-life | Nuclease Resistance | References |
| Unmodified | Very short (<5 minutes in some cases).[9] | Highly susceptible to degradation by endo- and exonucleases.[] | [9][] |
| 2'-O-Methyl (2'-OMe) | Significantly increased compared to unmodified siRNAs. | Provides substantial protection against nuclease degradation. | [5] |
| 2'-Fluoro (2'-F) | Significantly increased. A 2'-F modified siRNA had a half-life of over 24 hours in serum, whereas the unmodified version was degraded within 4 hours.[6] | Confers significant nuclease resistance.[6] | [6] |
| 2'-Amino-2'-deoxy-2'-fluoroadenosine | Data not available in the reviewed literature. | Expected to have increased nuclease resistance due to the 2'-fluoro modification. The 2'-amino group might also contribute to stability. | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective evaluation of modified siRNAs.
In vitro siRNA Potency Assay (Luciferase Reporter Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an siRNA using a luciferase reporter system.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., HeLa, HEK293T) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
2. Co-transfection:
- Prepare a master mix of the luciferase reporter plasmid (containing the target sequence for the siRNA) and a control plasmid (e.g., Renilla luciferase for normalization) in a serum-free medium.
- Prepare serial dilutions of the modified and control siRNAs in a separate serum-free medium.
- Mix the siRNA dilutions with a transfection reagent (e.g., Lipofectamine) and incubate according to the manufacturer's instructions to allow complex formation.
- Add the plasmid master mix to the siRNA-lipid complexes.
- Add the final transfection mixture to the cells in the 96-well plate.
3. Luciferase Assay:
- Incubate the cells for 24-48 hours post-transfection.
- Lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency.
- Plot the normalized luciferase activity against the logarithm of the siRNA concentration.
- Fit the data to a dose-response curve to determine the IC50 value for each siRNA.
Off-Target Effect Analysis (RNA-Sequencing)
RNA-Sequencing (RNA-Seq) provides a comprehensive view of the transcriptome and is a powerful tool for identifying off-target effects.
1. Cell Treatment:
- Transfect the cells with the modified siRNA, a non-targeting control siRNA, and a mock transfection control at a concentration known to be effective for on-target knockdown.
2. RNA Extraction:
- After 24-72 hours of incubation, harvest the cells and extract total RNA using a suitable kit, ensuring high purity and integrity.
3. Library Preparation and Sequencing:
- Prepare RNA-Seq libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
- Sequence the libraries on a high-throughput sequencing platform.
4. Data Analysis:
- Perform quality control on the raw sequencing reads.
- Align the reads to a reference genome.
- Quantify gene expression levels.
- Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the modified siRNA compared to the controls.
- Use bioinformatics tools to identify potential off-target genes with seed sequence complementarity to the siRNA.
Serum Stability Assay (Polyacrylamide Gel Electrophoresis)
This assay assesses the stability of siRNAs in the presence of serum nucleases.
1. Incubation in Serum:
- Incubate the modified and unmodified siRNAs at a specific concentration in 50-90% fetal bovine serum (FBS) or human serum at 37°C.
- Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
- Immediately stop the degradation reaction by adding a chelating agent like EDTA and freezing the samples.
2. Sample Preparation:
- Thaw the samples and add a loading dye.
3. Polyacrylamide Gel Electrophoresis (PAGE):
- Run the samples on a non-denaturing polyacrylamide gel.
- Include a lane with the untreated siRNA as a control.
4. Visualization and Analysis:
- Stain the gel with a nucleic acid stain (e.g., SYBR Gold).
- Visualize the bands under UV light.
- Quantify the intensity of the intact siRNA band at each time point to determine the degradation rate and half-life. Intact siRNA will migrate as a distinct band, while degraded fragments will appear as a smear or will not be visible.
Mandatory Visualizations
Diagrams illustrating key biological pathways and experimental procedures enhance understanding.
Caption: The RNA interference (RNAi) signaling pathway.
Caption: Experimental workflow for evaluating siRNA performance.
References
- 1. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 2. Whole-Genome Thermodynamic Analysis Reduces siRNA Off-Target Effects | PLOS One [journals.plos.org]
- 3. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 4. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siRNA function in RNAi: A chemical modification analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modification of siRNA Bases to Probe and Enhance RNA Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Incorporation of 2-Amino-2'-deoxy-2'-fluoroadenosine: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of modified oligonucleotides is paramount to ensuring their efficacy and safety. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for validating the incorporation of 2-Amino-2'-deoxy-2'-fluoroadenosine, a modification of growing interest in therapeutic oligonucleotide development.
The successful incorporation of modified nucleotides is a critical quality attribute of synthetic oligonucleotides. Mass spectrometry (MS) has emerged as a gold standard for this validation due to its ability to provide precise molecular weight information. This guide will delve into the application of MS for this purpose and compare its performance with other widely used analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), providing supporting experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical technique for validating the incorporation of this compound depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, absolute mass confirmation, or high-throughput screening.
| Feature | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Primary Information | Molecular Weight, Sequence Confirmation | Purity, Quantity | Purity, Size-based Separation |
| Specificity | Very High (confirms exact mass of the modified oligonucleotide) | Moderate (retention time can be indicative but not definitive) | High (excellent resolution for size variants) |
| Sensitivity | High (picomole to femtomole range) | Moderate (nanomole to picomole range) | High (nanomole to picomole range) |
| Quantitative Accuracy | Good (with appropriate internal standards) | Excellent (well-established for purity and concentration) | Good (for relative quantification of impurities) |
| Throughput | Moderate to High | High | High |
| Limitations | Ion suppression effects, potential for adduct formation | Does not provide direct molecular weight confirmation | Limited structural information |
Mass Spectrometry: The Gold Standard for Incorporation Validation
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the definitive confirmation of this compound incorporation.[1] The fundamental principle lies in the comparison of the experimentally measured molecular weight of the synthesized oligonucleotide with its theoretically calculated mass. A match between these values provides strong evidence of successful incorporation.
Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), which involves fragmentation of the oligonucleotide ion. The resulting fragment ions provide sequence information, allowing for the precise localization of the modification within the oligonucleotide chain.
Caption: Workflow for validation of this compound incorporation by LC-MS.
Alternative Validation Methods
While mass spectrometry provides unequivocal evidence of incorporation, other techniques offer complementary information, particularly regarding purity and the presence of closely related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a robust and widely used method for assessing the purity of synthetic oligonucleotides.[2] While it does not directly confirm the mass, a successful incorporation of this compound will result in a predictable shift in the oligonucleotide's retention time compared to its unmodified counterpart. This method is excellent for quantifying the purity of the final product and detecting failure sequences (n-1 mers).
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their size-to-charge ratio. It offers very high resolution and is particularly effective at separating oligonucleotides that differ by a single nucleotide. Similar to HPLC, a change in migration time can indicate the successful incorporation of the modified nucleoside. CE is a powerful tool for assessing the purity of the oligonucleotide product.
Caption: Conceptual comparison of the primary information provided by each technique.
Experimental Protocols
LC-MS for Intact Mass Analysis
This protocol is a representative method for the analysis of an oligonucleotide containing this compound.
A. Sample Preparation:
-
Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
-
For analysis, dilute the stock solution to 1-10 µM in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
B. LC-MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[3]
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 60 °C.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Data Acquisition: Full scan mode from m/z 500 to 2000.
C. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the oligonucleotide.
-
Compare the measured mass to the theoretical mass calculated for the oligonucleotide with the incorporated this compound.
Enzymatic Digestion Followed by LC-MS for Sequence Verification
This method can be used to confirm the location of the modified nucleotide within the sequence.[4]
A. Enzymatic Digestion:
-
To 1 nmol of the oligonucleotide, add 1 µL of snake venom phosphodiesterase (1 U/µL) and 1 µL of calf intestinal phosphatase (1 U/µL).
-
Add 10 µL of a 20 mM ammonium acetate buffer (pH 9.0).
-
Incubate the mixture at 37 °C for 2 hours.
-
Terminate the reaction by heating at 95 °C for 5 minutes.
B. LC-MS Analysis of Nucleosides:
-
Analyze the digested sample using the LC-MS system with a C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor for the expected mass of the this compound nucleoside alongside the canonical nucleosides.
C. Data Analysis:
-
Quantify the relative abundance of each nucleoside. The presence and expected ratio of the modified nucleoside confirm its incorporation.
HPLC for Purity Analysis
A. Sample Preparation:
-
Prepare the oligonucleotide sample as described in the LC-MS protocol.
B. HPLC Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating the oligonucleotide from its impurities (e.g., 5% to 30% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
C. Data Analysis:
-
Integrate the peak areas of the main product and any impurities.
-
Calculate the purity of the oligonucleotide as the percentage of the main peak area relative to the total peak area.
Conclusion
The validation of this compound incorporation is a critical step in the development of modified oligonucleotides. Mass spectrometry, particularly LC-MS, stands out as the most definitive method, providing direct confirmation of the molecular weight and enabling sequence verification. While HPLC and CE are powerful techniques for assessing purity and detecting synthesis-related impurities, they provide indirect evidence of incorporation. A comprehensive validation strategy often employs a combination of these techniques to ensure the identity, purity, and quality of the final oligonucleotide product.
References
A Comparative Analysis of 2-Amino-2'-deoxy-2'-fluoroadenosine and Other Purine Analogs in Ribozyme Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic nucleoside analog, 2-Amino-2'-deoxy-2'-fluoroadenosine, and other purine analogs in the context of ribozyme activity. By examining the structural and functional consequences of purine modifications, this document aims to inform the rational design of modified oligonucleotides for therapeutic and research applications. The information presented is supported by experimental data from published studies.
Introduction to Purine Analogs in Ribozyme Research
Ribozymes, or catalytic RNAs, play crucial roles in various biological processes and hold significant promise as therapeutic agents. Their catalytic activity is often highly dependent on their three-dimensional structure, which is stabilized by a network of interactions involving specific functional groups on the nucleobases and the ribose sugar. The introduction of purine analogs into a ribozyme sequence is a powerful tool to probe these interactions and to enhance properties such as nuclease resistance and catalytic efficiency.
Modifications at the 2'-position of the ribose sugar are of particular interest. The 2'-hydroxyl group is a key player in the catalytic mechanism of many ribozymes, acting as a nucleophile in self-cleavage reactions. Altering this position with substitutions like fluorine or an amino group can have profound effects on the ribozyme's folding, stability, and catalytic activity. This guide focuses on the comparative effects of this compound and other relevant purine analogs on the performance of the well-characterized hammerhead ribozyme.
Comparative Kinetic Data
The following table summarizes the kinetic parameters of a hammerhead ribozyme incorporating various purine analogs. The data is compiled from studies investigating the impact of modifications at the purine base and the 2'-position of the ribose. While direct kinetic data for this compound in a ribozyme context is not extensively available in the literature, the presented data for related analogs provides valuable insights into its expected behavior.
| Purine Analog at Adenosine Positions | Metal Cofactor | kcat (min⁻¹) | KM (µM) | kcat/KM (M⁻¹min⁻¹) | Reference |
| Unmodified Adenosine (Wild-Type) | MgCl₂ | ~1.0 | ~0.04 | ~2.5 x 10⁷ | [1][2] |
| 2'-Fluoroadenosine | MgCl₂ | No detectable activity | - | - | [1] |
| 2'-Fluoroadenosine | MnCl₂ | Activity retained | Unaltered | Decreased | [1] |
| 2'-Deoxyadenosine | MgCl₂ | Little change in rate | - | - | [3] |
| Inosine (at Guanosine position G10) | MgCl₂ | Drastic decrease | Increased | Decreased | [3] |
| 2-Aminopurine (at Guanosine position) | - | - | - | - | [4] |
Note: The data for Inosine and 2-Aminopurine are for substitutions at a critical guanosine residue within the hammerhead ribozyme's catalytic core, highlighting the importance of the 2-amino group of purines in catalysis. The study on 2'-Fluoroadenosine suggests that while the 2'-fluoro modification can be detrimental to catalysis with Mg²⁺, some activity can be rescued with Mn²⁺, indicating a change in the metal ion coordination in the active site.
Experimental Protocols
Synthesis of Modified Ribozymes
Modified ribozymes are typically synthesized using solid-phase phosphoramidite chemistry. For the incorporation of analogs like this compound, the corresponding phosphoramidite building block is required.
Protocol for In Vitro Transcription of Ribozymes with Modified Nucleotides:
-
Template Preparation: A double-stranded DNA template encoding the ribozyme sequence downstream of a T7 RNA polymerase promoter is prepared by PCR or plasmid linearization.
-
Transcription Reaction: The in vitro transcription reaction is set up in a buffer containing Tris-HCl, MgCl₂, DTT, and spermidine. The reaction mixture includes T7 RNA polymerase, the DNA template, and a mixture of the four nucleoside triphosphates (NTPs). For incorporation of a modified nucleoside, the corresponding modified NTP (e.g., this compound triphosphate) is added to the reaction, either completely replacing its natural counterpart or in a specific ratio.
-
Incubation: The reaction is incubated at 37°C for 2-4 hours.
-
Purification: The transcribed RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE). The band corresponding to the full-length ribozyme is excised, and the RNA is eluted from the gel.
A modified in vitro transcription protocol that can enhance ribozyme cleaving efficiency and RNA yield involves cyclic elevated incubation temperatures and increased concentrations of GTPs.[5][6][7]
Ribozyme Cleavage Assay (Kinetic Analysis)
The catalytic activity of the modified ribozymes is assessed by measuring the rate of cleavage of a substrate RNA.
Protocol for Single-Turnover Kinetics:
-
Substrate Labeling: The RNA substrate is typically labeled at the 5'-end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP for easy detection and quantification.
-
Reaction Setup: The ribozyme and the labeled substrate are separately denatured and then renatured in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Initiation of Reaction: The cleavage reaction is initiated by the addition of a metal cofactor, typically MgCl₂ (e.g., to a final concentration of 10 mM).
-
Time Points: Aliquots are taken at various time points and the reaction is quenched by the addition of a stop solution containing EDTA and loading dye.
-
Analysis: The cleavage products are separated from the uncleaved substrate by denaturing PAGE. The gel is exposed to a phosphor screen, and the bands are quantified. The fraction of cleaved substrate is plotted against time, and the data are fitted to a single-exponential equation to determine the observed rate constant (k_obs).
-
Determination of kcat and KM: To determine the catalytic rate constant (kcat) and the Michaelis constant (KM), cleavage reactions are performed under multiple-turnover conditions with varying substrate concentrations. The initial rates of cleavage are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.[1][3]
Visualizing the Impact of Purine Analogs
The following diagrams illustrate key concepts related to the study of purine analogs in ribozyme activity.
Discussion and Conclusion
The study of purine analogs in ribozymes provides critical insights into the catalytic mechanisms of these RNA enzymes. The available data suggests that modifications at the 2'-position of adenosine can significantly impact the catalytic activity of the hammerhead ribozyme. The complete loss of activity with 2'-fluoroadenosine in the presence of Mg²⁺ highlights the crucial role of the 2'-hydroxyl group in coordinating this essential metal cofactor.[1] The partial rescue of activity with Mn²⁺ suggests that different metal ions can interact with the modified active site in distinct ways.[1]
For the target compound, This compound , we can infer its potential effects based on the known impacts of its constituent modifications. The 2'-fluoro group is likely to disrupt Mg²⁺ binding and reduce catalytic activity, similar to 2'-fluoroadenosine. The 2-amino group on the purine base, however, has been shown to be important for catalysis in the hammerhead ribozyme, particularly at guanosine positions.[3] Its presence in this compound might partially compensate for the negative effect of the 2'-fluoro modification, potentially through alternative hydrogen bonding interactions within the active site.
Further experimental investigation is required to precisely determine the kinetic parameters of ribozymes containing this compound. Such studies will provide a more complete understanding of how combined modifications at the sugar and base moieties influence ribozyme structure and function. This knowledge will be invaluable for the design of novel ribozyme-based therapeutics with enhanced stability and catalytic efficiency.
References
- 1. pnas.org [pnas.org]
- 2. Hammerhead ribozyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of specific purine amino and hydroxyl groups for efficient cleavage by a hammerhead ribozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Modified In Vitro Transcription Approach to Improve RNA Synthesis and Ribozyme Cleavage Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 2'-Amino-2'-deoxy-2'-fluoroadenosine and 2'-Amino-2'-deoxyguanosine in Aptamers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of modified nucleotides is a critical step in the design of aptamers with enhanced therapeutic and diagnostic potential. This guide provides a detailed comparison of two key purine analogs, 2'-Amino-2'-deoxy-2'-fluoroadenosine and 2'-amino-2'-deoxyguanosine, focusing on their impact on aptamer performance. While direct comparative studies are limited, this document synthesizes available data on the individual contributions of 2'-fluoro and 2'-amino modifications to purines within aptamers, offering valuable insights for informed decision-making in aptamer development.
The introduction of modifications at the 2'-position of the ribose sugar is a widely adopted strategy to improve the in vivo stability and binding affinity of nucleic acid aptamers. Both 2'-fluoro and 2'-amino modifications have demonstrated significant potential in enhancing aptamer properties, primarily by conferring resistance to nuclease degradation. This guide will delve into the specific attributes of aptamers incorporating 2'-Amino-2'-deoxy-2'-fluoroadenosine and 2'-amino-2'-deoxyguanosine, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the optimal modification for your research needs.
Performance Comparison: A Side-by-Side Analysis
While a single study directly comparing the performance of aptamers containing 2'-Amino-2'-deoxy-2'-fluoroadenosine versus 2'-amino-2'-deoxyguanosine is not currently available in the scientific literature, we can infer their potential properties based on studies of 2'-fluoro and 2'-amino modifications on purines and pyrimidines. The following table summarizes the expected impact of these modifications on key aptamer performance metrics.
| Performance Metric | 2'-Amino-2'-deoxy-2'-fluoroadenosine | 2'-Amino-2'-deoxyguanosine |
| Binding Affinity (Kd) | Aptamers with 2'-fluoro modifications often exhibit high binding affinities, with Kd values in the picomolar to low nanomolar range.[1] | 2'-amino modifications have also been shown to improve binding affinity.[2] |
| Nuclease Resistance | The 2'-fluoro group provides significant resistance to nuclease degradation, leading to a longer serum half-life.[3][4] | 2'-amino modifications also enhance nuclease resistance, contributing to increased stability in biological fluids.[2] |
| Thermal Stability (Tm) | 2'-fluoro modifications generally increase the thermal stability of duplexes. | The impact of 2'-amino modifications on thermal stability can be context-dependent. |
| SELEX Compatibility | Triphosphates of 2'-fluoro-modified purines can be incorporated by some engineered polymerases, making them suitable for SELEX.[5] | 2'-amino-modified triphosphates can also be enzymatically incorporated during the SELEX process. |
Experimental Protocols
Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Modified Aptamers
The SELEX process is the cornerstone of aptamer discovery. When working with modified nucleotides like 2'-Amino-2'-deoxy-2'-fluoroadenosine triphosphate (2'-F-dATP) or 2'-amino-2'-deoxyguanosine triphosphate (2'-NH2-dGTP), certain modifications to the standard protocol are necessary, primarily concerning the enzymatic amplification steps.
Materials:
-
Single-stranded DNA (ssDNA) library with randomized region flanked by fixed primer binding sites
-
Target molecule
-
Binding buffer (e.g., PBS with MgCl2)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., high salt or denaturing agent)
-
Modified nucleoside triphosphates (2'-F-dATP or 2'-NH2-dGTP) and other standard dNTPs
-
Engineered DNA polymerase capable of incorporating the modified dNTPs
-
Primers for PCR (one may be biotinylated for strand separation)
-
Streptavidin-coated magnetic beads (if using biotinylated primer)
-
Nuclease-free water
Procedure:
-
Library Preparation: The initial ssDNA library is dissolved in the binding buffer.
-
Incubation: The ssDNA library is incubated with the target molecule to allow for binding.
-
Partitioning: Unbound sequences are washed away, and the target-bound sequences are eluted.
-
Amplification: The eluted sequences are amplified by PCR using the engineered DNA polymerase and a nucleotide mix containing the modified triphosphate.
-
Strand Separation: If a biotinylated primer is used, the PCR product is incubated with streptavidin beads to separate the strands, yielding the enriched ssDNA pool for the next round.
-
Iteration: Steps 2-5 are repeated for several rounds (typically 8-15) to enrich for high-affinity aptamers.[6][7][8][9]
Caption: Workflow for the SELEX process to generate aptamers with modified nucleotides.
Binding Affinity Assays
This assay is used to determine the equilibrium dissociation constant (Kd) of an aptamer to its target protein.
Materials:
-
Radiolabeled or fluorescently labeled aptamer
-
Target protein at various concentrations
-
Binding buffer
-
Wash buffer
-
Nitrocellulose membrane
-
Vacuum filtration apparatus
-
Scintillation counter or fluorescence imager
Procedure:
-
A constant, low concentration of the labeled aptamer is incubated with varying concentrations of the target protein in the binding buffer until equilibrium is reached.
-
The mixtures are passed through a nitrocellulose membrane under vacuum.
-
The membrane is washed to remove unbound aptamer.
-
The amount of labeled aptamer retained on the membrane (bound to the protein) is quantified.
-
The fraction of bound aptamer is plotted against the protein concentration, and the Kd is determined by fitting the data to a binding isotherm.[10][11][12]
EMSA, or gel shift assay, is another common technique to study aptamer-target interactions.
Materials:
-
Labeled aptamer
-
Target protein
-
Binding buffer
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Imaging system (autoradiography or fluorescence)
Procedure:
-
The labeled aptamer is incubated with increasing concentrations of the target protein.
-
The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis.
-
The migration of the labeled aptamer is visualized. A slower migrating band indicates the formation of an aptamer-protein complex.
-
The intensity of the shifted band relative to the free aptamer is used to determine the binding affinity.[1][13][14][15][16]
Caption: Experimental workflows for determining aptamer binding affinity.
Nuclease Resistance Assay
This assay evaluates the stability of modified aptamers in the presence of nucleases, typically in serum.
Materials:
-
5'-radiolabeled or fluorescently labeled aptamer (modified and unmodified controls)
-
Human or fetal bovine serum
-
Incubation buffer (e.g., PBS)
-
Denaturing polyacrylamide gel
-
Gel loading buffer containing a stop solution (e.g., EDTA)
-
Imaging system
Procedure:
-
The labeled aptamer is incubated in a solution containing serum at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15 min, 1h, 4h, 24h).
-
The reaction is stopped by adding the gel loading buffer.
-
The samples are run on a denaturing polyacrylamide gel to separate intact aptamer from degradation products.
-
The amount of intact aptamer at each time point is quantified, and the half-life is calculated.[2][3][4][17][18]
References
- 1. docs/Aptamer_Affinity_Measurement/Electrophoretic_Mobility_Shift_Assay_(EMSA).md · main · Sirun Li / Peking · GitLab [gitlab.igem.org]
- 2. researchgate.net [researchgate.net]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. eyunlab.cau.ac.kr [eyunlab.cau.ac.kr]
- 8. Target-switch SELEX: Screening with alternating targets to generate aptamers to conserved terminal dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of DNA aptamers using Cell-SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 13. med.upenn.edu [med.upenn.edu]
- 14. licorbio.com [licorbio.com]
- 15. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Relative Nuclease Resistance of a DNA Aptamer Covalently Conjugated to a Target Protein - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of 2'-Amino-2'-deoxy-2'-fluoroadenosine Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their immunomodulatory properties. Chemical modifications are a key strategy to mitigate unwanted immune activation while retaining or enhancing therapeutic efficacy. This guide provides an objective comparison of the immunogenicity of oligonucleotides modified with 2'-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-ANA) against other common modifications such as 2'-O-Methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA). The information presented herein is supported by experimental data to aid in the rational design of oligonucleotide therapeutics.
Introduction to Oligonucleotide Immunogenicity
Oligonucleotides can be recognized by the innate immune system, primarily through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines and chemokines. This immune activation can impact the safety and efficacy of oligonucleotide-based drugs. Chemical modifications to the sugar-phosphate backbone are employed to reduce this immunogenic potential.
Comparative Immunogenicity of Modified Oligonucleotides
While direct comparative studies on the immunogenicity of 2'-F-ANA modified oligonucleotides are limited, existing research on various modifications allows for an assessment of their potential immunomodulatory effects. Generally, 2'-ribose modifications like 2'-O-methyl (2'-OMe) and 2'-MOE are known to reduce the immunostimulatory potential of synthetic RNAs.[1]
One study demonstrated that 2'-OMe, LNA, and 2'-MOE modifications can have divergent effects on TLR7 and TLR8 activation.[2] Specifically, 2'-OMe gapmer antisense oligonucleotides (ASOs) were found to suppress TLR7 while activating TLR8 in a sequence-dependent manner.[2] Interestingly, this TLR8 potentiation was diminished by LNA and 2'-MOE modifications.[2] Although this study did not include 2'-F-ANA, it highlights the nuanced and modification-specific nature of oligonucleotide immunogenicity.
Anecdotal evidence suggests that 2'-F-ANA modifications may lead to reduced immune side-effects. However, quantitative data from direct comparative studies are needed to substantiate these claims. The following table summarizes the expected immunogenic potential based on available literature.
| Modification | Primary Associated Toll-Like Receptors | General Immunostimulatory Potential | Key Findings |
| Unmodified Phosphorothioate (PS) DNA | TLR9 (CpG motifs) | High | CpG motifs are potent immunostimulants.[3] |
| 2'-O-Methoxyethyl (2'-MOE) | TLR7, TLR8 | Low to Moderate | Can blunt TLR8 potentiation by other ASOs.[2] Generally considered to have a good safety profile.[4] |
| Locked Nucleic Acid (LNA) | TLR7, TLR8 | Moderate to High | Can blunt TLR8 potentiation by other ASOs, but some LNA-containing ASOs have been associated with hepatotoxicity.[2] |
| 2'-O-methyl (2'-OMe) | TLR7, TLR8 | Low to Moderate | Can suppress TLR7 and activate TLR8 depending on the sequence.[2][5] |
| 2'-Amino-2'-deoxy-2'-fluoroadenosine (2'-F-ANA) | Not fully characterized | Potentially Low | Limited direct data available; further investigation is required. |
Experimental Protocols for Assessing Immunogenicity
Accurate assessment of oligonucleotide immunogenicity is crucial for preclinical and clinical development. Below are detailed methodologies for key experiments.
In Vitro Cytokine Induction Assay
This assay measures the production of pro-inflammatory cytokines by immune cells in response to oligonucleotide treatment.
a. Cell Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[6][7]
-
Culture the PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
b. Oligonucleotide Stimulation:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add oligonucleotides with different modifications (Unmodified PS, 2'-F-ANA, 2'-MOE, LNA) at various concentrations (e.g., 0.1, 1, 10 µM).
-
Include a positive control (e.g., a known TLR agonist like CpG ODN) and a negative control (vehicle).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
c. Cytokine Measurement:
-
Collect the cell culture supernatants by centrifugation.
-
Measure the concentrations of key cytokines such as TNF-α, IL-6, and IFN-α using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).[8][9]
Flow Cytometry for Immune Cell Activation
This method assesses the activation status of specific immune cell populations.
a. Cell Staining:
-
Following oligonucleotide stimulation as described above, harvest the PBMCs.
-
Stain the cells with fluorescently labeled antibodies specific for cell surface markers of different immune cell types (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes) and activation markers (e.g., CD69, CD86).[10][11]
b. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the percentage of activated cells (e.g., CD69+ T cells) within each immune cell population using appropriate software.[12]
Toll-like Receptor (TLR) Activation Assay
This assay determines which TLRs are activated by the modified oligonucleotides.
a. Reporter Cell Lines:
-
Utilize commercially available cell lines (e.g., HEK293 cells) that are engineered to express a specific TLR (e.g., TLR7, TLR8, or TLR9) and a reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.
b. Assay Procedure:
-
Culture the reporter cells in the presence of the modified oligonucleotides.
-
After an appropriate incubation period, measure the reporter gene activity in the cell culture supernatant according to the manufacturer's instructions.
-
An increase in reporter activity indicates activation of the specific TLR.[2]
Visualizing Key Pathways and Workflows
Toll-like Receptor Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorotioate oligonucleotides: looking for the motif(s) possessing immunostimulatory activities in humans [flore.unifi.it]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. npod.org [npod.org]
- 7. sanguinebio.com [sanguinebio.com]
- 8. bmgrp.eu [bmgrp.eu]
- 9. Validation and comparison of luminex multiplex cytokine analysis kits with ELISA: Determinations of a panel of nine cytokines in clinical sample culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utility of flow cytometric detection of CD69 expression as a rapid method for determining poly- and oligoclonal lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utility of flow cytometric detection of CD69 expression as a rapid method for determining poly- and oligoclonal lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-2'-deoxy-2'-fluoroadenosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. 2-Amino-2'-deoxy-2'-fluoroadenosine, a nucleoside analog, requires careful management as hazardous waste. This guide provides a detailed, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Classification
As a synthetic nucleoside analog, this compound should be handled as a potentially hazardous substance. While specific toxicity data may be limited, the general class of nucleoside analogs can exhibit toxic properties, including the potential to interfere with cellular processes. Therefore, it is crucial to manage all waste containing this compound as hazardous chemical waste.
A safety data sheet for the similar compound 2-Fluoro-2'-deoxyadenosine indicates it is harmful if swallowed and can cause skin and eye irritation. Given the structural similarities, it is prudent to handle this compound with a high degree of caution.
Quantitative Waste Accumulation Limits
Laboratories must adhere to regulations regarding the maximum amount of hazardous waste that can be stored in a Satellite Accumulation Area (SAA) at any given time. These limits are in place to minimize risks.
| Waste Category | Maximum Accumulation Volume | Action Required |
| Hazardous Waste (General) | 55 gallons | Arrange for Environmental Health & Safety (EHS) pickup within 3 days of reaching the limit.[1][2] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Arrange for immediate EHS pickup upon reaching the limit.[1][3] |
Note: While this compound is not explicitly P-listed, treating it with a high degree of caution is recommended. Always consult your institution's specific EHS guidelines.
Step-by-Step Disposal Protocol
Adherence to the following protocol is essential for the safe collection, storage, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield[4]
-
Chemical-resistant gloves[4]
-
A lab coat[4]
-
A dust mask (type N95 or equivalent) if handling the solid form
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions[1][5].
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and any spill cleanup materials in a designated, compatible solid waste container[1].
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers[1].
Step 3: Waste Container Selection and Labeling
-
Container Choice: Use containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid. Plastic containers are often preferred[1][3].
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department. The label must include[1][5]:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate concentrations
-
The date accumulation started
-
The name of the Principal Investigator (PI) and the laboratory location
-
Step 4: Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[1][3]. This area should be under the direct supervision of lab personnel and clearly marked with hazardous waste signage[6]. Ensure the container is stored away from incompatible chemicals[1].
Step 5: Disposal Request
Once the container is full or the accumulation limits are approached, submit a hazardous waste pickup request to your institution's EHS department. Do not transport hazardous waste yourself[2].
Step 6: Empty Container Disposal
Empty containers that held this compound must also be disposed of properly[1].
-
Empty the container as thoroughly as possible[7].
-
Rinse the container three times with a suitable solvent (e.g., a solvent in which this compound is soluble)[1][7].
-
Collect the rinsate as hazardous liquid waste[7].
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean glassware or plastic[1][2].
Experimental Workflow for Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Amino-2'-deoxy-2'-fluoroadenosine
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Amino-2'-deoxy-2'-fluoroadenosine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
As a nucleoside analog with potential biological activity, this compound requires careful handling to minimize exposure risks. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety practices for similar chemical compounds.
Personal Protective Equipment (PPE) Requirements
The primary defense against chemical exposure is the consistent and correct use of PPE. The following table summarizes the necessary equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for enhanced protection. | Prevents skin contact with the compound.[1][2] |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield should be worn in addition to safety glasses or goggles when a splash hazard is present.[1][2][5] | Protects eyes and face from splashes and airborne particles.[1][2][5] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory where chemical hazards are present.[1] Wear appropriate protective clothing to prevent skin exposure.[3][4] | Shields skin and personal clothing from contamination.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working with the solid form where dust may be generated.[4] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator can be used.[6] In case of fire, wear a self-contained breathing apparatus.[3][7] | Minimizes inhalation of the compound, which may cause respiratory irritation.[6] |
Operational Handling and Storage
Proper handling and storage are critical to preventing accidental exposure and maintaining the integrity of the compound.
Handling:
-
Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended, especially when working with the solid compound, to avoid dust formation.[3][6]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[3][7] Do not ingest or inhale.[3][7]
-
Hygiene: Wash hands thoroughly after handling.[6][7] Remove and wash contaminated clothing and gloves before reuse.[7] Do not eat, drink, or smoke in the handling area.[7]
Storage:
-
Temperature: Store in a refrigerated and dry place.[3][6] The recommended storage condition is -20°C.[8]
-
Inert Atmosphere: For long-term stability, storing under an inert atmosphere is advisable.[7]
-
Incompatibilities: Keep away from strong oxidizing agents.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: Sweep up any solid spills and place the material into a suitable, closed container for disposal.[3][6][7] Avoid creating dust.[3][6]
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in accordance with applicable laws and good laboratory practices.[6]
-
Disposal Route: Dispose of the chemical waste at an approved waste disposal plant.[7]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. 2-Amino-2'-fluoro-2'-deoxyadenosine, 134444-47-6 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
